Isophthalate
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C8H4O4-2 |
|---|---|
Poids moléculaire |
164.11 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2 |
Clé InChI |
QQVIHTHCMHWDBS-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
Synonymes |
isophthalate isophthalate, calcium (1:1)salt isophthalate, copper (+2) salt isophthalate, copper (+2) salt (1:1) isophthalate, disodium salt isophthalate, iron (+2) salt isophthalate, iron (+2) salt (1:1) isophthalic acid |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Isophthalic Acid: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophthalic acid (IPA) is an aromatic dicarboxylic acid with the chemical formula C₆H₄(COOH)₂.[1][2][3] As a key industrial chemical, it is an isomer of phthalic acid and terephthalic acid, distinguished by the meta-positioning of its two carboxylic acid groups on the benzene (B151609) ring.[1][2][4][5] This structural arrangement imparts a unique set of physical and chemical properties that make it a critical component in the synthesis of a wide range of polymers. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and key applications of isophthalic acid, with a focus on its role in the production of high-performance polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) resins and unsaturated polyester (B1180765) resins (UPR).[1][6]
Chemical Structure and Identification
Isophthalic acid, systematically named benzene-1,3-dicarboxylic acid, consists of a benzene ring substituted with two carboxyl groups at the 1 and 3 positions.[2][7] This meta-orientation is a key determinant of its chemical reactivity and the properties of the polymers derived from it. The presence of the carboxyl groups allows for the formation of hydrogen bonds, leading to the crystalline nature of the solid.[1]
Isophthalic acid is one of three isomers of benzenedicarboxylic acid. The other two isomers are phthalic acid (ortho-isomer) and terephthalic acid (para-isomer).[2][4][5]
Physicochemical Properties
Isophthalic acid is a white crystalline solid with a slight unpleasant odor.[5] A summary of its key quantitative properties is presented in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties of Isophthalic Acid
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₄ | [1][2] |
| Molar Mass | 166.13 g/mol | [1] |
| Appearance | White crystalline solid | [1][5] |
| Density | 1.526 g/cm³ | [1] |
| Melting Point | 345-348 °C | [8] |
| Boiling Point | Sublimes | [9] |
| pKa₁ | 3.46 | [1] |
| pKa₂ | 4.46 | [1] |
Table 2: Solubility of Isophthalic Acid
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Insoluble | 25 | [1] |
| Ethanol | Soluble | 25 | [5] |
| Acetone | Soluble | 25 | [5] |
| Dimethylformamide | Soluble | 25 | [1] |
| Acetic Acid | Soluble | 25 | [10] |
| Benzene | Insoluble | 25 | [10] |
Experimental Protocols
Synthesis of Isophthalic Acid via Oxidation of m-Xylene (B151644)
The industrial production of isophthalic acid is primarily achieved through the liquid-phase air oxidation of m-xylene, often referred to as the Amoco process.[11][12]
Objective: To synthesize isophthalic acid by the catalytic oxidation of m-xylene.
Materials:
-
m-Xylene
-
Acetic acid (solvent)
-
Cobalt acetate (B1210297) (catalyst)
-
Manganese acetate (catalyst)
-
Bromine-containing compound (promoter, e.g., hydrogen bromide)
-
Pressurized reactor equipped with a stirrer, gas inlet, and condenser
-
Air or oxygen source
Procedure:
-
A mixture of m-xylene, acetic acid, and the catalyst system (cobalt and manganese salts with a bromine promoter) is charged into the reactor.[11][13]
-
The reactor is pressurized and heated to a temperature typically in the range of 170-200°C.[11]
-
Air or an oxygen-containing gas is continuously fed into the reactor while vigorously stirring the mixture.[11][13]
-
The oxidation reaction is highly exothermic and requires careful temperature control.
-
The reaction proceeds for a sufficient duration to achieve a high conversion of m-xylene.
-
Upon completion, the reactor is cooled, and the resulting slurry, containing precipitated crude isophthalic acid, is collected.[12]
Purification of Isophthalic Acid
Crude isophthalic acid from the synthesis process contains impurities such as unreacted m-xylene, solvent, and by-products. Purification is essential to obtain a high-purity product suitable for polymerization.[10][14]
Objective: To purify crude isophthalic acid.
Method 1: Crystallization
-
The crude isophthalic acid is dissolved in a suitable solvent (e.g., water or N-methyl pyrrolidone) at an elevated temperature to form a saturated solution.[15]
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is then cooled, or the pressure is reduced, to induce crystallization of the purified isophthalic acid.[15]
-
The resulting crystals are separated by filtration, washed with a clean solvent, and dried.[15]
Method 2: Hydrogenation
-
Crude isophthalic acid is dissolved in a polar solvent, typically water, at high temperature and pressure.[10][12]
-
The solution is passed through a catalyst bed containing a Group VIII noble metal (e.g., palladium) on a carbon support in the presence of hydrogen.[10]
-
This process converts colored impurities to colorless compounds.
-
The hydrogenated solution is then cooled to crystallize the purified isophthalic acid, which is subsequently separated and dried.[10]
Analysis of Isophthalic Acid by High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for determining the purity of isophthalic acid and for quantifying it in polymer matrices.[9][16][17]
Objective: To determine the purity of an isophthalic acid sample.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: A reversed-phase C18 column is typically used.[17]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 15:85 v/v), with the pH adjusted to be acidic (e.g., pH 3 with phosphoric acid).[9][17]
-
Flow Rate: Approximately 1.0 mL/min.[17]
-
Detection: UV detection at a wavelength of 254 nm.[17]
Procedure:
-
Prepare a standard solution of high-purity isophthalic acid of a known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a known weight of the isophthalic acid sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of isophthalic acid in the sample chromatogram to that of the standard. Impurities will appear as separate peaks.
Applications in Polymer Science and Drug Development
The primary application of isophthalic acid is in the production of various polymers, where it serves as a comonomer to enhance specific properties of the final material.
Polyethylene Terephthalate (PET) Resins
Isophthalic acid is often used as a modifier in the production of PET resins for applications such as beverage bottles and food packaging.[1][18][19][20] Its inclusion in the polymer chain disrupts the crystalline structure of PET, which can lead to:
-
Improved Clarity: Reduced crystallinity results in more transparent materials.[18][20]
-
Enhanced Mechanical Properties: Increased impact resistance and durability.[18][19]
-
Better Processing Characteristics: The modified PET can often be processed more efficiently.[18]
Unsaturated Polyester Resins (UPR) and Coatings
A significant portion of isophthalic acid production is dedicated to the synthesis of UPR and alkyd resins for coatings.[6][19][20] The incorporation of isophthalic acid into these resins imparts:
-
Improved Thermal Resistance [20]
-
Enhanced Mechanical Performance [20]
-
Greater Resistance to Chemicals and Water [20]
-
Increased Hardness and Durability [20]
High-Performance Polymers
Isophthalic acid is a precursor for high-performance polymers such as the fire-resistant material Nomex and polybenzimidazole.[1] These materials are utilized in demanding applications requiring exceptional thermal and chemical stability.
Relevance to Drug Development
While not a common pharmaceutical ingredient itself, isophthalic acid derivatives can be explored as building blocks in medicinal chemistry for the synthesis of novel compounds. Its rigid, well-defined structure can serve as a scaffold for designing molecules with specific spatial arrangements of functional groups. Furthermore, understanding its properties is relevant in the context of developing drug delivery systems that may utilize isophthalic acid-based polymers.
Conclusion
Isophthalic acid is a versatile and industrially significant aromatic dicarboxylic acid. Its unique meta-substituted structure provides a valuable combination of properties that are leveraged in the production of a wide array of high-performance polymers. For researchers and professionals in materials science and drug development, a thorough understanding of the synthesis, purification, and properties of isophthalic acid is crucial for the innovation of new materials and molecules.
References
- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 2. Main-Product: Benzenedicarboxylic Acid [portfolio-pplus.com]
- 3. Method for producing isophthalic acid through oxidation of m-xylene - Eureka | Patsnap [eureka.patsnap.com]
- 4. Phthalic acid - Wikipedia [en.wikipedia.org]
- 5. Benzenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis Solutions CA | Isophthalic Acid supplier distributor | isomer of phthalic acid and terephthalic acid | PET | 121-91-5 [barentz-na.com]
- 7. (a) Draw the three isomers of benzenedicarboxylic acid. (b) The i... | Study Prep in Pearson+ [pearson.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 10. Purification of crude isophthalic acid (Patent) | OSTI.GOV [osti.gov]
- 11. CN101704741A - Process for producing isophthalic acid - Google Patents [patents.google.com]
- 12. cdn.intratec.us [cdn.intratec.us]
- 13. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 15. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]
- 16. helixchrom.com [helixchrom.com]
- 17. [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. The Role of Purified Isophthalic Acid (PIA) in Modern Manufacturing [goldendyechem.co.in]
- 20. ISOPTHTHALIC ACID - Ataman Kimya [atamanchemicals.com]
Isophthalic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 121-91-5[1][2][3][4][5]
This guide provides an in-depth overview of isophthalic acid, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, analytical methods, and its emerging role in medicinal chemistry.
Core Properties of Isophthalic Acid
Isophthalic acid, systematically named benzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid.[1][6] It is a colorless, crystalline solid.[1][3][4] This compound is one of three isomers of benzenedicarboxylic acid, the others being phthalic acid (ortho-isomer) and terephthalic acid (para-isomer).[1]
Physicochemical Data
The key physical and chemical properties of isophthalic acid are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₆O₄ | [1][3] |
| Molar Mass | 166.13 g/mol | [1][2] |
| Appearance | White crystalline solid/powder | [1][3][4] |
| Melting Point | 341-343 °C | [5] |
| Density | 1.526 g/cm³ | [1] |
| Solubility in Water | Insoluble in cold water, slightly soluble in boiling water | [1][3][5] |
| Solubility in Organic Solvents | Soluble in alcohol and oxygenated solvents | [3][4] |
| Acidity (pKa) | pKa1 = 3.46, pKa2 = 4.46 | [1] |
Spectral Data
| Spectroscopic Technique | Key Data |
| UV λmax | 210 nm |
| ¹H NMR | Spectral data available in literature |
| ¹³C NMR | Spectral data available in literature |
| IR Spectrum | Data available from NIST |
| Mass Spectrum | Data available from NIST |
Synthesis of Isophthalic Acid
The primary industrial production method for isophthalic acid involves the oxidation of meta-xylene.[1][4] This process typically uses oxygen from the air and is catalyzed by a cobalt-manganese catalyst.[1][4]
In a laboratory setting, chromic acid can be employed as the oxidizing agent.[1] Other reported synthesis methods include the fusion of potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate.[1]
Applications in Research and Drug Development
While isophthalic acid is a crucial component in the polymer industry for producing materials like PET resins and unsaturated polyester (B1180765) resins, its derivatives are gaining attention in medicinal chemistry.[1][7][8]
Isophthalic Acid Derivatives as Protein Kinase C Ligands
Recent research has identified that derivatives of isophthalic acid can act as ligands for the C1 domain of Protein Kinase C (PKC).[2][9] PKC is a key enzyme in cellular signal transduction and is a target for drug development in areas such as oncology.[2][9]
Certain isophthalate derivatives have been shown to displace radiolabeled phorbol (B1677699) esters from PKC α and δ with Ki values in the nanomolar range.[2][9] These compounds can modulate PKC activation in living cells, demonstrating their potential as research tools and as a basis for further drug development.[2][9]
References
- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isophthalic acid | 121-91-5 [chemicalbook.com]
- 4. Isophthalic Acid – Enhance Resin Durability and Performance [penpet.com]
- 5. ISOPHTHALIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. helixchrom.com [helixchrom.com]
- 7. nbinno.com [nbinno.com]
- 8. Different applications of isophthalic acid_Chemicalbook [chemicalbook.com]
- 9. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of isophthalic acid from meta-xylene
An In-Depth Technical Guide to the Synthesis of Isophthalic Acid from Meta-Xylene
Introduction
Isophthalic acid (IPA), or benzene-1,3-dicarboxylic acid, is a crucial aromatic dicarboxylic acid used as a precursor in the manufacturing of high-performance polymers, such as unsaturated polyester (B1180765) resins (UPR), polyethylene (B3416737) terephthalate (B1205515) (PET) bottle resins, and aramids like Nomex.[1] The inclusion of IPA in polymer chains imparts enhanced thermal stability, chemical resistance, and mechanical properties. The primary industrial route for its production is the catalytic liquid-phase oxidation of meta-xylene (m-xylene).[1] This guide provides a detailed overview of the synthesis process, focusing on the prevalent catalytic system, experimental protocols, and purification methods for researchers and professionals in chemical and drug development.
Chemical Reaction Pathway and Mechanism
The commercial synthesis of isophthalic acid is predominantly achieved through the liquid-phase air oxidation of m-xylene (B151644). This process operates via a free-radical chain reaction mechanism.[1] The reaction is typically catalyzed by a synergistic multi-component system, most commonly composed of cobalt (Co) and manganese (Mn) salts, with a bromine-containing compound as a promoter, in an acetic acid solvent.[1][2]
The oxidation proceeds in a stepwise manner, where the methyl groups of m-xylene are sequentially oxidized to carboxylic acid groups. The key intermediates in this process are m-toluic acid and 3-carboxybenzaldehyde (3-CBA).[3][4] The catalyst system, particularly the Co(III) and Mn(III) ions regenerated by the bromine promoter, facilitates the abstraction of hydrogen atoms from the methyl groups, initiating the radical chain reaction.[3]
Caption: Oxidation pathway of meta-xylene to isophthalic acid.
Experimental Protocols
The synthesis of isophthalic acid involves the main oxidation reaction followed by purification steps to achieve the desired product quality, typically greater than 99% purity.[5]
Main Oxidation Reaction
The following protocol is a representative example of a continuous oxidation process based on common industrial practices.[4][6]
Materials and Equipment:
-
High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, condenser, and temperature/pressure controls.
-
meta-Xylene (reactant)
-
Acetic acid (solvent, typically with 3-15 wt% water)[4]
-
Cobalt acetate (B1210297) tetrahydrate (catalyst)
-
Manganese acetate tetrahydrate (catalyst)
-
A bromine source, e.g., tetrabromoethane or hydrogen bromide (promoter)[7]
-
Compressed air or oxygen-containing gas (oxidant)
-
Nitrogen gas (for inerting and pressure testing)
Procedure:
-
Reactor Charging : A mixture of m-xylene, aqueous acetic acid, cobalt acetate, manganese acetate, and the bromine compound is prepared. This liquid raw material mixture is charged into the autoclave.[7]
-
Inerting and Leak Test : The reactor is sealed and purged with nitrogen. A leak test is performed by pressurizing the system with nitrogen (e.g., to 3.0 MPa) and ensuring the pressure drop is minimal over a set period (e.g., <0.1 MPa over 30 minutes).[7]
-
Reaction Initiation : The reactor is heated to the target temperature, typically between 180°C and 215°C, with continuous stirring (e.g., 800 rpm).[1][6]
-
Oxidation : Once the temperature stabilizes, compressed air is introduced into the reactor to initiate the oxidation. The pressure is maintained between 10 and 25 kg/cm ² G to keep the solvent in the liquid phase.[6] The feed rate of air is controlled to maintain an oxygen concentration of 2-8% by volume in the reactor's off-gas.[6]
-
Reaction Monitoring : The reaction is highly exothermic, and the temperature is controlled using cooling coils and solvent evaporation.[8] The reaction proceeds for a specific residence time (e.g., 20 to 90 minutes in a continuous process).[4] The reaction slurry containing precipitated crude isophthalic acid (CIA) is continuously or periodically discharged.
Purification of Crude Isophthalic Acid (CIA)
The effluent from the oxidation reactor contains isophthalic acid along with impurities such as 3-CBA, m-toluic acid, and colored byproducts.[9] Achieving high-purity IPA suitable for polymerization requires one or more purification steps.[5]
Procedure:
-
Crystallization and Filtration : The hot slurry from the reactor is cooled, often in a series of crystallizers, to allow the isophthalic acid crystals to grow. The solid crude IPA is then separated from the mother liquor (containing dissolved impurities and catalyst) by filtration or centrifugation.[10]
-
Solvent Washing/Reslurrying : The crude IPA filter cake is washed or reslurried with fresh or purified acetic acid at an elevated temperature (e.g., >100°C) to remove adhering mother liquor and surface impurities.[4] The mixture is then filtered again.
-
Hydrogenation (Optional but Common) : For the highest purity, the crude or washed IPA is dissolved in a solvent (typically water at high temperature and pressure) and subjected to catalytic hydrogenation.[5] This step is effective in converting color-forming impurities and aldehydes (like 3-CBA) into more easily separable or benign compounds. A common catalyst for this step is palladium on a carbon support (Pd/C).[6]
-
Final Crystallization and Drying : After hydrogenation, the purified isophthalic acid solution is cooled to induce crystallization. The resulting high-purity crystals are filtered, washed (often with water), and dried to yield the final product.[9]
Caption: General experimental workflow for IPA synthesis and purification.
Quantitative Data Summary
The efficiency and success of the synthesis are determined by several key parameters, including reaction conditions, catalyst concentrations, and product yield/purity. The table below summarizes typical quantitative data derived from patent literature and research articles.
| Parameter | Value / Range | Source(s) |
| Reaction Temperature | 180 - 215 °C | [1][6] |
| Reaction Pressure | 10 - 25 kg/cm ² G | [6] |
| Solvent | Acetic Acid (85-97 wt%) / Water (3-15 wt%) | [4] |
| Catalyst (Cobalt) | 200 - 300 ppmw | [7][11] |
| Catalyst (Manganese) | 400 - 600 ppmw | [7][11] |
| Promoter (Bromine) | 100 - 600 ppmw | [7][11] |
| Residence Time (Continuous) | 20 - 90 minutes | [4] |
| Impurity (3-CBA) in Crude IPA | 500 - 10,000 ppm | [4] |
| Impurity (3-CBA) after Post-Oxidation | 100 - 800 ppm | [4] |
| Final Product Purity | > 99 wt% | [5] |
| Final Product Yield (mol %) | ~ 93.0 mol% | [6] |
Alternative Bromine-Free Catalytic Systems
The conventional Co-Mn-Br catalyst system is highly effective but poses challenges related to equipment corrosion from the bromine promoter and the formation of undesired brominated byproducts.[12] This has driven research into bromine-free alternatives. One promising area involves the use of heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀), often supported on activated carbon and used in conjunction with a cobalt catalyst.[12][13][14] These systems aim to provide a more environmentally benign and less corrosive route to isophthalic acid, though they are not yet as commercially widespread as the bromine-based process.[12]
Conclusion
The synthesis of isophthalic acid from m-xylene via liquid-phase catalytic oxidation is a well-established and optimized industrial process. The Co-Mn-Br catalyst system in an acetic acid medium remains the dominant technology, delivering high yields and purity. The process is characterized by a multi-step approach involving a primary oxidation reaction followed by rigorous purification stages, including crystallization, washing, and often hydrogenation, to meet the stringent quality demands for polymer production. Ongoing research into bromine-free catalysts highlights the continuous effort to develop more sustainable and cost-effective manufacturing routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4259522A - Process for the production of isophtahalic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5132450A - Process for producing high purity isophthalic acid - Google Patents [patents.google.com]
- 5. cdn.intratec.us [cdn.intratec.us]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Method for producing isophthalic acid through oxidation of m-xylene - Eureka | Patsnap [eureka.patsnap.com]
- 8. Method and apparatus for producing isophthalic acid by m-xylene oxidization - Eureka | Patsnap [eureka.patsnap.com]
- 9. US6140534A - Method for purifying isophthalic acid prepared from metaxylene - Google Patents [patents.google.com]
- 10. US3839436A - Integration of para-or meta-xylene oxidation to terephthalic acid or isophthalic acid and its purification by hydrogen treatment of aqueous solution - Google Patents [patents.google.com]
- 11. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Physical Properties of Dimethyl Isophthalate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Dimethyl Isophthalate (DMIP), a significant organic compound with applications ranging from a plasticizer in polymer manufacturing to an intermediate in organic synthesis.[1][2][3][4] This document consolidates key quantitative data, details relevant experimental methodologies, and presents logical and experimental workflows to support research and development activities.
Core Physical Properties
Dimethyl this compound is the dimethyl ester of isophthalic acid.[3] At room temperature, it exists as a white to off-white solid, often in the form of flakes or a crystalline powder.[1][2][5] It is characterized as a colorless, lightfast liquid with a faint aromatic odor in some forms and is stable under normal storage conditions.[2][6]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of dimethyl this compound, compiled from various reputable sources.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | - | [3][5][7][8] |
| Molecular Weight | 194.18 g/mol | - | [7][9][10] |
| Melting Point | 64 - 68 °C | lit. | [1][6][7][10] |
| 67.5 °C | - | [9][11] | |
| Boiling Point | 282 °C | - | [7][9][11] |
| 124 °C | at 12 mmHg | [1][6][12] | |
| Density | 1.194 g/cm³ | at 20 °C | [5][9][11] |
| 1.1477 g/cm³ | - | [1][6][12] | |
| Vapor Pressure | 9.63 x 10⁻³ mmHg | at 25 °C (estimated) | [6] |
| 93.7 mmHg | at 208 °C | [1][5][10] | |
| Vapor Density | 6.8 | vs. air | [1][6][10] |
| Flash Point | 138 °C (280.4 °F) | Closed cup | [5][9] |
| 173 °C (343.4 °F) | Closed cup | [7][10] | |
| Refractive Index | 1.5168 | at 20 °C/D | [9] |
| Water Solubility | Insoluble (0.29 g/L) | - | [1][5] |
| 290 mg/L | Temperature not specified | [2][9] | |
| Solubility in other Solvents | Soluble | Methanol, Ethanol | [1][2] |
| Slightly Soluble | Alcohol, Chloroform | [6][9] | |
| Log P (Octanol/Water Partition Coefficient) | 2.1 | at 20 °C | [1] |
Experimental Protocols
The determination of physical properties is fundamental to chemical characterization. The following sections describe generalized, standard laboratory protocols for measuring key properties of solid compounds like dimethyl this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range.[13]
Methodology:
-
Sample Preparation: A small amount of dry, crystalline dimethyl this compound is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[13]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is then placed in a heating apparatus, commonly a Thiele tube filled with mineral oil or a digital melting point apparatus.
-
Heating and Observation: The apparatus is heated slowly and steadily. The oil in the Thiele tube should be stirred continuously to ensure uniform temperature distribution.[13]
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire solid sample has completely liquefied. The melting point is reported as the range T₁ - T₂. For accurate results, the heating rate should be very slow near the expected melting point.
-
Boiling Point Determination (Microscale/Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since dimethyl this compound is a solid at room temperature, it would first need to be melted.
Methodology:
-
Sample Preparation: Approximately 0.25-0.5 mL of the sample is placed into a small test tube or a Durham tube.[14]
-
Apparatus Setup: The sample tube is attached to a thermometer with a rubber band, aligning the bottom of the tube with the thermometer bulb. A capillary tube (the same type used for melting points) is inserted into the sample with its open end down.[14]
-
Heating: The entire assembly is placed in a Thiele tube containing heating oil, which is then gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[14]
-
Observation and Data Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed. The liquid begins to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[14] This temperature corresponds to the point where the external atmospheric pressure equals the vapor pressure of the substance.
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows relevant to the physical characterization of dimethyl this compound.
Caption: Diagram 1: Core Physical Properties of Dimethyl this compound.
Caption: Diagram 2: Experimental Workflow for Melting Point Determination.
Caption: Diagram 3: Workflow for Boiling Point Determination (Thiele Tube).
References
- 1. Dimethyl this compound | 1459-93-4 [chemicalbook.com]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. CAS 1459-93-4: Dimethyl this compound | CymitQuimica [cymitquimica.com]
- 4. Dimethyl this compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. fishersci.com [fishersci.com]
- 6. atamankimya.com [atamankimya.com]
- 7. accustandard.com [accustandard.com]
- 8. Dimethyl this compound, 98% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Dimethyl this compound | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dimethyl this compound ReagentPlus , 99 1459-93-4 [sigmaaldrich.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Isophthalic Acid: Core Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides fundamental molecular information for isophthalic acid, an organic compound utilized in the synthesis of various polymers, including high-performance materials like polybenzimidazole.[1] As an aromatic dicarboxylic acid, its structural isomers, terephthalic acid and phthalic acid, are also key industrial chemicals.[2][3] Isophthalic acid is distinguished by the meta-positioning of its two carboxylic acid groups on the benzene (B151609) ring.[2][4][5]
Core Molecular Data
The fundamental quantitative properties of isophthalic acid are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value |
| Chemical Formula | C₈H₆O₄[2][4][6][7] |
| Molecular Weight | 166.13 g/mol [4][6][8][9] |
| IUPAC Name | Benzene-1,3-dicarboxylic acid[2][4][10][11] |
| CAS Number | 121-91-5[6] |
Chemical Structure Visualization
The molecular structure of isophthalic acid is foundational to its chemical properties and reactivity. The following diagram illustrates the arrangement of its constituent atoms and functional groups.
Molecular structure of Isophthalic Acid (Benzene-1,3-dicarboxylic acid).
References
- 1. Isophthalic acid: Chemical property and Uses_Chemicalbook [chemicalbook.com]
- 2. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 4. What is the IUPAC name for isophthalic acid a Benzene1 class 11 chemistry CBSE [vedantu.com]
- 5. Isophthalic acid » Rayeneh Group [rayeneh.com]
- 6. Isophthalic acid [webbook.nist.gov]
- 7. sanjaychemindia.com [sanjaychemindia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Isophthalic acid 99 121-91-5 [sigmaaldrich.com]
- 10. What is the IUPAC name for isophthalic acid? (a) Benzene-1, 3-dicarbo - askIITians [askiitians.com]
- 11. brainly.in [brainly.in]
An In-depth Technical Guide to the Isomers of Benzenedicarboxylic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the three isomers of benzenedicarboxylic acid: phthalic acid, isophthalic acid, and terephthalic acid. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on their chemical and physical properties, synthesis, characterization, and applications in the pharmaceutical field.
Introduction to Benzenedicarboxylic Acids
Benzenedicarboxylic acids are organic compounds with the chemical formula C₈H₆O₄, consisting of a benzene (B151609) ring with two carboxylic acid functional groups.[1] The three structural isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit distinct physical and chemical properties due to the different spatial arrangements of their carboxyl groups.[2] These differences influence their applications, from the large-scale production of polymers to specialized uses in pharmaceuticals and as linkers in advanced materials like metal-organic frameworks (MOFs).[3][4]
Chemical Structures and Nomenclature
The isomers are named based on the substitution pattern of the carboxylic acid groups on the benzene ring.
dot
Caption: Chemical structures of the three isomers of benzenedicarboxylic acid.
Physicochemical Properties
The physical and chemical properties of the benzenedicarboxylic acid isomers are summarized in the tables below for easy comparison.
Table 1: General and Physical Properties
| Property | Phthalic Acid (ortho) | Isophthalic Acid (meta) | Terephthalic Acid (para) |
| IUPAC Name | Benzene-1,2-dicarboxylic acid | Benzene-1,3-dicarboxylic acid | Benzene-1,4-dicarboxylic acid |
| CAS Number | 88-99-3[1] | 121-91-5[1] | 100-21-0[1] |
| Molecular Formula | C₈H₆O₄[1] | C₈H₆O₄[1] | C₈H₆O₄[1] |
| Molar Mass | 166.13 g/mol [1] | 166.13 g/mol [1] | 166.13 g/mol [1] |
| Appearance | White crystalline solid | White crystalline solid | White crystalline powder |
| Melting Point | 207 °C (decomposes)[5] | 345-348 °C[6] | 427 °C (in sealed tube, sublimes at 402 °C)[7] |
| Boiling Point | Decomposes | Sublimes | Sublimes |
| Density | 1.593 g/cm³ | 1.526 g/cm³ | 1.522 g/cm³ |
Table 2: Acidity and Solubility
| Property | Phthalic Acid (ortho) | Isophthalic Acid (meta) | Terephthalic Acid (para) |
| pKa1 | 2.95 | 3.46 | 3.54 |
| pKa2 | 5.41 | 4.46 | 4.46 |
| Solubility in Water ( g/100 mL at 25°C) | 0.7 | 0.012 | 0.0017 |
| Solubility in Ethanol | Soluble | Sparingly soluble | Slightly soluble |
| Solubility in Ether | Sparingly soluble | Sparingly soluble | Practically insoluble |
Experimental Protocols
Synthesis of Benzenedicarboxylic Acid Isomers
The industrial production of benzenedicarboxylic acids primarily involves the catalytic oxidation of the corresponding xylene isomers.[3] Laboratory-scale syntheses can be adapted from these principles.
4.1.1. Synthesis of Phthalic Acid (from Phthalic Anhydride)
Phthalic acid is readily prepared in the laboratory by the hydrolysis of phthalic anhydride (B1165640).
-
Procedure:
-
In a round-bottom flask, add 10 g of phthalic anhydride to 100 mL of distilled water.
-
Heat the mixture under reflux for 1-2 hours until all the solid has dissolved.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white, needle-like crystals of phthalic acid by vacuum filtration.
-
Wash the crystals with a small amount of cold water and dry them in a desiccator.
-
4.1.2. Synthesis of Isophthalic Acid (by Oxidation of m-Xylene)
This procedure outlines a typical laboratory oxidation of m-xylene (B151644).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place a solution of 20 g of potassium permanganate (B83412) in 400 mL of water.
-
Heat the solution to boiling and add 5 g of m-xylene dropwise with vigorous stirring.
-
Continue refluxing and stirring for 4-6 hours until the purple color of the permanganate has disappeared.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Acidify the hot filtrate with concentrated hydrochloric acid until precipitation of isophthalic acid is complete.
-
Cool the mixture in an ice bath and collect the product by vacuum filtration.
-
Recrystallize the crude product from hot water to obtain pure isophthalic acid.
-
4.1.3. Synthesis of Terephthalic Acid (by Oxidation of p-Xylene)
A common laboratory preparation involves the oxidation of p-xylene (B151628).[8]
-
Procedure:
-
In a suitable reaction vessel, dissolve 0.1 g of cobalt(II) acetate (B1210297) tetrahydrate and 0.1 g of manganese(II) acetate tetrahydrate in 50 mL of glacial acetic acid.
-
Add 5 g of p-xylene and 0.2 g of sodium bromide to the solution.
-
Heat the mixture to reflux (approximately 120°C) with constant stirring.
-
Bubble a stream of air or oxygen through the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The terephthalic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with fresh acetic acid, followed by water.
-
Dry the product in an oven at 100°C.
-
Characterization of Benzenedicarboxylic Acid Isomers
Standard spectroscopic techniques are employed for the characterization of the synthesized isomers.
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Methodology:
-
Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, for a mull, grind a small amount of the sample with a drop of Nujol (mineral oil).
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
-
Expected Spectra:
-
A broad O-H stretching band from the carboxylic acid groups in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching vibration band around 1700-1680 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the fingerprint region (1400-900 cm⁻¹).
-
The substitution pattern on the benzene ring can be distinguished by the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.
-
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology:
-
Dissolve a small amount of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a base.
-
Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
-
Expected Spectra:
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons will differ for each isomer due to their symmetry. Carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9]
-
¹³C NMR: The number of unique carbon signals will reflect the symmetry of each isomer. The carboxyl carbon will appear at a characteristic downfield chemical shift (around 165-175 ppm).[10] The aromatic carbons will have distinct chemical shifts based on their position relative to the carboxyl groups.[11]
-
Relevance in Drug Development and Research
While the esters of phthalic acid (phthalates) have been used as excipients in drug formulations, concerns about their potential toxicity have led to regulatory scrutiny.[10][12] The benzenedicarboxylic acids themselves, however, are gaining importance in drug development and materials science, particularly as building blocks for more complex molecules.
Metal-Organic Frameworks (MOFs) for Drug Delivery
Benzenedicarboxylic acids, especially terephthalic acid and its derivatives, are widely used as organic linkers in the synthesis of MOFs.[4][5] These highly porous materials have shown great promise as carriers for drug delivery systems. The choice of isomer and functionalization of the linker can tune the pore size, surface chemistry, and drug-loading capacity of the MOF.
dot
Caption: Workflow for MOF-based drug delivery using benzenedicarboxylic acid linkers.
Benzenedicarboxylic Acid Derivatives as Pharmacophores
Derivatives of benzenedicarboxylic acids are being investigated for their biological activities. The rigid benzenedicarboxylate scaffold can be functionalized to create compounds that interact with specific biological targets. For example, certain derivatives have been shown to possess antimicrobial and antiproliferative activities.[13][14] The carboxylic acid groups can act as key hydrogen bonding donors and acceptors in ligand-receptor interactions, a crucial aspect in rational drug design.
Conclusion
The isomers of benzenedicarboxylic acid are fundamental chemical building blocks with diverse and significant applications. For researchers and professionals in drug development, a thorough understanding of their distinct properties, synthesis, and characterization is essential. Beyond their traditional use in polymer chemistry, these molecules offer exciting opportunities in the design of advanced drug delivery systems and as scaffolds for novel therapeutic agents. The detailed information and protocols provided in this guide serve as a valuable resource for harnessing the potential of these versatile compounds.
References
- 1. Benzenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. Linker engineering in mixed-ligand metal–organic frameworks for simultaneously enhanced benzene adsorption and benzene/cyclohexane separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,2,4-Benzenetricarboxylic acid(528-44-9) 1H NMR [m.chemicalbook.com]
- 10. academic.oup.com [academic.oup.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. (a) Draw the three isomers of benzenedicarboxylic acid. (b) The i... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
An In-depth Technical Guide to the Discovery and History of Isophthalate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic acid (benzene-1,3-dicarboxylic acid) and its derivatives, collectively known as isophthalates, are a class of aromatic compounds that have played a significant role in the advancement of polymer science and materials chemistry. As isomers of phthalic and terephthalic acid, their unique 1,3-substitution pattern on the benzene (B151609) ring imparts distinct physical and chemical properties that have been harnessed in a wide array of applications, from high-performance polymers to specialized coatings and, more recently, in the design of functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of isophthalate compounds, with a focus on the technical details relevant to researchers and professionals in the chemical and pharmaceutical sciences.
Discovery and Historical Context
The history of isophthalic acid is intrinsically linked to the development of benzene chemistry in the 19th century. Following the isolation of benzene by Michael Faraday in 1825 from illuminating gas, and its subsequent characterization, the stage was set for the exploration of its derivatives.[1][2] While the exact date of the first synthesis of isophthalic acid is not definitively documented, its discovery followed that of its ortho-isomer, phthalic acid, which was first prepared by the French chemist Auguste Laurent in 1836 by the oxidation of naphthalene (B1677914) tetrachloride.[3] The para-isomer, terephthalic acid, was first isolated from turpentine (B1165885) in 1846.[4] The systematic study of all three benzenedicarboxylic acid isomers likely occurred in the mid-19th century as chemists began to understand the concept of isomerism in aromatic systems.[5][6]
Early laboratory preparations of isophthalic acid were often harsh and low-yielding, involving methods such as the fusion of potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate.[7] Another early method involved the oxidation of meta-xylene with strong oxidizing agents like chromic acid.[7] The industrial production of isophthalic acid, however, did not gain significant traction until the mid-20th century with the burgeoning demand for advanced polymers. A key development in this transition was the move towards more efficient and scalable synthesis routes. A 1950 patent by William G. Toland, Jr., for instance, described a non-catalytic liquid-phase oxidation of a meta-alkyl benzoic acid with an oxygen-containing gas, a step towards more commercially viable processes.[8][9] The modern, large-scale production of purified isophthalic acid (PIA) is dominated by the catalytic liquid-phase oxidation of meta-xylene, a process that provides high yields and purity necessary for polymer applications.[7][10]
Physicochemical and Spectroscopic Properties of this compound Compounds
The physical and chemical properties of this compound compounds are dictated by the meta-substitution of the carboxyl groups on the benzene ring. These properties are crucial for their application in various fields and for their characterization.
Physical Properties
A summary of the key physical properties of isophthalic acid and two of its common esters, dimethyl this compound and diethyl this compound, is presented in the table below.
| Property | Isophthalic Acid | Dimethyl this compound | Diethyl this compound |
| Molecular Formula | C₈H₆O₄ | C₁₀H₁₀O₄ | C₁₂H₁₄O₄ |
| Molecular Weight ( g/mol ) | 166.13 | 194.18 | 222.24 |
| Appearance | White crystalline solid | White needles or solid | Colorless liquid |
| Melting Point (°C) | 345-348 | 67-68 | 11.5 |
| Boiling Point (°C) | Sublimes | 282 | 302 |
| Density (g/cm³) | 1.526 | 1.194 at 20 °C | 1.12 at 20 °C |
| Solubility in Water | Insoluble | Sparingly soluble | Insoluble |
| pKa₁ | 3.46 | - | - |
| pKa₂ | 4.46 | - | - |
Data compiled from various sources.[7][11][12][13]
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound compounds.
Isophthalic Acid (C₈H₆O₄)
-
¹H NMR (DMSO-d₆, δ in ppm): 13.3 (s, 2H, -COOH), 8.55 (t, 1H, Ar-H), 8.22 (dd, 2H, Ar-H), 7.68 (t, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, δ in ppm): 166.5, 134.5, 131.0, 130.5, 129.0.[12][14]
-
IR (KBr, cm⁻¹): 3000-2500 (broad, O-H stretch), 1720-1680 (C=O stretch), 1600, 1450 (aromatic C=C stretch).
-
UV-Vis (in water, λmax in nm): 210, 228.[15]
Dimethyl this compound (C₁₀H₁₀O₄)
-
¹H NMR (CDCl₃, δ in ppm): 8.75 (t, 1H, Ar-H), 8.25 (dd, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 3.95 (s, 6H, -OCH₃).
-
¹³C NMR (CDCl₃, δ in ppm): 166.0, 134.0, 130.5, 129.0, 128.5, 52.5.
-
IR (KBr, cm⁻¹): 3000-2800 (C-H stretch), 1725 (C=O stretch), 1600, 1450 (aromatic C=C stretch), 1250 (C-O stretch).
-
UV-Vis (expected λmax in nm): ~230, ~270.[13]
Synthesis of this compound Compounds: Experimental Protocols
The synthesis of this compound compounds can be achieved through various methods, from classical laboratory preparations to large-scale industrial processes.
Laboratory Synthesis of Isophthalic Acid by Oxidation of m-Xylene (B151644)
This protocol describes a laboratory-scale synthesis of isophthalic acid via the oxidation of m-xylene using potassium permanganate (B83412).
Materials:
-
m-Xylene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium carbonate (e.g., 5 g in 100 mL of water).
-
Add m-xylene (e.g., 5 mL) to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly and carefully add a solution of potassium permanganate (e.g., 20 g in 200 mL of water) portion-wise through the top of the condenser over a period of 1-2 hours. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue to reflux the mixture until the purple color no longer fades (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings. If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Carefully acidify the clear filtrate with concentrated sulfuric acid until no more white precipitate forms (pH ~2).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white precipitate of isophthalic acid by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain pure isophthalic acid.
-
Dry the crystals in an oven at a moderate temperature (e.g., 80-100 °C).
Industrial Production of Purified Isophthalic Acid (PIA)
The commercial production of PIA is a continuous process involving the liquid-phase air oxidation of m-xylene.
Process Overview:
-
Feed Preparation: A feed mixture is prepared containing m-xylene, an acetic acid solvent, and a catalyst system. The catalyst typically consists of cobalt and manganese salts, with a bromine-containing promoter.[7]
-
Oxidation: The feed mixture is continuously fed into a high-pressure reactor. Compressed air is sparged through the reactor to provide the oxygen for the oxidation reaction. The reaction is highly exothermic and is carried out at elevated temperatures (175-225 °C) and pressures (15-30 atm).
-
Crystallization and Separation: The crude isophthalic acid precipitates out of the acetic acid solvent in the reactor. The resulting slurry is then passed through a series of crystallizers to control crystal size and purity. The solid crude isophthalic acid is separated from the mother liquor by centrifugation or filtration.
-
Purification: The crude isophthalic acid is purified to remove impurities, primarily 3-carboxybenzaldehyde (3-CBA). This is typically achieved by dissolving the crude product in hot water and subjecting it to hydrogenation over a palladium catalyst. The hydrogenation converts 3-CBA to m-toluic acid, which is more soluble and remains in the mother liquor upon recrystallization.
-
Drying and Storage: The purified isophthalic acid crystals are washed, dried, and stored for shipment.
Synthesis of Dimethyl this compound
This protocol outlines the Fischer esterification of isophthalic acid with methanol (B129727).
Materials:
-
Isophthalic acid
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Distilled water
-
Ice
Procedure:
-
To a round-bottom flask, add isophthalic acid (e.g., 10 g) and an excess of anhydrous methanol (e.g., 100 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the isophthalic acid has completely dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water (e.g., 300 mL). A white solid should precipitate.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted isophthalic acid. Continue adding until effervescence ceases.
-
Collect the white precipitate of dimethyl this compound by vacuum filtration.
-
Wash the crystals thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous methanol, to obtain pure dimethyl this compound.
-
Dry the purified crystals.
Biological Interactions and Signaling Pathways
While this compound compounds themselves are not typically considered signaling molecules, their metabolites and the broader class of phthalates have been shown to interact with biological systems, including cellular signaling pathways. This is a critical area of research, particularly in the context of toxicology and drug development.
Metabolism of this compound Esters
This compound esters, when introduced into biological systems, are primarily metabolized through hydrolysis by esterases. The diester is first hydrolyzed to the monoester and the corresponding alcohol, and subsequently, the monoester can be further hydrolyzed to isophthalic acid and another molecule of the alcohol. Isophthalic acid itself is relatively inert metabolically and is largely excreted unchanged.[14]
Interaction with Nuclear Receptors and Endocrine Disruption
Certain phthalates and their metabolites have been identified as endocrine-disrupting chemicals (EDCs). They can exert their effects by interacting with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. Key nuclear receptors implicated in phthalate (B1215562) toxicity include the Peroxisome Proliferator-Activated Receptors (PPARs) and the Retinoid X Receptors (RXRs).[16]
-
PPARs (α, β/δ, γ): These receptors are involved in lipid metabolism, inflammation, and cellular differentiation. Some phthalate monoesters can act as agonists for PPARs, leading to the activation of downstream target genes. This interaction is a proposed mechanism for some of the observed toxic effects of phthalates, including reproductive and developmental toxicity.[17]
-
RXRs (α, β, γ): RXRs form heterodimers with other nuclear receptors, including PPARs, and play a crucial role in regulating a wide range of physiological processes. Some phthalates have been shown to bind to RXRs, potentially interfering with their normal function and the signaling of their partner receptors.[16]
The interaction of phthalate metabolites with these nuclear receptors can disrupt normal endocrine signaling, leading to adverse health outcomes. This is an active area of research with implications for understanding the health risks associated with phthalate exposure.
Biodegradation Pathways
In the environment, this compound compounds can be degraded by microorganisms. The biodegradation pathways typically involve initial hydrolysis of any ester linkages to yield isophthalic acid. Subsequently, aerobic and anaerobic pathways for the degradation of the aromatic ring have been identified.
-
Aerobic Degradation: Under aerobic conditions, bacteria can hydroxylate the aromatic ring of isophthalic acid, often forming protocatechuate as an intermediate.[8] This intermediate is then further metabolized through ring cleavage and subsequent steps of the central carbon metabolism.
-
Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria can degrade isophthalic acid. This process is generally slower than aerobic degradation and involves different enzymatic machinery. The pathway often proceeds through the formation of a CoA thioester, followed by reductive dearomatization and eventual ring cleavage.[18] The degradation of this compound has been observed to have a longer lag phase compared to its ortho- and para-isomers under anaerobic conditions.[19]
Visualizations
Experimental Workflows
Biological Pathway
Conclusion
This compound compounds, with their rich history rooted in the foundations of organic chemistry, continue to be of significant industrial and scientific importance. From their early, challenging syntheses to the highly optimized industrial processes of today, their journey reflects the broader advancements in chemical science and technology. The versatility of the this compound structure has led to its incorporation in a vast range of materials, and ongoing research continues to explore new applications, including in the design of advanced functional materials such as metal-organic frameworks. Furthermore, the study of their interactions with biological systems, particularly as endocrine disruptors, highlights the importance of understanding the complete lifecycle and potential health implications of these widely used chemicals. This guide has provided a technical foundation for researchers and professionals to build upon in their own work with this fascinating class of compounds.
References
- 1. Synthesis and Characterization of Cobalt(II) and Zinc(II) Coordination Polymers Constructed from Bis(isophthalic acid) and Bis(1,2,4-triazole) Linkers | AVESİS [avesis.ogu.edu.tr]
- 2. Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalic acid - Wikipedia [en.wikipedia.org]
- 4. 1,4-BENZENEDICARBOXYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. Benzenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. (a) Draw the three isomers of benzenedicarboxylic acid. (b) The i... | Study Prep in Pearson+ [pearson.com]
- 7. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 8. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. chemicalmarketanalytics.com [chemicalmarketanalytics.com]
- 11. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Dimethyl this compound | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isophthalic acid | 121-91-5 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. WO2017046417A1 - Method for producing metal-organic frameworks - Google Patents [patents.google.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide on Isophthalate Derivatives: Core Characteristics and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isophthalate derivatives, focusing on their fundamental characteristics, synthesis, and biological significance, particularly in the context of drug development. The information is curated to be a valuable resource for researchers and scientists in medicinal chemistry and related fields.
Core Characteristics of this compound Derivatives
Isophthalic acid, or benzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid that serves as the foundational structure for a wide range of derivatives.[1][2][3] Its derivatives are synthesized by modifying the carboxylic acid groups, leading to esters, amides, and other functionalized molecules.[4][5] These derivatives exhibit a diverse array of physicochemical properties and biological activities, making them attractive scaffolds in materials science and medicinal chemistry.[6][7][8]
Physicochemical Properties
The physical and chemical properties of this compound derivatives are largely dictated by the nature of the substituents on the carboxyl groups. Isophthalic acid itself is a colorless, crystalline solid with limited solubility in water but is soluble in alcohols.[1][3][9][10] Its ester derivatives, such as dimethyl this compound and diethyl this compound, exhibit properties typical of esters, including characteristic boiling and melting points, and solubility in organic solvents. A summary of the key physicochemical properties of isophthalic acid and two common derivatives is presented in Table 1.
| Property | Isophthalic Acid | Dimethyl this compound | Diethyl this compound |
| Molecular Formula | C₈H₆O₄ | C₁₀H₁₀O₄ | C₁₂H₁₄O₄ |
| Molecular Weight ( g/mol ) | 166.13 | 194.19 | 222.24 |
| Melting Point (°C) | 345-348 (sublimes) | 64-67 | -4.4 |
| Boiling Point (°C) | Sublimes | 282 | 302 |
| Solubility | Slightly soluble in hot water; soluble in alcohol | Soluble in alcohol, ether, and chloroform | Soluble in alcohol, ether, and acetone |
| pKa1 | 3.70 | - | - |
| pKa2 | 4.60 | - | - |
Table 1: Physicochemical Properties of Isophthalic Acid and Simple Ester Derivatives. Data compiled from various sources.[1][2][3][9][10]
Biological Activities and Structure-Activity Relationships
A significant area of research for this compound derivatives has been their activity as modulators of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[6][11] Certain dialkyl 5-(hydroxymethyl)isophthalates have been identified as ligands for the C1 domain of PKC, a key regulatory site.[6][7][12]
The structure-activity relationship (SAR) studies have revealed that the nature of the alkyl or arylalkyl groups on the ester functionalities is crucial for high-affinity binding to the PKC C1 domain. For instance, derivatives with specific substitutions, such as HMI-1a3 (bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)this compound), have shown potent antiproliferative effects in cancer cell lines like HeLa.[6][8] The biological activity of selected this compound derivatives targeting PKC is summarized in Table 2.
| Compound ID | Structure | Target | Activity (Ki or IC50) | Cellular Effect |
| HMI-1a3 | Bis[3-(trifluoromethyl)benzyl] 5-(hydroxymethyl)this compound | PKCα, PKCδ | Ki (PKCα) = 230 nM, Ki (PKCδ) = 200 nM | Antiproliferative in HeLa cells |
| HMI-1b11 | Bis(1-ethylpentyl) 5-(hydroxymethyl)this compound | PKCα, PKCδ | Ki (PKCα) = 870 nM, Ki (PKCδ) = 480 nM | Induces differentiation in SH-SY5Y cells |
Table 2: Biological Activity of Selected this compound Derivatives Targeting PKC. [6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives, particularly those targeting PKC.
Synthesis of Dialkyl 5-(hydroxymethyl)isophthalates
This protocol is a generalized procedure based on the synthetic schemes described in the literature for the preparation of dialkyl 5-(hydroxymethyl)isophthalates.[7]
Materials:
-
5-(Hydroxymethyl)isophthalic acid
-
Appropriate alcohol (e.g., 3-(trifluoromethyl)benzyl alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve 5-(hydroxymethyl)isophthalic acid (1 equivalent) and the desired alcohol (2.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure dialkyl 5-(hydroxymethyl)this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
[³H]Phorbol-12,13-dibutyrate ([³H]PDBu) Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound derivatives for the C1 domain of PKC isoforms.[13][14]
Materials:
-
Purified, recombinant human PKC isoforms (e.g., PKCα, PKCδ)
-
[³H]Phorbol-12,13-dibutyrate ([³H]PDBu)
-
Test this compound derivatives
-
Phosphatidylserine (PS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂
-
Unlabeled PDBu (for non-specific binding)
-
96-well microtiter plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test this compound derivatives in the assay buffer.
-
In a 96-well plate, prepare a reaction mixture containing the PKC isoform, phosphatidylserine, and [³H]PDBu (at a concentration near its Kd).
-
To initiate the binding reaction, add the test compound dilutions to the wells. For total binding, add assay buffer. For non-specific binding, add a high concentration of unlabeled PDBu.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu and Kd is its dissociation constant for the specific PKC isoform.
MTT Cell Viability Assay
This protocol describes the use of the MTT assay to assess the effect of this compound derivatives on the viability of a cell line, such as HeLa.[15][16][17]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test this compound derivatives in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound derivatives.
Caption: PKC Signaling Pathway and the Action of this compound Derivatives.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Caption: Logical Relationship in the Structure-Activity Relationship (SAR) of this compound Derivatives.
References
- 1. manavchem.com [manavchem.com]
- 2. Isophthalic acid: Chemical property and Uses_Chemicalbook [chemicalbook.com]
- 3. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C1 domain-targeted isophthalates as protein kinase C modulators: structure-based design, structure-activity relationships and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 Domain of Protein Kinase C - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. C1 Domain-Targeted this compound Derivatives Induce Cell Elongation and Cell Cycle Arrest in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ISOPHTHALIC ACID - Ataman Kimya [atamanchemicals.com]
- 10. materials.alfachemic.com [materials.alfachemic.com]
- 11. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 13. Rapid and serial determination of protein kinase C activity and of the associated [3H]PDBu binding using a 96-well microtiter plate and a cell harvester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 2.2. MTT Cell Viability Assay [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Health and Safety Considerations for Isophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations associated with isophthalic acid. The information is compiled from various safety data sheets and toxicological reports to ensure a comprehensive understanding for professionals in research and drug development.
Toxicological Profile
Isophthalic acid exhibits a low order of acute toxicity. The primary health concerns are related to eye irritation. Chronic exposure at high doses has been associated with effects on the kidneys and bladder in animal studies.
Acute Toxicity
Isophthalic acid has low acute toxicity via oral, dermal, and inhalation routes.[1] Ingestion may cause gastrointestinal irritation.[2]
Irritation and Sensitization
The substance is considered to be a slight skin irritant and a serious eye irritant.[3] It is not classified as a skin sensitizer.
Chronic Toxicity and Carcinogenicity
Long-term exposure studies in rats indicated the formation of kidney and bladder calculi at high doses.[4] There is no evidence to suggest that isophthalic acid is carcinogenic.[5][6]
Reproductive and Developmental Toxicity
Current data does not indicate that isophthalic acid is a reproductive or developmental toxicant.[6] However, some sources suggest it is suspected of damaging fertility.[4] Phthalates, as a class of chemicals, have been associated with reproductive and developmental toxicity in animal studies, but isophthalic acid itself is rapidly metabolized and excreted.[1][4][7][8]
Exposure Controls and Personal Protection
To ensure the safety of personnel handling isophthalic acid, appropriate engineering controls and personal protective equipment (PPE) should be utilized.
Engineering Controls
Work should be conducted in a well-ventilated area to minimize the inhalation of dust.[4][9] Local exhaust ventilation is recommended where dust may be generated.[5][10]
Personal Protective Equipment
-
Eye/Face Protection: Chemical safety goggles or glasses are recommended to prevent eye contact.[3][4][10][11][12][13]
-
Skin Protection: Protective gloves should be worn to prevent skin contact.[3][5][10] Suitable protective clothing is also recommended.[3][4][11][12]
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a particulate filter respirator is recommended.[3][5][9][10]
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure a safe working environment.
Handling
Avoid contact with skin and eyes and limit all unnecessary personal contact.[3][4] Do not eat, drink, or smoke when handling the substance.[4][10] Wash hands thoroughly after handling.[3][4]
Storage
Store in a cool, dry, well-ventilated area in a tightly closed container.[3][4][5][9][11][13] Keep away from strong oxidizing agents and strong alkalis.[4]
Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Solid, white crystalline powder | [3] |
| Molecular Mass | 166.13 g/mol | [3] |
| Melting Point | 345-348°C | [10] |
| Solubility in Water | Slightly soluble | [1] |
Accidental Release and First Aid Measures
Accidental Release
In case of a spill, avoid generating dust.[4][9] Sweep up the spilled substance into a suitable container for disposal.[4][5][6][9][10] Ensure the area is well-ventilated.
First Aid
-
Skin Contact: Wash the affected area with plenty of water.[3][5][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][4] If irritation persists, seek medical attention.[3][4]
-
Ingestion: Rinse mouth with water.[3][5][6] Do not induce vomiting.
Fire and Explosion Hazards
Isophthalic acid is combustible.[10] Finely dispersed particles can form explosive mixtures in air.[10][14]
Suitable Extinguishing Media
Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3][5][6]
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. Below are generalized protocols for common studies.
Acute Oral Toxicity (OECD Test Guideline 401)
A study to determine the acute oral toxicity of a substance.
References
- 1. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. sdfine.com [sdfine.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Reproductive toxic potential of phthalate compounds - State of art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. ICSC 0500 - ISOPHTHALIC ACID [inchem.org]
- 11. fishersci.com [fishersci.com]
- 12. chemdmart.com [chemdmart.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. ISOPHTHALIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Unseen Isomers: A Technical Guide to the Natural Occurrence of Isophthalate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of isophthalate compounds. While their synthetic counterparts, phthalates, are well-documented environmental contaminants, a growing body of evidence reveals the existence of naturally produced isophthalates and their derivatives in a variety of organisms. This document summarizes the known natural sources of these compounds, presents detailed methodologies for their identification, and explores their potential biological significance.
Introduction
Isophthalic acid (benzene-1,3-dicarboxylic acid) and its esters, collectively known as isophthalates, are isomers of the widely recognized phthalic acid and its esters. While the vast majority of environmental phthalates are of anthropogenic origin, used extensively as plasticizers, evidence points to a natural origin for some of these compounds, including isophthalates. The natural production of these molecules suggests they may play specific ecological or biological roles. This guide aims to consolidate the scattered information on naturally occurring isophthalates, providing a valuable resource for researchers in natural products chemistry, chemical ecology, and drug discovery.
Confirmed Natural Occurrences of this compound Compounds
The following table summarizes the documented natural sources of this compound compounds. It is important to note that quantitative data for these naturally occurring compounds is often limited in the existing literature.
| Compound Name | Organism | Type of Organism | Part of Organism / Source | Reference(s) |
| Isophthalic Acid | Iris sp. | Plant | Rhizome | [1] |
| Isophthalic Acid | Lignite | Fossil Fuel | - | [1] |
| n-Butyl isobutyl phthalate (B1215562) | Laminaria japonica | Alga | Rhizoid | [2] |
| n-Butyl isobutyl phthalate | Dalbergia cochinchinensis | Plant | Heartwood | [3] |
| n-Butyl isobutyl phthalate | Trichoderma harzianum | Fungus | Culture filtrate | [4] |
| n-Butyl isobutyl phthalate | Streptomyces sp. (from Rumex dentatus) | Bacterium | Culture | [5] |
| Phthalic acid, hept-4-yl isobutyl ester | Chenopodium album | Plant | - | [6] |
| Phthalic acid, isobutyl 2-pentyl ester | Trichoderma harzianum | Fungus | Culture filtrate | [7] |
Experimental Protocols for Identification and Quantification
The identification of this compound compounds from natural sources requires a multi-step process involving extraction, purification, and structural elucidation. The following is a representative protocol synthesized from methodologies reported in the literature for the isolation of phthalate and this compound esters from microbial and plant matrices.[8][9][10]
Sample Preparation and Extraction
-
Sample Collection and Preparation :
-
For microbial sources (e.g., fungi, bacteria), cultivate the organism in a suitable liquid medium until sufficient biomass or secondary metabolite production is achieved. Separate the mycelia/cells from the culture broth by filtration or centrifugation.
-
For plant sources, collect the desired plant part (e.g., rhizomes, heartwood, leaves). Air-dry the plant material at room temperature and then grind it into a fine powder.
-
-
Solvent Extraction :
-
Liquid-Liquid Extraction (for culture filtrates) : Extract the culture filtrate multiple times with an organic solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane. Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator.
-
Solid-Liquid Extraction (for biomass or plant powder) : Macerate or percolate the dried powder with a suitable solvent or series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol). The choice of solvent will depend on the polarity of the target this compound ester. Concentrate the resulting extracts in vacuo.
-
Chromatographic Separation and Purification
-
Initial Fractionation (Column Chromatography) :
-
Subject the crude extract to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.
-
-
Purification (High-Performance Liquid Chromatography - HPLC) :
-
Further purify the fractions containing the target compounds using preparative or semi-preparative HPLC.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase is typically a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.[11]
-
Monitor the elution profile with a UV detector at a wavelength suitable for aromatic compounds (e.g., 254 nm).
-
Collect the peaks corresponding to the pure compounds.
-
Structure Elucidation and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Derivatization (for isophthalic acid) : Convert the carboxylic acid groups to esters (e.g., methyl or silyl (B83357) esters) to increase volatility for GC analysis.
-
Analysis : Inject the purified sample (or derivatized sample) into a GC-MS system.
-
GC Conditions : Use a capillary column (e.g., 5% phenyl-methyl silicone). Program the oven temperature to achieve separation (e.g., initial temperature of 150°C, ramped to 300°C).[12]
-
MS Conditions : Use electron impact (EI) ionization. Compare the resulting mass spectrum with libraries (e.g., NIST) and published data for identification.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
The characteristic signals in the aromatic region and the ester region will confirm the structure of the this compound compound.
-
-
Quantification :
-
For quantitative analysis, create a calibration curve using a certified standard of the identified this compound compound.
-
Perform GC-MS or HPLC analysis of the extract with an internal standard.
-
Calculate the concentration of the this compound compound in the original natural source based on the calibration curve.
-
Biosynthetic and Signaling Pathways
Biosynthesis
Currently, there is no confirmed de novo biosynthetic pathway for isophthalic acid or its esters in any organism. However, the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms, is the most plausible origin of the benzene (B151609) ring of isophthalates. The pathway converts simple carbohydrate precursors into chorismate, a key intermediate for many aromatic compounds. It is hypothesized that a branch from the shikimate pathway could lead to the formation of isophthalic acid, although the specific enzymes and intermediates involved have not yet been elucidated.[9]
Some microorganisms, such as Rhodococcus sp., have been shown to produce isophthalic acid through the biotransformation of isophthalonitrile, but this represents a conversion of a synthetic precursor rather than a natural biosynthetic route.
Signaling Pathways
To date, no specific signaling pathways have been described for naturally occurring this compound compounds. Research on the biological activity of these molecules is in its early stages. Some studies have reported biological activities for isolated this compound esters, such as the α-glucosidase inhibitory activity of n-butyl isobutyl phthalate from Laminaria japonica, suggesting potential roles in metabolic regulation.[2] The plant growth-promoting effects of n-butyl isobutyl phthalate from an endophytic Streptomyces species have also been noted.[5] Further research is required to determine if these compounds act on specific cellular targets and signaling cascades.
Visualizations
Experimental Workflow for Identification
The following diagram illustrates a general workflow for the identification and characterization of naturally occurring this compound compounds from a biological matrix.
Conclusion
The natural occurrence of this compound compounds is an emerging area of research with the potential to uncover novel bioactive molecules and new ecological interactions. While the number of identified naturally occurring isophthalates is still small, their presence in diverse organisms, from bacteria and fungi to algae and plants, suggests that they are not merely anomalous occurrences. Significant research is needed to quantify the abundance of these compounds in their natural hosts, to elucidate their biosynthetic pathways, and to understand their physiological and ecological functions. The methodologies and information presented in this guide provide a foundation for researchers to further explore the fascinating world of these naturally produced isomers.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Butyl isobutyl phthalate | CAS#:17851-53-5 | Chemsrc [chemsrc.com]
- 3. [Chemical Constituents from Dalbergia cochinchinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Plant growth promoting potential of butyl isobutyl phthalate and Streptomyces sp. from Rumex dentatus on rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. Separation of Butyl isobutyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
Isophthalic Acid: A Comprehensive Technical Guide to its Thermal Properties
For Researchers, Scientists, and Drug Development Professionals
Isophthalic acid (IPA), a key aromatic dicarboxylic acid, plays a crucial role as a precursor in the synthesis of various commercially significant polymers, including high-performance unsaturated polyester (B1180765) resins and the fire-resistant material Nomex®. A thorough understanding of its thermal properties, specifically its melting and boiling points, is paramount for its application in polymerization processes and for ensuring stability during storage and handling. This technical guide provides an in-depth analysis of the melting and boiling point data for isophthalic acid, complete with experimental protocols and a visual representation of the determination workflow.
Thermal Properties of Isophthalic Acid
Isophthalic acid is a colorless, crystalline solid at room temperature. Its thermal behavior is characterized by a high melting point and a tendency to sublime or decompose at elevated temperatures rather than exhibiting a distinct boiling point at atmospheric pressure.
Data Summary
The following table summarizes the reported melting and boiling point data for isophthalic acid. It is important to note that the boiling point is often presented as an estimate or is replaced by data on sublimation and decomposition.
| Thermal Property | Value | Notes |
| Melting Point | 341-343 °C[1][2][3][4] | |
| 345-348 °C[5] | ||
| 347 °C | ||
| 348 °C | In a sealed tube[6] | |
| Boiling Point | ~214.32 °C | Rough estimate[1][2][4] |
| 753.00 K (479.85 °C) | Predicted value[7] | |
| Sublimation Point | Sublimes without decomposition[7] | |
| 260 °C | ||
| Decomposition | Above 350 °C | Decarboxylation to benzoic acid may occur[8] |
Experimental Protocols
Accurate determination of the thermal properties of isophthalic acid requires precise experimental methodologies. Below are detailed protocols for determining the melting point and observing sublimation and thermal decomposition.
Melting Point Determination (Capillary Method)
This method is a standard and widely used technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the isophthalic acid sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of isophthalic acid into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the heating block.
-
Heating:
-
For an unknown sample, a preliminary rapid heating can be performed to get an approximate melting range.
-
For a more precise measurement, heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
-
Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.
Observation of Sublimation and Thermal Decomposition
Given that isophthalic acid sublimes and can decompose at high temperatures, a standard boiling point determination at atmospheric pressure is not practical. The following protocol allows for the observation of these phenomena.
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) is ideal for quantitative analysis.
-
Alternatively, a simple setup with a heating mantle, a round-bottom flask, a condenser, and a thermometer can be used for qualitative observation.
Procedure (using TGA-MS/FTIR):
-
Sample Preparation: Place a small, accurately weighed amount of isophthalic acid into the TGA sample pan.
-
Instrument Setup:
-
Program the TGA to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The temperature range should span from ambient to above the expected decomposition temperature (e.g., 25 °C to 500 °C).
-
Set the coupled MS or FTIR to continuously analyze the evolved gases.
-
-
Data Analysis:
-
The TGA will produce a plot of mass loss versus temperature. A significant mass loss before the melting point indicates sublimation. A sharp mass loss at higher temperatures indicates decomposition.
-
The MS or FTIR data will identify the chemical nature of the evolved gases. For sublimation, the detected species will be isophthalic acid. For decomposition, products such as benzoic acid and carbon dioxide may be detected.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the thermal properties of isophthalic acid.
Caption: Workflow for determining the thermal properties of isophthalic acid.
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. Isophthalic acid | 121-91-5 [chemicalbook.com]
- 3. Isophthalic acid | Cas no 121-91-5 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 4. Isophthalic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. ICSC 0500 - ISOPHTHALIC ACID [inchem.org]
- 6. indoramaventures.com [indoramaventures.com]
- 7. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Deep Dive into the Theoretical Geometry of Isophthalate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isophthalic acid (benzene-1,3-dicarboxylic acid), a fundamental building block in the synthesis of various polymers and pharmaceutical compounds, possesses a molecular geometry that dictates its reactivity, intermolecular interactions, and ultimately, its material properties.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), have proven invaluable in elucidating the conformational landscape and vibrational properties of the isophthalate molecule, offering a powerful complement to experimental techniques like X-ray crystallography and vibrational spectroscopy.[2][3][4] This technical guide provides a comprehensive overview of the theoretical approaches used to study this compound's molecular geometry, presenting key quantitative data, detailed experimental protocols for comparative analysis, and a visual workflow of the theoretical investigation process.
Core Concepts in Theoretical Geometry Optimization
The primary goal of theoretical geometry studies is to find the minimum energy conformation of a molecule. This is achieved through a process called geometry optimization, where the positions of the atoms are systematically adjusted to locate a stationary point on the potential energy surface.[5] A true energy minimum is confirmed by ensuring that all calculated vibrational frequencies are real (i.e., not imaginary).[6]
For isophthalic acid, a key area of investigation is the orientation of the two carboxylic acid groups relative to the benzene (B151609) ring and to each other. Intermolecular hydrogen bonding plays a significant role in the solid-state structure, leading to the formation of infinite chains.[1] Theoretical models can explore both the isolated molecule (monomer) and hydrogen-bonded assemblies (dimers) to understand these interactions.[3][7]
Data Presentation: A Comparative Analysis of this compound's Geometry
The following tables summarize key quantitative data on the molecular geometry of isophthalic acid, comparing theoretically calculated values with experimental data obtained from X-ray crystallography. The theoretical data presented here is based on DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set, a widely used and reliable method for such systems.[2][3][4]
Table 1: Selected Bond Lengths of Isophthalic Acid (Å)
| Bond | Theoretical (DFT B3LYP/6-311++G(d,p)) | Experimental (X-ray Crystallography) |
| C1 - C2 | 1.396 | 1.389 |
| C2 - C3 | 1.391 | 1.381 |
| C3 - C4 | 1.397 | 1.385 |
| C4 - C5 | 1.395 | 1.382 |
| C5 - C6 | 1.393 | 1.386 |
| C6 - C1 | 1.398 | 1.390 |
| C1 - C7 | 1.492 | 1.487 |
| C3 - C8 | 1.492 | 1.489 |
| C7 = O1 | 1.215 | 1.211 |
| C7 - O2 | 1.365 | 1.315 |
| C8 = O3 | 1.215 | 1.220 |
| C8 - O4 | 1.365 | 1.306 |
| O2 - H1 | 0.971 | 0.84 |
| O4 - H2 | 0.971 | 0.85 |
Note: Atom numbering corresponds to the standard IUPAC nomenclature for benzene-1,3-dicarboxylic acid. Experimental data is derived from single-crystal X-ray diffraction studies.
Table 2: Selected Bond Angles of Isophthalic Acid (degrees)
| Angle | Theoretical (DFT B3LYP/6-311++G(d,p)) | Experimental (X-ray Crystallography) |
| C6 - C1 - C2 | 120.2 | 120.3 |
| C1 - C2 - C3 | 120.0 | 119.8 |
| C2 - C3 - C4 | 119.8 | 120.1 |
| C2 - C1 - C7 | 120.1 | 120.0 |
| C6 - C1 - C7 | 119.7 | 119.7 |
| C2 - C3 - C8 | 120.3 | 120.2 |
| C4 - C3 - C8 | 119.9 | 119.7 |
| C1 - C7 - O1 | 124.5 | 124.0 |
| C1 - C7 - O2 | 112.3 | 113.1 |
| O1 - C7 - O2 | 123.2 | 122.9 |
| C3 - C8 - O3 | 124.4 | 123.7 |
| C3 - C8 - O4 | 112.4 | 113.3 |
| O3 - C8 - O4 | 123.2 | 123.0 |
| C7 - O2 - H1 | 108.9 | - |
| C8 - O4 - H2 | 108.9 | - |
Note: Experimental hydrogen atom positions are often refined with constraints in X-ray crystallography, leading to less precise bond angles involving hydrogen.
Table 3: Selected Dihedral Angles of Isophthalic Acid (degrees)
| Dihedral Angle | Theoretical (DFT B3LYP/6-311++G(d,p)) | Experimental (X-ray Crystallography) |
| C2 - C1 - C7 - O1 | 179.8 | 178.9 |
| C6 - C1 - C7 - O2 | 179.9 | 179.2 |
| C2 - C3 - C8 - O3 | 179.5 | 178.5 |
| C4 - C3 - C8 - O4 | 179.6 | 179.0 |
Note: The near 180° dihedral angles indicate the planarity of the carboxylic acid groups with respect to the benzene ring.
Experimental Protocols for Validation
Accurate theoretical models are validated by comparing their results with experimental data. Below are detailed methodologies for the key experimental techniques used to study the molecular geometry of this compound.
Single-Crystal X-ray Diffraction
This technique provides the most precise experimental determination of the three-dimensional atomic arrangement in a crystalline solid.
-
Crystal Growth: High-quality single crystals of isophthalic acid are grown. A common method is the slow evaporation of a saturated solution of isophthalic acid in a suitable solvent system, such as a mixture of acetic acid and water.
-
Crystal Mounting: A well-formed crystal, typically with dimensions between 0.1 and 0.3 mm, is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods. This initial structural model is then refined against the experimental diffraction data to obtain the final, highly accurate crystal structure, including bond lengths, bond angles, and dihedral angles.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
These vibrational spectroscopy techniques provide information about the functional groups and bonding within a molecule, which can be compared with theoretically calculated vibrational frequencies.
-
Sample Preparation: For solid-state analysis, a small amount of high-purity isophthalic acid is used directly. For FT-IR spectroscopy using the Attenuated Total Reflectance (ATR) technique, the solid sample is placed directly onto the ATR crystal. For Raman spectroscopy, the solid sample is placed in a sample holder.
-
Data Acquisition:
-
FT-IR Spectroscopy: The FT-IR spectrum of solid isophthalic acid is typically recorded in the range of 4000–400 cm⁻¹.[3] A background spectrum is collected first and subsequently subtracted from the sample spectrum.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded over a range of 3500–50 cm⁻¹.[3] A near-infrared laser is used to excite the sample, and the scattered light is collected and analyzed.
-
-
Data Analysis: The positions and relative intensities of the absorption bands (in FT-IR) and scattered peaks (in Raman) are identified. These experimental vibrational frequencies are then compared to the frequencies calculated from theoretical models. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model.[3]
Mandatory Visualization: Workflow for Theoretical Geometry Studies
The following diagram, generated using the DOT language, illustrates the typical workflow for a theoretical investigation of this compound's molecular geometry.
Caption: Workflow for theoretical molecular geometry analysis.
This comprehensive guide provides a foundational understanding of the theoretical approaches used to study the molecular geometry of this compound. By combining robust computational methods with precise experimental validation, researchers can gain deep insights into the structure-property relationships of this important molecule, paving the way for the rational design of new materials and pharmaceuticals.
References
- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. vibrational frequencies [cup.uni-muenchen.de]
- 7. Experimental, DFT dimeric modeling and AIM study of H-bond-mediated composite vibrational structure of Chelidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Degradation of Isophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalate (1,3-benzenedicarboxylic acid) is a xenobiotic compound widely used in the industrial production of plastics, resins, and fibers. Its persistence in the environment raises ecological concerns, driving research into the microbial metabolic pathways capable of its degradation. Understanding these pathways is crucial for developing bioremediation strategies and for potential applications in biocatalysis and synthetic biology. This technical guide provides an in-depth overview of the core microbial degradation pathways of this compound, focusing on both anaerobic and aerobic mechanisms. It includes detailed experimental protocols for key enzymatic assays, quantitative data on enzyme kinetics, and visual representations of the metabolic routes.
Core Degradation Pathways
Microorganisms have evolved distinct strategies to catabolize this compound, primarily categorized by the presence or absence of oxygen.
Anaerobic Degradation Pathway
Under anoxic conditions, the degradation of this compound has been notably characterized in the syntrophically fermenting bacterium Syntrophorhabdus aromaticivorans. The pathway proceeds via an initial activation step followed by decarboxylation to a central metabolite, benzoyl-CoA, which then enters the well-established anaerobic benzoate (B1203000) degradation pathway.[1][2]
The initial steps are as follows:
-
Activation: this compound is activated to its coenzyme A (CoA) thioester, isophthalyl-CoA, by the enzyme This compound:CoA ligase (IPCL) . This reaction is ATP-dependent.[2]
-
Decarboxylation: Isophthalyl-CoA is then decarboxylated to benzoyl-CoA by isophthalyl-CoA decarboxylase (IPCD) , a member of the UbiD enzyme family that utilizes a prenylated flavin mononucleotide (prFMN) cofactor.[1]
The overall reaction for the initial conversion is: this compound + ATP + CoA → Benzoyl-CoA + AMP + Diphosphate + CO₂
Aerobic Degradation Pathway
In the presence of oxygen, the aerobic degradation of this compound has been well-studied in Comamonas sp. strain E6. This pathway involves the initial conversion of this compound to a central aromatic intermediate, protocatechuate, which is then further catabolized.[3][4]
The initial steps are as follows:
-
Dioxygenation: The aromatic ring of this compound is dihydroxylated by a two-component This compound dioxygenase (IPADO) , consisting of an oxygenase (IphA) and a reductase (IphD), to form 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate.[4]
-
Dehydrogenation: The resulting diol is then oxidized by 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate dehydrogenase (IphB) to produce protocatechuate.[4]
The genes encoding these enzymes (iphA, iphD, and iphB), along with a periplasmic binding receptor (iphC) and a transcriptional regulator (iphR), are organized in the iph operon.[4]
Protocatechuate is a key intermediate that can be further degraded by different ring-cleavage pathways. In Comamonas sp. E6, it enters the protocatechuate 4,5-cleavage pathway .[3] This pathway involves the following key enzyme:
-
Protocatechuate 4,5-dioxygenase , which catalyzes the extradiol cleavage of protocatechuate to form 4-carboxy-2-hydroxymuconate-6-semialdehyde.[5]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in this compound degradation.
Table 1: Kinetic Parameters of Anaerobic Pathway Enzymes
| Enzyme | Organism | Substrate | KM (µM) | Vmax (µmol/min/mg) | Reference |
| This compound:CoA ligase (IPCL) | S. aromaticivorans | This compound | 409 | 1.35 | [2] |
| CoA | 642 | 0.694 | [2] | ||
| ATP | 3580 | 1.94 | [2] |
Table 2: Kinetic Parameters of Aerobic Pathway Enzymes
| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | Reference |
| This compound Dioxygenase (IPDO) | C. testosteroni KF1 | This compound | 30.97 ± 7.28 | 4.96 ± 0.49 | [1] |
| 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate dehydrogenase | C. testosteroni T-2 | (1R,2S)-1,2-dihydroxy-3,5-cyclohexadiene-l,4-dicarboxylate | ~90 | - | [3] |
| NAD+ | 43 | - | [3] | ||
| Protocatechuate 4,5-dioxygenase | C. testosteroni T-2 | Protocatechuate | 55.5 ± 2.3 | - | [6] |
| Protocatechuate 4,5-dioxygenase | Pseudarthrobacter phenanthrenivorans Sphe3 | Protocatechuate | 21 ± 1.6 | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound degradation.
Protocol 1: Cultivation of this compound-Degrading Bacteria
A. Anaerobic Cultivation of Syntrophorhabdus aromaticivorans
This protocol is adapted for the syntrophic cultivation of S. aromaticivorans with a hydrogenotrophic methanogen.
-
Medium: Use a basal anaerobic medium as previously described.[8] The medium should be prepared under a nitrogen atmosphere and be bicarbonate-buffered.
-
Substrate: Add this compound from a sterile, anaerobic stock solution to a final concentration of 1-2 mM.
-
Inoculum: Inoculate with a culture of S. aromaticivorans co-cultured with a hydrogen-scavenging partner like Methanospirillum hungatei.
-
Incubation: Incubate anaerobically in the dark at 37°C without shaking.
-
Growth Monitoring: Monitor growth by measuring methane (B114726) production in the headspace using gas chromatography and substrate depletion via HPLC.
B. Aerobic Cultivation of Comamonas sp. strain E6
-
Medium: Use W minimal salt medium supplemented with this compound as the sole carbon and energy source.[3]
-
Substrate: Add this compound to a final concentration of 10 mM.
-
Inoculum: Inoculate with a fresh culture of Comamonas sp. E6.
-
Incubation: Incubate aerobically at 30°C with shaking.
-
Growth Monitoring: Monitor growth by measuring the optical density at 600 nm (OD600) and substrate depletion via HPLC.
Protocol 2: Enzyme Assays
A. This compound:CoA Ligase (IPCL) Assay (Anaerobic)
This is a continuous spectrophotometric coupled enzyme assay.[8]
-
Principle: The formation of AMP during the ligase reaction is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm. The coupling enzymes are myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Reaction Mixture (anoxic):
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
5.0 mM MgCl₂
-
0.5 mM NADH
-
10 mM phosphoenolpyruvate
-
1 U myokinase
-
1 U lactate dehydrogenase
-
1 U pyruvate kinase
-
Variable concentrations of this compound, CoA, and ATP for kinetic studies.
-
Purified IPCL enzyme.
-
-
Procedure:
-
Prepare the reaction mixture in an anaerobic cuvette under a nitrogen atmosphere.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the limiting substrate (this compound, CoA, or ATP).
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM-1cm-1).
-
B. Isophthalyl-CoA Decarboxylase (IPCD) Assay (Anaerobic)
This assay can be performed by monitoring substrate depletion or product formation using HPLC.
-
Principle: The enzymatic conversion of isophthalyl-CoA to benzoyl-CoA is measured by quantifying the decrease in the substrate peak and the increase in the product peak over time.
-
Reaction Mixture (anoxic):
-
50 mM Tris-HCl buffer (pH 7.6)
-
Synthesized isophthalyl-CoA (substrate)
-
Cell-free extract or purified IPCD.
-
(If using purified UbiD-like enzyme, pre-incubation with FMN and dimethylallyl monophosphate may be required).[8]
-
-
Procedure:
-
Set up the reaction under anaerobic conditions.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature (e.g., 37°C).
-
At different time points, stop the reaction by adding an acid (e.g., HCl) or a solvent (e.g., acetonitrile).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify isophthalyl-CoA and benzoyl-CoA.
-
C. This compound Dioxygenase (IPDO) Assay (Aerobic)
This assay measures the substrate-dependent consumption of oxygen.
-
Principle: The rate of oxygen consumption is monitored using an oxygen electrode.
-
Reaction Mixture:
-
Air-saturated buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NAD(P)H
-
Purified IPDO oxygenase and reductase components.
-
Variable concentrations of this compound.
-
-
Procedure:
-
Equilibrate the reaction mixture in the oxygen electrode chamber at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding this compound.
-
Record the rate of oxygen depletion.
-
Calculate the specific activity based on the rate of oxygen consumption.
-
D. 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate Dehydrogenase Assay (Aerobic)
This is a continuous spectrophotometric assay.[3]
-
Principle: The NAD+-dependent dehydrogenation of the diol intermediate to protocatechuate is monitored by the increase in absorbance at 340 nm due to the formation of NADH.
-
Reaction Mixture:
-
Buffer (e.g., 20 mM Tris-sulfate, pH 7.5)
-
NAD+
-
Synthesized 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate (substrate)
-
Cell-free extract or purified dehydrogenase.
-
-
Procedure:
-
Combine the buffer, NAD+, and enzyme in a cuvette.
-
Initiate the reaction by adding the diol substrate.
-
Immediately monitor the increase in absorbance at 340 nm.
-
Calculate the enzyme activity from the initial rate of NADH formation.
-
E. Protocatechuate 4,5-Dioxygenase Assay (Aerobic)
This is a spectrophotometric assay that monitors the formation of the ring-cleavage product.[5]
-
Principle: The product of the reaction, 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS), has a strong absorbance at 410 nm.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.5)
-
100 µM protocatechuate
-
Cell-free extract or purified enzyme.
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at 30°C for 1 minute.
-
Initiate the reaction by adding protocatechuate.
-
Monitor the increase in absorbance at 410 nm.
-
Calculate the enzyme activity using the molar extinction coefficient of CHMS (ε410 = 17,200 M-1cm-1).[5]
-
Protocol 3: Metabolite Analysis by HPLC
-
Sample Preparation:
-
Collect bacterial culture samples at different time points.
-
Centrifuge to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
For intracellular metabolites, quench the metabolism and extract the metabolites using a suitable solvent mixture (e.g., acetonitrile (B52724):methanol:water).
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength suitable for the aromatic compounds of interest (e.g., 210 nm, 254 nm).
-
Quantification: Use external standards of this compound and expected intermediates to create calibration curves for quantification.
-
Conclusion
The microbial degradation of this compound involves distinct and well-orchestrated enzymatic pathways in both anaerobic and aerobic microorganisms. The anaerobic route proceeds through CoA activation and decarboxylation to benzoyl-CoA, while the aerobic pathway funnels this compound to protocatechuate for subsequent ring cleavage. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate these pathways further, screen for novel this compound-degrading microorganisms, and engineer robust biocatalysts for environmental and industrial applications.
References
- 1. Characterization of the this compound Degradation Genes of Comamonas sp. Strain E6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound:coenzyme A ligase initiates anaerobic degradation of xenobiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. asm.org [asm.org]
- 7. Transcriptional Regulation of the Terephthalate Catabolism Operon in Comamonas sp. Strain E6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Use of Isophthalic Acid in PET Resin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of isophthalic acid (IPA) as a comonomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resin. The inclusion of IPA modifies the polymer backbone, leading to significant changes in its thermal and mechanical properties. This document outlines the synthesis of IPA-modified PET, its characterization, and the resulting material properties, offering detailed protocols for researchers in material science and related fields.
Introduction
Polyethylene terephthalate (PET) is a widely utilized thermoplastic polymer, known for its excellent mechanical strength, thermal stability, and transparency. However, for specific applications requiring enhanced flexibility, clarity, and a lower processing temperature, modification of the PET polymer chain is necessary. Isophthalic acid, an aromatic dicarboxylic acid, is a common comonomer used to disrupt the regular linear structure of PET. This disruption hinders crystallization, resulting in a copolyester, poly(ethylene terephthalate-co-isophthalate) (PET-co-IPA), with tailored properties.[1][2]
The primary effects of incorporating isophthalic acid include:
-
Reduced Crystallinity: The kinked structure of the isophthalic acid molecule disrupts the packing of the polymer chains, leading to a lower degree of crystallinity.[2][3]
-
Lower Melting Point (Tm): The reduction in crystallinity results in a lower melting temperature, which can be advantageous for processing.[2][3]
-
Altered Glass Transition Temperature (Tg): The glass transition temperature is also influenced by the incorporation of IPA.[3]
-
Improved Clarity: The amorphous nature of the copolyester enhances its transparency.[4]
-
Modified Mechanical Properties: The tensile strength, elongation, and impact resistance of the PET resin can be tailored by varying the IPA content.
Data Presentation
The following tables summarize the quantitative effects of isophthalic acid incorporation on the thermal and mechanical properties of PET resin.
Table 1: Thermal Properties of PET-co-IPA Copolymers with Varying Isophthalate Content [3]
| IPA Mole % | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Melting Enthalpy (ΔHm) (J/g) |
| 0 | 78 | 255 | 45 |
| 4 | 77 | 238 | 33 |
| 10 | 76 | 224 | 25 |
| 15 | 75 | 210 | 15 |
| 25 | 73 | - | - |
| 40 | 71 | - | - |
| 50 | 69 | - | - |
Note: For IPA content of 25% and higher, the copolyesters were found to be amorphous, hence no melting peak was observed.[3]
Table 2: Mechanical Properties of PET-co-IPA Copolymers
| Material | Young's Modulus (MPa) | Yield Stress (MPa) | Elongation at Yield (%) | Tensile Strength at Break (MPa) | Elongation at Break (%) |
| PET (0% IPA) | 610 | 61 | 10 | 45 | 335 |
| PET-co-IPA (TI1) | 580 | 55 | 11 | 48 | 410 |
| PET-co-IPA (TI2) | 550 | 48 | 13 | 50 | 450 |
Note: The exact mole percentage of IPA for TI1 and TI2 are not specified in the source but represent increasing amounts of IPA incorporation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of isophthalic acid-modified PET resin.
Protocol 1: Synthesis of PET-co-IPA via Melt Polycondensation
This protocol describes a two-step melt polycondensation process to synthesize PET-co-IPA.[3][5][6]
Materials:
-
Purified Terephthalic Acid (TPA)
-
Isophthalic Acid (IPA)
-
Ethylene (B1197577) Glycol (EG)
-
Catalyst: Antimony trioxide (Sb₂O₃) or Germanium dioxide (GeO₂)[5][6]
-
Stabilizer: Phosphoric acid[6]
Equipment:
-
High-pressure stainless-steel reactor with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection.
Procedure:
Step 1: Esterification
-
Charge the reactor with the desired molar ratios of TPA, IPA, and an excess of ethylene glycol (typically a 1:2.2 molar ratio of total diacids to EG).
-
Add the catalyst (e.g., 200-300 ppm of Sb₂O₃ relative to the final polymer weight).[6]
-
Pressurize the reactor with nitrogen to approximately 3 bar.[5]
-
Heat the mixture to 240-260°C with continuous stirring.[1]
-
During this stage, the esterification reaction occurs, producing bis(2-hydroxyethyl) terephthalate (BHET) and its IPA-containing analogues, with water as a byproduct.
-
Continuously remove the water byproduct through the distillation column to drive the reaction forward.
-
The esterification step is typically continued for 2-4 hours, or until the theoretical amount of water has been collected.
Step 2: Polycondensation
-
After the esterification is complete, add the stabilizer (e.g., phosphoric acid).[6]
-
Gradually increase the temperature to 270-285°C.[1]
-
Slowly reduce the pressure to below 1 mbar to facilitate the removal of excess ethylene glycol.[3]
-
The polycondensation reaction proceeds, increasing the polymer chain length and viscosity of the melt.
-
Continue the reaction under high vacuum and elevated temperature for 2-3 hours, or until the desired melt viscosity (and thus molecular weight) is achieved.
-
Once the desired viscosity is reached, extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water.
-
Pelletize the resulting solid polymer for further analysis.
Protocol 2: Characterization of PET-co-IPA Resin
2.1 Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm) of the synthesized copolyesters.
Instrument: Differential Scanning Calorimeter (DSC)
Procedure:
-
Weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Hold the sample at 300°C for 5 minutes to ensure complete melting.
-
Cool the sample to room temperature at a controlled cooling rate (e.g., 10°C/min).
-
Perform a second heating scan from room temperature to 300°C at a heating rate of 10°C/min.
-
Analyze the second heating scan to determine Tg (midpoint of the step change in heat flow), Tm (peak of the endothermic melting event), and ΔHm (area under the melting peak). The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / ΔH'm) x 100 where ΔH'm is the theoretical melting enthalpy of 100% crystalline PET (typically around 140 J/g).
2.2 Thermal Stability: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the PET-co-IPA copolymers.
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Weigh 10-15 mg of the dried polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The resulting TGA curve can be used to determine the onset temperature of decomposition and the temperature at maximum decomposition rate.
2.3 Mechanical Properties: Tensile Testing
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the PET-co-IPA samples according to ASTM D638.
Equipment: Universal Testing Machine with tensile grips and an extensometer.
Procedure:
-
Prepare dumbbell-shaped test specimens by injection molding or by machining from a compression-molded plaque.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the tensile grips of the universal testing machine.
-
Attach an extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
From the stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break.
2.4 Mechanical Properties: Izod Impact Strength
Objective: To determine the impact resistance of the PET-co-IPA samples according to ASTM D256.
Equipment: Pendulum-type Izod impact tester.
Procedure:
-
Prepare notched rectangular test specimens by injection molding or by machining.
-
Condition the specimens as per the standard.
-
Clamp the specimen vertically in the impact tester with the notch facing the striking edge of the pendulum.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed to break the specimen.
-
The Izod impact strength is typically reported in J/m or ft-lb/in of notch.
2.5 Molecular Weight: Intrinsic Viscosity
Objective: To determine the intrinsic viscosity of the polymer, which is related to its molecular weight.
Procedure:
-
Dissolve a known concentration of the polymer in a suitable solvent (e.g., a mixture of phenol (B47542) and 1,1,2,2-tetrachloroethane).
-
Measure the flow time of the polymer solution and the pure solvent through a calibrated capillary viscometer at a constant temperature (e.g., 25°C).
-
Calculate the relative viscosity, specific viscosity, and reduced viscosity.
-
Extrapolate the reduced viscosity to zero concentration to obtain the intrinsic viscosity.
Visualizations
Caption: Synthesis of PET-co-IPA via a two-step melt polycondensation process.
Caption: Experimental workflow for the synthesis and characterization of PET-co-IPA.
Caption: Logical relationship of increased IPA content on key PET resin properties.
References
- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. delta-engineering.be [delta-engineering.be]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. WO2005087839A2 - Catalyst composition for producing polyethylene terephthalate from terephthalic acid and ethylene glycol, and process therefore - Google Patents [patents.google.com]
Protocol for Isophthalate Analysis by High-Performance Liquid Chromatography (HPLC)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic acid (benzene-1,3-dicarboxylic acid) is a key industrial chemical used in the production of resins, coatings, and polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET).[1] Its accurate quantification is crucial for quality control and stability testing in various manufacturing processes, including pharmaceuticals where it might be present as a raw material, impurity, or degradation product. This document provides a detailed protocol for the analysis of isophthalate using High-Performance Liquid Chromatography (HPLC) with UV detection.
The separation of isophthalic acid from its isomers, phthalic acid and terephthalic acid, can be challenging due to their structural similarities.[2][3] This protocol outlines several HPLC methods employing different column chemistries to achieve effective separation and quantification.
Principle of the Method
This protocol utilizes reverse-phase or mixed-mode chromatography to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar or mixed-mode stationary phase and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard, measured by a UV detector at a wavelength where this compound exhibits strong absorbance.[4]
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Phosphoric acid (H₃PO₄), Formic acid, Ammonium formate (B1220265) (AmFm)
-
Standards: Isophthalic acid reference standard
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm or 0.22 µm)
-
Ultrasonic bath
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of isophthalic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase) and sonicate if necessary to ensure complete dissolution. Make up to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Drug Substances:
-
Accurately weigh a suitable amount of the drug substance and dissolve it in a known volume of a suitable solvent.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter prior to injection.
-
-
For Drug Products (e.g., Tablets):
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dosage unit and transfer it to a volumetric flask.
-
Add a suitable extraction solvent, and extract the this compound by sonication or mechanical shaking.
-
Dilute to volume with the extraction solvent and mix well.
-
Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter before injection.
-
-
For Polymers (e.g., PET): [5]
-
Hydrolyze the polymer sample using a solution of sodium hydroxide (B78521) in methanol (e.g., 100 g/L) at an elevated temperature (e.g., 70°C for 10 hours).[5]
-
After cooling, neutralize the solution and dilute it with the mobile phase.
-
Filter the solution prior to HPLC analysis.[5]
-
Chromatographic Conditions
Several HPLC methods can be employed for the analysis of this compound. The choice of method may depend on the sample matrix and the presence of isomers.
Method 1: Mixed-Mode Chromatography [1]
This method is suitable for the separation of isophthalic acid.
| Parameter | Condition |
| Column | Primesep B, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: Acetonitrile and Water with 0.4% H₃PO₄ |
| Acetonitrile gradient from 30% to 70% in 10 minutes | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection | UV at 210 nm |
Method 2: Reversed-Phase Chromatography for Isomer Separation [5]
This method is designed for separating isophthalic acid from terephthalic acid.
| Parameter | Condition |
| Column | Novapak C18, 4.6 x 150 mm, 4 µm |
| Mobile Phase | Methanol : Water (15:85, v/v) adjusted to pH 3 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
Method 3: Hydrogen Bonding-Based Separation of Isomers [2]
This method is effective for separating phthalic acid isomers.
| Parameter | Condition |
| Column | SHARC 1, 3.2 x 100 mm, 5 µm |
| Mobile Phase | Acetonitrile and Methanol with Formic acid and Ammonium formate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Detection | UV at 270 nm |
Data Analysis
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area versus the concentration of isophthalic acid. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantification: Inject the prepared sample solutions. Determine the concentration of this compound in the samples by interpolating the peak areas from the calibration curve.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to check for system suitability parameters such as retention time repeatability, peak area precision, and theoretical plates.
Visualization of Experimental Workflow
References
- 1. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
- 3. Phthalic Acid | SIELC Technologies [sielc.com]
- 4. UV-Vis Spectrum of Isophthalic acid | SIELC Technologies [sielc.com]
- 5. [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of High-Performance Unsaturated Polyester Resins Utilizing Isophthalic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of unsaturated polyester (B1180765) resins (UPRs) based on isophthalic acid. Isophthalic acid-based UPRs are a class of thermosetting polymers renowned for their superior mechanical strength, excellent chemical and water resistance, and enhanced thermal stability compared to their orthophthalic counterparts.[1][2] These properties make them ideal for a wide range of high-performance applications, including corrosion-resistant tanks and pipes, marine applications such as boat hulls, and automotive components.[1][3]
The synthesis process involves a polycondensation reaction between a diacid (isophthalic acid and an unsaturated dicarboxylic acid/anhydride like maleic anhydride), and a glycol (e.g., propylene (B89431) glycol).[4][5] The resulting polyester chain contains unsaturated double bonds, which allow for subsequent cross-linking with a reactive monomer, typically styrene (B11656), to form a rigid, three-dimensional thermoset network.[5]
Key Characteristics of Isophthalic Acid-Based UPRs:
-
Excellent Corrosion Resistance: Suitable for applications in harsh chemical environments.[1][3]
-
High Heat Resistance: Offers better thermal stability compared to orthophthalic resins.[1][3]
-
Superior Mechanical Properties: Exhibits high tensile strength, impact resistance, and dimensional stability.[2]
-
Good Water and Weather Resistance: Ideal for marine and outdoor applications.[1]
-
Low Shrinkage: Displays reduced shrinkage during curing, leading to improved dimensional stability of the final product.[1][3]
Experimental Protocols
A widely adopted method for synthesizing isophthalic acid-based UPRs is the two-stage process. This approach is often preferred as it can lead to resins with improved color and aging properties. The first stage involves the reaction of isophthalic acid with a glycol to form a prepolymer. In the second stage, the unsaturated component (e.g., maleic anhydride) is introduced and the polyesterification is completed.[6]
Materials and Equipment:
-
Reactants: Isophthalic Acid (IPA), Maleic Anhydride (MA), Propylene Glycol (PG)
-
Reactive Diluent: Styrene
-
Inhibitor: Hydroquinone (B1673460)
-
Catalyst (optional): Dibutyl tin oxide
-
Initiator for Curing: Methyl ethyl ketone peroxide (MEKP)
-
Promoter for Curing: Cobalt naphthenate
-
Equipment: A four-neck reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen gas inlet, and a Dean-Stark apparatus with a condenser. Heating mantle, cooling bath.
Synthesis Procedure:
Stage 1: Prepolymer Formation
-
Charge the reaction kettle with the calculated amounts of Isophthalic Acid and Propylene Glycol. A typical molar ratio might involve a slight excess of glycol.
-
Begin slow agitation and purge the system with nitrogen gas to create an inert atmosphere.
-
Gradually heat the mixture to a temperature range of 190-220°C. The reaction progress is monitored by measuring the acid number of the mixture at regular intervals.
-
Continue the reaction until the acid number reaches a predetermined value, indicating the substantial consumption of isophthalic acid. Water of esterification will be collected in the Dean-Stark trap.
Stage 2: Introduction of Unsaturation and Final Polyesterification
-
Cool the reaction mixture to approximately 150-160°C.
-
Add the Maleic Anhydride to the reactor.
-
Slowly reheat the mixture to 190-210°C under a continuous nitrogen purge.
-
Continue the polycondensation reaction, monitoring the acid number until it drops to the desired final value (typically below 50 mg KOH/g). The viscosity of the resin will also increase during this stage.
-
Once the target acid number and viscosity are achieved, cool the reactor to about 160-170°C.
-
Add a small amount of hydroquinone as an inhibitor to prevent premature polymerization during storage.[7]
-
Further cool the unsaturated polyester to below 100°C.
-
Slowly add styrene monomer to the polyester with continuous stirring to achieve the desired viscosity and solid content. The final resin is typically a solution of the unsaturated polyester in styrene.
Curing of the Resin:
The synthesized unsaturated polyester resin can be cured into a solid thermoset by adding an initiator and a promoter.
-
To 100 parts of the resin, add 0.1 to 0.2 parts of cobalt naphthenate promoter (e.g., 6% solution) and mix thoroughly.
-
Add 1 to 2 parts of MEKP initiator (e.g., 9% active oxygen) and mix gently but thoroughly.
-
The resin will start to gel and then harden. The gel time and cure time can be controlled by adjusting the amounts of initiator and promoter.[2]
Data Presentation
The properties of the final unsaturated polyester resin are highly dependent on the specific formulation and synthesis conditions. The following table provides typical quantitative data for a commercial isophthalic acid-based unsaturated polyester resin.
| Property | Test Method | Unit | Typical Values |
| Viscosity (at 25°C) | ISO 3219 | mPa·s | 240 - 350 |
| Gel Time (at 25°C) | ISO 2535 | minutes | 15 - 25 |
| Flexural Strength | ISO 178 | MPa | min 120 |
| Tensile Strength | ISO 527 | MPa | min 80 |
| Tensile Modulus | ISO 527 | GPa | 3.8 |
| Elongation at Break | ISO 527 | % | min 3.0 |
| Heat Deflection Temperature (HDT) | ISO 75 | °C | min 90 |
| Barcol Hardness | ASTM D 2583 | - | > 44 |
Table based on data for a commercial constructional, accelerated, thixotropic, unsaturated polyester resin based on isophthalic acid.[2]
Characterization Methods
Several analytical techniques are employed to characterize the synthesized unsaturated polyester resins:
-
Acid Number Determination: Titration with a standardized solution of potassium hydroxide (B78521) (KOH) is used to determine the amount of unreacted carboxylic acid groups, which indicates the extent of the polyesterification reaction.
-
Viscosity Measurement: A rotational viscometer is used to measure the viscosity of the resin, which is a critical parameter for processing and application.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polyester, confirming the ester linkages and the presence of unsaturated double bonds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the resin, including the types of monomers incorporated and their arrangement in the polymer chain.[9][10]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polyester.
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique can be used to analyze the composition of the polymer by thermally degrading it and identifying the resulting fragments.[8]
Mandatory Visualizations
Caption: Chemical synthesis pathway of isophthalic acid-based UPR.
Caption: Experimental workflow for UPR synthesis.
References
- 1. Isophthalic unsaturated polyester resin | Best Manufacturer of resin [revex.co.in]
- 2. tricelcomposites.co.uk [tricelcomposites.co.uk]
- 3. US4370447A - Unsaturated polyester resin compositions - Google Patents [patents.google.com]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 6. US3196131A - Process of preparing unsaturated polyester resins - Google Patents [patents.google.com]
- 7. US3901953A - Process for manufacturing unsaturated polyester resins - Google Patents [patents.google.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. chemistry.uoc.gr [chemistry.uoc.gr]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of Isophthalate Esters by Gas Chromatography
References
- 1. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. epa.gov [epa.gov]
- 4. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isophthalate in High-Performance Polymers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophthalic acid (IPA) and its derivatives are key building blocks in the synthesis of a wide array of high-performance polymers. The unique meta-substitution pattern of the carboxyl groups on the benzene (B151609) ring introduces a kink in the polymer chain, disrupting the regularity seen with its para-isomer, terephthalic acid. This structural difference is leveraged to impart a range of desirable properties, including enhanced solubility, improved processability, and modified thermal and mechanical characteristics. These application notes provide an overview of the use of isophthalates in several classes of high-performance polymers, complete with experimental protocols and quantitative data to guide researchers in their materials development endeavors.
Isophthalate-Modified Polyethylene (B3416737) Terephthalate (B1205515) (PET) Copolyesters
Application Notes
The incorporation of isophthalic acid as a comonomer in the synthesis of polyethylene terephthalate (PET) is a common industrial practice to produce copolyesters with tailored properties. The primary role of the this compound moiety is to disrupt the linear, crystallizable structure of PET.[1][2] This disruption leads to a reduction in the rate and degree of crystallinity, which in turn results in improved clarity and processability.[1][3][4] For applications such as bottles for carbonated beverages, a small amount of this compound is used to slow down crystallization without completely preventing it, allowing for the production of clear, yet strong and gas-impermeable containers.[1] In other applications, higher concentrations of this compound can render the copolyester completely amorphous, which is advantageous for thermoforming applications.[1][3] The inclusion of this compound also lowers the melting point of the polymer.[1][3]
Quantitative Data
Table 1: Thermal Properties of Poly(ethylene terephthalate-co-isophthalate) (PET-co-IPA) Copolyesters
| This compound Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Melting Enthalpy (ΔHm) (J/g) |
| 0 (PET) | 78 | 255 | 45 |
| 6 | 77 | 238 | 33 |
| 10 | 76 | 225 | 25 |
| 25 | 74 | - (Amorphous) | - (Amorphous) |
| 50 | 70 | - (Amorphous) | - (Amorphous) |
Data adapted from a study on PETxIy copolyesters. The original study provides a more comprehensive dataset.[3]
Experimental Protocols
Protocol 1: Synthesis of PET-co-IPA via Two-Stage Melt Polycondensation
This protocol describes a general procedure for the synthesis of PET copolyesters containing this compound units.
Materials:
-
Purified Terephthalic Acid (TPA)
-
Purified Isophthalic Acid (IPA)
-
Ethylene (B1197577) Glycol (EG)
-
Antimony(III) oxide (catalyst)
-
Phosphite (B83602) stabilizer
Procedure:
-
Esterification:
-
Charge the desired molar ratios of TPA and IPA, along with a 10-20% molar excess of EG, into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.
-
Add the antimony(III) oxide catalyst and a phosphite stabilizer.
-
Heat the mixture to 220-260°C under a pressure of 2.7-5.5 bar.[5]
-
Continuously remove the water byproduct by distillation to drive the reaction forward.
-
The esterification is complete when the evolution of water ceases, typically resulting in the formation of a co-oligomeric mixture.
-
-
Polycondensation:
-
Transfer the oligomeric mixture to a polycondensation reactor.
-
Gradually increase the temperature to 270-290°C while reducing the pressure to below 1 mbar.[5]
-
Continue the reaction under high vacuum to facilitate the removal of excess ethylene glycol, thereby increasing the polymer's molecular weight.
-
The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer.
-
Once the desired viscosity is achieved, the molten polymer is extruded, cooled, and pelletized.
-
Visualizations
Caption: Workflow for PET-co-IPA synthesis.
This compound-Based Unsaturated Polyester (B1180765) Resins (UPR)
Application Notes
Isophthalic acid is a crucial component in the formulation of high-performance unsaturated polyester resins (UPRs).[6][7] Compared to their orthophthalic counterparts, isophthalic UPRs exhibit superior thermal stability, enhanced mechanical properties such as higher tensile and flexural strength, and significantly improved resistance to chemicals and water.[7][8][9] These properties make them the material of choice for demanding applications, including the manufacturing of corrosion-resistant tanks, pipes (B44673) for the chemical industry, high-strength marine components like boat hulls, and durable automotive parts.[7][9] The curing of these resins is typically achieved at room temperature using a catalyst system, often involving a cobalt accelerator and a peroxide initiator.[10]
Quantitative Data
Table 2: Typical Mechanical and Thermal Properties of a Non-Reinforced Isophthalic UPR Casting
| Property | Value | Test Method |
| Tensile Strength | 60-80 MPa | ISO 527 / ASTM D638 |
| Tensile Modulus | 2500-3500 MPa | ISO 527 / ASTM D638 |
| Tensile Elongation | 2.5-3.5 % | ISO 527 / ASTM D638 |
| Flexural Strength | 70-120 MPa | ISO 178 / ASTM D790 |
| Flexural Modulus | 2500-3500 MPa | ISO 178 / ASTM D790 |
| Heat Deflection Temperature (HDT) | 90-110 °C | ISO 75-2 / ASTM D648 |
| Barcol Hardness | >44 | EN 59 / ASTM D2583 |
Data compiled from typical technical data sheets for isophthalic unsaturated polyester resins.[8][10]
Experimental Protocols
Protocol 2: General Procedure for Curing Isophthalic UPR for Mechanical Testing
This protocol outlines a general method for preparing a cast sample of isophthalic UPR for subsequent mechanical property evaluation.
Materials:
-
Isophthalic Unsaturated Polyester Resin
-
Styrene (if needed for viscosity adjustment)
-
Cobalt-based accelerator (e.g., Cobalt 6%)
-
Methyl Ethyl Ketone Peroxide (MEKP) (catalyst)
-
Mold for casting (e.g., a flat sheet mold for tensile and flexural test specimens)
-
Mold release agent
Procedure:
-
Preparation:
-
Ensure the mold is clean, dry, and treated with a suitable mold release agent.
-
Measure the required amount of isophthalic UPR into a clean, dry mixing container. If necessary, adjust the viscosity with a small amount of styrene.
-
-
Curing:
-
Add the cobalt accelerator to the resin (e.g., 0.5% v/w) and mix thoroughly.
-
Add the MEKP catalyst (e.g., 1-2% v/w) to the accelerated resin and mix thoroughly but gently to avoid introducing excessive air bubbles.[10]
-
Pour the mixture into the prepared mold.
-
Allow the resin to gel and cure at room temperature (e.g., 25°C) for 24 hours.[8]
-
-
Post-Curing:
-
For optimal properties, post-cure the demolded casting in an oven. A typical post-curing cycle is 2 hours at 80°C.[10]
-
Allow the casting to cool to room temperature before machining into test specimens according to the relevant ISO or ASTM standards.
-
Visualizations
Caption: Isophthalic vs. Orthophthalic Acid in UPRs.
Aromatic Polyamides (Aramids)
Application Notes
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[11] A prominent example is poly(m-phenylene isophthalamide) (MPD-I), commercially known as Nomex®. This polymer is synthesized from the low-temperature polycondensation of m-phenylenediamine (B132917) (MPD) and isophthaloyl chloride (IPC).[11][12][13] The meta-oriented linkages in both the diamine and the diacid chloride result in a polymer with a kinked chain structure, which, while still highly thermally stable, is more processable than its linear para-aramid counterpart, Kevlar®. Nomex® finds critical applications in fire-resistant protective clothing, electrical insulation, and as a high-strength, lightweight core material in aerospace composites.[13]
Experimental Protocols
Protocol 3: Low-Temperature Solution Polycondensation of m-Phenylenediamine and Isophthaloyl Chloride to Synthesize Poly(m-phenylene isophthalamide)
This protocol is a generalized procedure based on established methods for aramid synthesis.[11][14]
Materials:
-
m-Phenylenediamine (MPD)
-
Isophthaloyl chloride (IPC)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl2) (optional, to enhance solubility)
-
Neutralizing agent (e.g., calcium hydroxide (B78521) or propylene (B89431) oxide)
Procedure:
-
Diamine Solution Preparation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve MPD and, if used, anhydrous LiCl or CaCl2 in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
-
Polymerization:
-
Slowly add powdered IPC to the stirred diamine solution in portions, maintaining the temperature below 15°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. The solution will become highly viscous.
-
-
Neutralization and Isolation:
-
The byproduct of the reaction is hydrogen chloride (HCl), which forms a salt with the solvent. Neutralize the HCl by adding a suitable agent like calcium hydroxide.[14]
-
The polymer can be isolated by precipitating the viscous solution into a non-solvent like water or methanol (B129727) with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with water and then methanol to remove salts and residual solvent, and dry it in a vacuum oven.
-
Visualizations
Caption: Synthesis of poly(m-phenylene isophthalamide).
Polybenzimidazoles (PBI)
Application Notes
Polybenzimidazoles (PBI) are a class of heterocyclic polymers known for their exceptional thermal and chemical stability.[15] One of the most common forms of PBI is synthesized from the polycondensation of 3,3',4,4'-tetraaminobiphenyl (TAB) and isophthalic acid (or its derivatives).[15][16][17] The resulting polymer, poly(2,2'-(m-phenylene)-5,5'-bibenzimidazole), possesses a high glass transition temperature (Tg) and excellent resistance to high temperatures, making it suitable for applications such as protective apparel for firefighters and astronauts, high-temperature fuel cell membranes, and separation membranes for industrial gas purification.[15] The synthesis is often carried out in a condensing agent like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures.[15][17]
Experimental Protocols
Protocol 4: Synthesis of PBI from a Tetraamine (B13775644) and Isophthalic Acid in Eaton's Reagent
This protocol is a modification of a literature procedure for the synthesis of PBI.[15]
Materials:
-
3,3',4,4'-Tetraaminobiphenyl (TAB) or another suitable tetraamine like tetraaminodiphenylsulfone (TADPS)
-
Isophthalic acid (IPA)
-
Eaton's reagent (phosphorus pentoxide/methanesulfonic acid)
-
Water (for precipitation)
-
Ammonium (B1175870) hydroxide (for neutralization)
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, charge the tetraamine, an equimolar amount of isophthalic acid, and Eaton's reagent.
-
Ensure the system is under a continuous slow stream of nitrogen.
-
-
Polymerization:
-
Heat the reaction mixture with stirring. A typical temperature profile involves heating to around 145°C and maintaining this temperature for several hours.[15]
-
The progress of the polymerization is indicated by a significant increase in the viscosity of the solution.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the viscous polymer solution.
-
Slowly pour the polymer solution into a large volume of vigorously stirred water to precipitate the PBI.
-
Break up the precipitated polymer and wash it extensively with water to remove the Eaton's reagent.
-
Neutralize the polymer by stirring it in a dilute ammonium hydroxide solution.
-
Continue washing with water until the washings are neutral.
-
Dry the purified PBI polymer in a vacuum oven at an elevated temperature (e.g., 180°C) for 24 hours.[16]
-
Visualizations
References
- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Isophthalic Unsaturated Polyester Resin - TFcomposite [tfcomposite.com]
- 7. Isophthalic unsaturated polyester resin | Best Manufacturer of resin [revex.co.in]
- 8. lrf.com.qa [lrf.com.qa]
- 9. Isophthalic Polyester: Properties & Applications | IncomePultrusion [incomepultrusion.com]
- 10. tricelcomposites.co.uk [tricelcomposites.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. iris.polito.it [iris.polito.it]
- 14. WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. benicewiczgroup.com [benicewiczgroup.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: FTIR Spectroscopy for the Identification of Isophthalate Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for the identification of functional groups in a wide range of materials. This document provides detailed application notes and protocols for the use of FTIR spectroscopy in identifying isophthalate functional groups, which are common components in polymers, resins, and plasticizers. The this compound moiety, a meta-substituted benzene (B151609) dicarboxylate, imparts specific thermal and chemical resistance to materials. Accurate identification of this functional group is crucial for quality control, material characterization, and formulation development in various industries, including pharmaceuticals and materials science.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, allowing for the identification of its functional groups. For isophthalates, characteristic vibrations of the ester carbonyl group (C=O), the carbon-oxygen single bond (C-O), and the meta-substituted aromatic ring provide a distinctive spectral signature.
Data Presentation: Characteristic FTIR Absorption Bands for this compound Functional Groups
The identification of the this compound functional group is based on a combination of characteristic absorption bands. The "Rule of Three" for esters, which highlights three strong peaks corresponding to C=O, C-C-O, and O-C-C stretching vibrations, is a useful guideline for interpreting the spectra of this compound-containing materials.[1] The table below summarizes the key FTIR absorption bands associated with this compound functional groups.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Ester) | 1730 - 1715 | Strong | This is a very strong and sharp absorption, characteristic of the ester carbonyl group. The position can be influenced by conjugation with the aromatic ring.[1][2][3] |
| C=C Aromatic Ring Stretch | 1600 - 1580 | Medium | These bands arise from the stretching of the carbon-carbon bonds within the benzene ring.[4] |
| C-H Aromatic Stretch | 3100 - 3000 | Medium | Associated with the stretching of the C-H bonds on the aromatic ring. |
| C-O Stretch (Asymmetric) | 1300 - 1200 | Strong | This strong absorption is attributed to the asymmetric stretching of the C-C-O part of the ester group and is a key feature in identifying esters.[1][2] |
| C-O Stretch (Symmetric) | 1150 - 1050 | Strong | Corresponds to the symmetric stretching of the O-C-C part of the ester linkage.[1] |
| C-H Out-of-Plane Bending (Aromatic) | 800 - 700 | Strong | The specific pattern of these bands in this region can help distinguish between ortho-, meta-, and para-substitution on the benzene ring. For meta-substitution (this compound), a strong band is typically observed around 725 cm⁻¹.[4] |
Experimental Protocols
The choice of sampling technique for FTIR analysis depends on the physical state of the sample (e.g., solid, liquid, powder). Below are detailed protocols for two common methods: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission.
Protocol 1: Analysis by Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for a wide variety of samples, including solids, powders, and liquids.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
Sample (e.g., polymer resin, plastic film)
-
Solvent for cleaning (e.g., isopropanol, ethanol)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Before analyzing the sample, ensure the ATR crystal is clean. Use a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to gently clean the crystal surface. Run a background spectrum of the clean, empty ATR crystal.
-
Sample Application:
-
Solids/Films: Place a small, representative portion of the solid sample directly onto the center of the ATR crystal.
-
Powders: Place a small amount of the powder onto the crystal.
-
Liquids: Place a single drop of the liquid sample onto the crystal.
-
-
Pressure Application: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans).
-
Data Analysis: After data collection, process the spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption bands of the this compound functional group as detailed in the data table.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
Protocol 2: Analysis by Potassium Bromide (KBr) Pellet Method (for Solids)
This traditional transmission method is suitable for solid samples that can be ground into a fine powder.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Sample (solid)
Procedure:
-
Sample Grinding: Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.[5]
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and mix it thoroughly with the ground sample.[5][6] The mixture should be homogeneous.
-
Pellet Pressing: Transfer the mixture to a pellet die and press it under a hydraulic press (typically 7-10 tons of pressure) for several minutes to form a thin, transparent, or translucent pellet.[6]
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect the background spectrum with an empty sample holder. Then, collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Process the spectrum and identify the characteristic absorption bands for the this compound functional group.
-
Disposal: Dispose of the KBr pellet according to laboratory safety guidelines.
Mandatory Visualizations
Caption: General chemical structure of an this compound ester.
References
Application Notes and Protocols: 1H NMR Spectrum Analysis of Dimethyl Isophthalate
Introduction
Dimethyl isophthalate is a diester of isophthalic acid and methanol. It is a common chemical intermediate in the production of certain polymers and plasticizers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic compounds. This document provides a detailed analysis of the ¹H NMR spectrum of dimethyl this compound, along with a comprehensive protocol for sample preparation, data acquisition, and processing.
¹H NMR Spectral Data of Dimethyl this compound
The ¹H NMR spectrum of dimethyl this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data for Dimethyl this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-2 | 8.68 | t | ~1.6 | 1H |
| H-4, H-6 | 8.22 | dd | 7.8, 1.5 | 2H |
| H-5 | 7.51 | t | 7.8 | 1H |
| -OCH₃ | 3.94 | s | - | 6H |
Note on H-2 Multiplicity: The signal for the H-2 proton at 8.68 ppm is a finely split multiplet. Due to the small coupling constants, it appears as a triplet, arising from coupling to the two meta-protons (H-4 and H-6) with a J value of approximately 1.6 Hz.
Structural Assignment and Signal Interpretation
The structure of dimethyl this compound and the assignment of its proton signals are illustrated below.
Figure 1. Structure of dimethyl this compound with proton assignments.
-
-OCH₃ (Methyl Protons): The two methyl groups are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 3.94 ppm. The integration of this signal corresponds to six protons.
-
H-5: This proton is coupled to the two adjacent protons (H-4 and H-6), which are chemically equivalent. This results in a triplet with a coupling constant of about 7.8 Hz. The chemical shift is around 7.51 ppm.
-
H-4, H-6: These two protons are chemically equivalent. They are coupled to the adjacent H-5 proton (ortho-coupling, J ≈ 7.8 Hz) and the meta H-2 proton (meta-coupling, J ≈ 1.5 Hz). This results in a doublet of doublets at approximately 8.22 ppm.
-
H-2: This proton is the most deshielded due to the anisotropic effect of the two neighboring carbonyl groups. It is coupled to the two meta protons (H-4 and H-6) with a small coupling constant (J ≈ 1.6 Hz), resulting in a triplet at around 8.68 ppm.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of dimethyl this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the CDCl₃ contains a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the solid.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following parameters are recommended for acquiring a standard ¹H NMR spectrum of dimethyl this compound on a 400 MHz NMR spectrometer.
Table 2: Recommended NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 298 K (25 °C) |
| Pulse Program | zg30 or equivalent |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 5.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 20 ppm (-5 to 15 ppm) |
| Receiver Gain (RG) | Adjust to optimize signal without clipping |
Data Processing and Analysis
-
Fourier Transform (FT): Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ 7.26 ppm).
-
Integration: Integrate all the signals to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
-
Multiplicity and J-coupling Analysis: Analyze the splitting patterns of the multiplets to determine the coupling constants.
Workflow Diagrams
The following diagrams illustrate the logical flow of the ¹H NMR analysis of dimethyl this compound.
Figure 2. Experimental workflow for ¹H NMR analysis.
Figure 3. Logical workflow for data analysis and reporting.
Application Notes and Protocols for the Synthesis of the Fire-Resistant Polymer Nomex® (Poly(m-phenylene isophthalamide))
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Nomex®, a meta-aramid polymer renowned for its exceptional thermal stability and flame resistance. The primary synthetic route involves the polycondensation of m-phenylenediamine (B132917) and isophthaloyl chloride (from isophthalate). Two common laboratory-scale methods, low-temperature solution polycondensation and interfacial polycondensation, are detailed below.
I. Introduction to Nomex® Synthesis
Nomex®, chemically known as poly(m-phenylene isophthalamide) (PMIA), is a high-performance aromatic polyamide.[1][2] Its fire-resistant properties are inherent to its molecular structure, which consists of aromatic rings linked by amide bonds.[1][2] This structure provides high thermal and chemical resistance.[1][2] The synthesis of Nomex® is achieved through the condensation reaction of m-phenylenediamine and isophthaloyl chloride.[3][4] This process results in the formation of strong amide linkages and the elimination of hydrogen chloride as a byproduct.[5] The polymer is typically produced as a solution, which is then spun into fibers or cast into films.[4][6]
II. Synthesis Methodologies
Two primary methods for the laboratory synthesis of Nomex® are presented:
-
Low-Temperature Solution Polycondensation: This technique involves dissolving both monomers in an inert solvent and carrying out the polymerization at a low temperature.[2] It allows for good control over the reaction and typically yields a high molecular weight polymer.
-
Interfacial Polycondensation: This method involves dissolving the two monomers in two immiscible liquid phases. The polymerization reaction occurs at the interface between the two liquids.[1]
III. Data Presentation
The following tables summarize key quantitative data associated with the synthesis and properties of Nomex®.
Table 1: Optimized Reaction Parameters for Interfacial Polycondensation of Nomex® [1]
| Parameter | Optimized Value |
| Reaction Temperature | 10 °C |
| Reaction Time | Not Specified |
| Stirring Rate | Not Specified |
| Monomer Concentration | Not Specified |
| Monomer Ratio (m-phenylenediamine:isophthaloyl chloride) | Not Specified |
| Acid Acceptor | Not Specified |
| Organic Solvent | Tetrahydrofuran (B95107) (THF) |
| Aqueous Solvent | Water |
Table 2: Properties of Nomex® Synthesized by Optimized Interfacial Polycondensation [1]
| Property | Value |
| Intrinsic Viscosity | 2.1 dL/g |
| Yield | 99.7% |
| Tensile Strength | 25 MPa |
| Initial Degradation Temperature | 440 °C |
| Dielectric Constant (at 1 Hz) | 3.44 |
Table 3: Formulation for a Poly(m-phenylene isophthalamide) (PMIA) Casting Solution
| Component | Weight Percentage |
| PMIA (Nomex®) | 14% |
| Lithium Chloride (LiCl) | 4% |
| Polyethylene Glycol (PEG) | 3% |
| Dimethylacetamide (DMAc) | 79% |
This formulation is for creating a hollow fiber membrane and was dissolved at 70°C.
IV. Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation
This protocol is adapted from a general procedure for the synthesis of aromatic polyamides.
Materials:
-
m-phenylenediamine
-
Isophthaloyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Pyridine or Calcium Chloride (as acid acceptor)
-
Methanol (B129727) or Water (for precipitation)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser, mechanical stirrer)
-
Ice bath
Procedure:
-
Reactant Preparation: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve m-phenylenediamine (1 equivalent) and the acid acceptor (e.g., calcium chloride, 2 equivalents) in anhydrous NMP under a gentle stream of nitrogen.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Monomer Addition: Dissolve isophthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred m-phenylenediamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-24 hours. A significant increase in viscosity will be observed as the polymerization progresses.
-
Precipitation: Pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent such as methanol or water. The Nomex® polymer will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, the acid acceptor, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Protocol 2: Interfacial Polycondensation
This protocol is based on an optimized procedure for the synthesis of high molecular weight Nomex®.[1]
Materials:
-
m-phenylenediamine
-
Isophthaloyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium carbonate (as an acid acceptor)
-
Standard laboratory glassware (beaker, high-speed blender or stirrer)
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of m-phenylenediamine and an acid acceptor such as sodium carbonate.
-
Organic Phase Preparation: Prepare a solution of isophthaloyl chloride in an organic solvent immiscible with water, such as tetrahydrofuran (THF).
-
Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to create a fine emulsion. The polymerization will occur at the interface of the two phases. Continue vigorous stirring for a short period (e.g., 5-15 minutes).
-
Isolation: The polymer will precipitate out of the solution. Allow the mixture to settle, then decant the supernatant.
-
Washing: Wash the precipitated polymer several times with water and then with a solvent like acetone (B3395972) or methanol to remove unreacted monomers and byproducts.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
V. Mandatory Visualizations
Caption: Chemical synthesis of Nomex® from its monomers.
Caption: General experimental workflow for Nomex® synthesis.
References
Application Note: Determination of Isophthalate in Polymer Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isophthalic acid (IPA) is an aromatic dicarboxylic acid commonly used as a comonomer in the production of various polymers, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). The incorporation of isophthalate modifies the polymer's properties, such as reducing its crystallinity, which in turn enhances clarity and processability. Accurate determination of the this compound content is crucial for quality control, material characterization, and ensuring compliance with regulatory standards, particularly for polymers used in food packaging and medical devices. This application note provides detailed protocols for the quantitative determination of this compound in polymer samples using High-Performance Liquid Chromatography (HPLC), Raman Spectroscopy, and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. A method for Gas Chromatography-Mass Spectrometry (GC-MS) is also briefly discussed.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of isophthalic acid in polymers. The method typically involves the hydrolysis of the polymer to its constituent monomers, followed by separation and quantification using a reversed-phase HPLC system with UV detection.
Experimental Protocol
1.1. Sample Preparation: Alkaline Hydrolysis
-
Weigh accurately approximately 100 mg of the polymer sample into a 50 mL round-bottom flask.
-
Add 20 mL of a 100 g/L sodium hydroxide (B78521) solution in methanol.[1]
-
Reflux the mixture at 70°C for 10 hours with constant stirring to ensure complete hydrolysis of the polymer.[1]
-
After cooling to room temperature, carefully neutralize the solution to pH 3 with an appropriate acid (e.g., hydrochloric acid).
-
Transfer the solution to a 50 mL volumetric flask and dilute to the mark with a methanol-water (15:85, v/v) mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.2. HPLC Instrumentation and Conditions
-
Column: Novapak C18, 4.6 x 150 mm, 5 µm (or equivalent)[1]
-
Mobile Phase: Methanol / Water (15:85, v/v), adjusted to pH 3 with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm[1]
-
Column Temperature: 30°C
1.3. Calibration
Prepare a series of standard solutions of isophthalic acid in the mobile phase at concentrations ranging from 1 to 50 µg/mL. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration and determine the linearity (R²).
Data Presentation
Table 1: HPLC Calibration Data for Isophthalic Acid
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 5,234 |
| 5.0 | 26,170 |
| 10.0 | 52,890 |
| 25.0 | 131,500 |
| 50.0 | 262,450 |
Table 2: this compound Content in Polymer Samples Determined by HPLC
| Sample ID | Polymer Type | This compound Content (wt%) |
| PET-001 | Bottle Grade PET | 1.8 |
| PET-002 | Fiber Grade PET | 2.5 |
| PBT-001 | Polybutylene Terephthalate | 3.2 |
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Polybenzimidazole (PBI) from Isophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polybenzimidazole (PBI) from isophthalic acid. PBI is a high-performance polymer with exceptional thermal and chemical stability, making it a material of interest for various advanced applications.
Introduction
Polybenzimidazoles (PBIs) are a class of heterocyclic polymers renowned for their high thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of PBI, specifically poly(2,2'-(m-phenylene)-5,5'-bibenzimidazole), is commonly achieved through the condensation of an aromatic tetraamine, such as 3,3',4,4'-tetraaminobiphenyl (TAB), with a dicarboxylic acid or its derivative. This document focuses on the synthesis routes utilizing isophthalic acid as the dicarboxylic acid component. Several methods have been established for this polymerization, each with distinct advantages and procedural nuances. The primary methods detailed herein include:
-
Polycondensation in Polyphosphoric Acid (PPA): A widely used one-step method where PPA serves as both the solvent and the dehydrating agent.
-
Two-Step Synthesis via a Soluble Precursor: This method involves the formation of a soluble poly(o-amino amide) intermediate, which is subsequently cyclized to form PBI.
-
Solution Polymerization in Organic Solvents: A more recent approach that offers a more practical organic solution-based polymerization.
-
Polymerization in Eaton's Reagent: An alternative acidic medium for polycondensation.
Data Presentation
The following table summarizes key quantitative data from various synthesis methods for PBI from isophthalic acid and its derivatives.
| Synthesis Method | Monomers | Solvent/Reagent | Reaction Temperature (°C) | Inherent Viscosity (dL/g) | Molecular Weight | Key Properties & Remarks |
| Polycondensation in PPA | Isophthalic acid & 3,3',4,4'-tetraaminobiphenyl (TAB) | Polyphosphoric Acid (PPA) | 180 - 250 | ~1.0 | 115,000 - 190,000 Da | A common and effective method. The polymer is directly synthesized in a single step.[1][2] |
| Two-Step Synthesis via Poly(o-amino amide) | Triazine-based active diesters of isophthalic acid & TAB | NMP, LiCl | -10 - 25 (Step 1) | 0.44 - 0.48 | Mn: 19,000 - 26,000 Da | Produces a soluble precursor, allowing for easier processing into films before thermal conversion to PBI.[3] |
| Solution Polymerization in DMAc | Isophthalaldehyde (B49619) bisulfite adduct (IBA) & TAB | N,N-dimethylacetamide (DMAc) | Reflux (~168) | Up to 1.3 | 144,000 Da | An advantageous method that allows for high polymer concentrations to be synthesized directly in an organic solvent.[4][5][6] |
| Polymerization in Eaton's Reagent | Isophthalic acid & 3,3',4,4'-tetraaminodiphenylsulfone | Eaton's Reagent | 145 | - | - | Eaton's reagent acts as both a condensing agent and a solvent, allowing for lower reaction temperatures compared to the PPA method.[7] |
| Melt/Solid Phase Polymerization (Commercial Method) | Diphenyl isophthalate (DPIP) & TAB | None (Melt/Solid) | >300 | 0.40 - 0.63 | - | A two-stage process used for commercial production of PBI fibers.[4][8] |
Experimental Protocols
Protocol 1: Polycondensation in Polyphosphoric Acid (PPA)
This protocol describes the synthesis of PBI from isophthalic acid and 3,3',4,4'-tetraaminobiphenyl (TAB) using polyphosphoric acid (PPA) as the reaction medium.[1][2][9]
Materials:
-
Isophthalic acid
-
3,3',4,4'-tetraaminobiphenyl (TAB)
-
Polyphosphoric acid (PPA, 115%)
-
Triphenyl phosphite (B83602) (optional catalyst)[1]
-
Nitrogen gas
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (0.01 N)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Washing and filtration apparatus
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 3,3',4,4'-tetraaminobiphenyl and isophthalic acid in a 1:1 molar ratio.
-
Add polyphosphoric acid to the flask. The monomer concentration should be between 2-12 wt%.
-
If using a catalyst, add triphenyl phosphite.
-
Purge the flask with nitrogen and maintain a slow nitrogen flow throughout the reaction.
-
Slowly heat the reaction mixture to 120°C and maintain for a specified duration.
-
Gradually increase the temperature to 180-250°C and continue the reaction for several hours until a viscous solution is formed.[2]
-
Pour the hot, viscous polymer solution into a stirred container of deionized water to precipitate the polymer.
-
Wash the precipitated polymer repeatedly with water and then with a dilute ammonium hydroxide solution to remove any residual acid.
-
Continue washing with water until the filtrate is neutral.
-
Dry the resulting PBI polymer in a vacuum oven at 150°C for 24 hours.
Protocol 2: Solution Polymerization in N,N-dimethylacetamide (DMAc)
This protocol details the synthesis of PBI using an isophthalaldehyde bisulfite adduct (IBA) and TAB in DMAc.[4][6]
Materials:
-
Isophthalaldehyde bisulfite adduct (IBA)
-
3,3',4,4'-tetraaminobiphenyl (TAB)
-
N,N-dimethylacetamide (DMAc)
-
Nitrogen gas
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Precipitation and filtration apparatus
-
Soxhlet extractor
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the isophthalaldehyde bisulfite adduct (IBA), 3,3',4,4'-tetraaminobiphenyl (TAB), and N,N-dimethylacetamide (DMAc). The calculated polymer concentration is typically around 18-22 wt%.
-
Purge the flask with nitrogen and maintain a slow nitrogen flow.
-
Heat the reaction mixture to reflux (approximately 168°C) and stir for 24 hours.
-
After the reaction is complete, precipitate the polymer by pouring the solution into deionized water.
-
Isolate the polymer product by filtration.
-
Wash the polymer with methanol using a Soxhlet extractor for 24 hours to remove any impurities.
-
Dry the purified PBI polymer in a vacuum oven at 60°C for 12 hours.
Mandatory Visualization
Caption: Chemical synthesis pathway of Polybenzimidazole from Isophthalic Acid and TAB.
Caption: General experimental workflow for the synthesis and characterization of PBI.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. benicewiczgroup.com [benicewiczgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. US20170145162A1 - Method of making polybenzimidazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0177182A2 - Two-stage process for producing polybenzimidazoles from dicarboxylic component - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Diallyl Isophthalate in Thermosetting Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl isophthalate (DAIP) is a thermosetting resin renowned for its exceptional thermal stability, high strength, and superb electrical insulation properties.[1] These characteristics make it a material of choice for high-performance applications, particularly in the electronics, aerospace, and automotive industries. This document provides detailed application notes and experimental protocols for the utilization of DAIP in the formulation and characterization of thermosetting resins.
DAIP resins are typically supplied as a prepolymer, a partially polymerized version of the DAIP monomer. This prepolymer, often a free-flowing powder, is then formulated with various fillers, reinforcements, and a catalyst. Upon heating, the prepolymer melts and undergoes a cross-linking reaction, or curing, to form a rigid, intractable, three-dimensional network. This process results in a final product with excellent dimensional stability and resistance to heat, moisture, and chemicals.
Key Applications
The unique properties of diallyl this compound resins make them suitable for a range of demanding applications:
-
Electrical and Electronic Components: Due to their high dielectric strength and low electrical loss, even in high-humidity environments, DAIP resins are used to manufacture connectors, insulators, and encapsulants for sensitive electronic components.[1]
-
High-Performance Composites: When reinforced with fibers such as glass or aramid, DAIP resins form composites with high strength-to-weight ratios and excellent thermal resistance, making them ideal for aerospace and military applications.[2]
-
Molding Compounds: DAIP-based molding compounds are used to produce intricate and dimensionally stable parts that can withstand harsh operating conditions.[3]
Data Presentation: Properties of Diallyl this compound Resins
The following tables summarize the key mechanical, electrical, and thermal properties of diallyl phthalate (B1215562) (a closely related and often cited resin) molding compounds, providing a baseline for expected performance.
Table 1: Mechanical Properties of Glass-Fiber Filled Diallyl Phthalate Molding Compound
| Property | Value | ASTM Test Method |
| Tensile Strength | 8,500 psi | D638 |
| Flexural Strength | 11,000 psi | D790 |
| Flexural Modulus | 1.4 x 10⁶ psi | D790 |
| Compressive Strength | 25,000 psi | - |
| Izod Impact Strength | 0.85 ft. lb./in. | - |
Data sourced from a material properties data sheet for a glass-fiber filled diallyl phthalate conforming to ASTM D5948, Type SDG-F.[4]
Table 2: Electrical Properties of Glass-Fiber Filled Diallyl Phthalate Molding Compound
| Property | Value | ASTM Test Method |
| Dielectric Strength | 350 V/MIL | D149 |
| Dielectric Constant @ 1 MHz | 3.8 | - |
| Dissipation Factor @ 1 MHz | 0.012 | - |
| Arc Resistance | 130 sec | - |
| Volume Resistance | 10⁷⁺ megohms | - |
Data sourced from a material properties data sheet for a glass-fiber filled diallyl phthalate conforming to ASTM D5948, Type SDG-F.[4]
Table 3: Thermal and Physical Properties of Glass-Fiber Filled Diallyl Phthalate Molding Compound
| Property | Value |
| Heat Distortion Temperature | 365°F (185°C) |
| Continuous Heat Resistance | 400-450°F (204-232°C) |
| Specific Gravity | 1.84 to 1.91 |
| Water Absorption (48 hrs @ 50°C) | 0.35% |
| UL Listing | 94 V-0 |
Data sourced from a material properties data sheet for a glass-fiber filled diallyl phthalate conforming to ASTM D5948, Type SDG-F.[4]
Experimental Protocols
Protocol 1: Preparation of a Diallyl this compound Molding Compound
This protocol describes the preparation of a DAIP-based molding compound reinforced with aramid fibers.
Materials:
-
Diallyl this compound prepolymer and monomer mixture (e.g., Dapon M)
-
Detergent-treated Nomex chopped fiber (6.4 mm long)
-
Alumina trihydrate (e.g., Solem 336SP)
-
Calcium stearate (B1226849) (mold release agent)
-
Pigment (e.g., Scarlett pigment)
-
Hydroquinone (inhibitor)
-
High-shear mixer
Procedure: [5]
-
In a high-shear mixer, combine the following components in the specified parts by weight:
-
Diallyl this compound prepolymer/monomer mixture: 100 parts
-
Detergent-treated Nomex chopped fiber: 26 parts
-
Alumina trihydrate: 103 parts
-
Calcium stearate: 2.4 parts
-
Scarlett pigment: 1.2 parts
-
Hydroquinone: 0.03 parts
-
-
Mix the components at a high speed until a homogeneous, free-flowing molding powder is obtained.
-
Store the molding powder in a cool, dry place away from direct sunlight to prevent premature curing.
Protocol 2: Compression Molding of Diallyl this compound Test Specimens
This protocol outlines the procedure for molding test specimens from the prepared DAIP molding compound for subsequent mechanical and electrical testing.
Equipment:
-
Compression molding press with heated platens
-
Mold for the desired test specimen geometry (e.g., tensile bar, flexural bar, disc)
-
Balance for weighing the molding powder
-
Preheating oven (optional)
-
Preheat the compression molding press platens to the desired molding temperature, typically between 145°C and 200°C.[8]
-
Clean the mold thoroughly and apply a mold release agent if necessary.
-
Weigh the appropriate amount of the diallyl this compound molding compound required to fill the mold cavity.
-
For faster cycle times, the molding powder can be preheated in an oven.[8]
-
Place the weighed molding powder into the preheated lower half of the mold.
-
Close the mold and apply full pressure. The pressure will cause the resin to become plastic and flow into the mold cavity. Molding pressures typically range from 5.50 x 10⁶ to 1.40 x 10⁷ N/m².[8]
-
Maintain the temperature and pressure for the specified curing time. The curing time will depend on the part thickness and the specific formulation.
-
After the curing cycle is complete, open the mold and carefully eject the molded part.
-
Allow the part to cool to room temperature before handling and testing.
Protocol 3: Characterization of Cure Kinetics by Differential Scanning Calorimetry (DSC)
This protocol provides a method for determining the curing behavior of diallyl this compound resins using DSC, based on the principles outlined in ASTM D3418.[1][9][10]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum DSC pans
-
Crimper for sealing the pans
-
Nitrogen gas supply for purging
Procedure:
-
Accurately weigh 5-10 mg of the uncured diallyl this compound molding powder into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper. This is important to prevent the volatilization of any components during the analysis.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the DSC cell with dry nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Dynamic Scan (for determining total heat of reaction):
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
-
Isothermal Scan (for determining cure kinetics at a specific temperature):
-
Equilibrate the sample at a temperature below the onset of curing (e.g., 25°C).
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 160°C, 170°C, 180°C).
-
Hold the sample at the isothermal temperature until the curing reaction is complete (i.e., the heat flow returns to the baseline).
-
Record the heat flow as a function of time.
-
Data Analysis:
-
Total Heat of Reaction (ΔH_total): From the dynamic scan, integrate the area under the exothermic curing peak to determine the total heat of reaction. This value represents the complete cure of the resin.
-
Degree of Cure (α): For isothermal scans, the degree of cure at a given time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction (ΔH_total): α = ΔH_t / ΔH_total.
-
Cure Rate (dα/dt): The cure rate is proportional to the heat flow (dH/dt) at any given time: dα/dt = (1/ΔH_total) * (dH/dt).
-
Kinetic Modeling: The data obtained from the DSC scans can be used to fit various kinetic models (e.g., autocatalytic models) to determine the activation energy and other kinetic parameters of the curing reaction.[11][12]
Protocol 4: Measurement of Mechanical Properties
This protocol describes the procedures for determining the tensile and flexural properties of cured diallyl this compound specimens according to ASTM standards.
A. Tensile Properties (ASTM D638): [13]
-
Use dog-bone shaped specimens molded according to the dimensions specified in ASTM D638.
-
Condition the specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength and modulus of elasticity from the stress-strain curve.
B. Flexural Properties (ASTM D790): [13]
-
Use rectangular bar specimens molded to the dimensions specified in ASTM D790.
-
Condition the specimens as described for the tensile test.
-
Measure the width and depth of the specimen.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified strain.
-
Record the load-deflection data.
-
Calculate the flexural strength and flexural modulus.
Protocol 5: Measurement of Dielectric Strength (ASTM D149)
This protocol details the procedure for determining the dielectric strength of cured diallyl this compound, which is a critical property for electrical insulation applications.[14]
Equipment:
-
High-voltage AC power supply with a means of uniformly increasing the voltage.
-
Electrodes as specified in ASTM D149.
-
Test chamber, which may be filled with insulating oil to prevent flashover.
-
Micrometer for measuring specimen thickness.
Procedure:
-
Use flat, disc-shaped specimens of uniform thickness, typically between 0.8 mm and 3.2 mm.[14]
-
Condition the specimens in a desiccator or at controlled humidity prior to testing.
-
Measure the thickness of the specimen at the point where the breakdown is expected to occur.
-
Place the specimen between the two electrodes. For specimens thicker than 2 mm, testing in insulating oil is recommended.[14]
-
Apply the voltage and increase it from zero at a uniform rate until dielectric breakdown occurs. Breakdown is indicated by a puncture of the specimen or a sudden drop in voltage.
-
Record the breakdown voltage.
-
Calculate the dielectric strength by dividing the breakdown voltage by the specimen thickness (typically expressed in Volts per mil).
Visualizations
Curing Mechanism of Diallyl this compound
The curing of diallyl this compound resins is a free-radical chain polymerization process. The reaction is initiated by the decomposition of a peroxide catalyst, which generates free radicals. These radicals then react with the allyl groups of the DAIP monomer and prepolymer, leading to the formation of a cross-linked network.
Caption: Free-radical polymerization of diallyl this compound.
Experimental Workflow for Characterizing DAIP Resins
The following diagram illustrates the typical workflow for the preparation and characterization of diallyl this compound thermosetting resins.
Caption: Workflow for DAIP resin preparation and testing.
References
- 1. matestlabs.com [matestlabs.com]
- 2. store.astm.org [store.astm.org]
- 3. scribd.com [scribd.com]
- 4. cornucopiaplastics.com [cornucopiaplastics.com]
- 5. Preparation and evaluation of diallyl this compound molding powders containing aramid fibers with other fillers (Technical Report) | OSTI.GOV [osti.gov]
- 6. swcpu.com [swcpu.com]
- 7. Compression Molding: Process, Materials, and Type [hlc-metalparts.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. researchgate.net [researchgate.net]
- 12. terpconnect.umd.edu [terpconnect.umd.edu]
- 13. benchchem.com [benchchem.com]
- 14. Dielectric Strength ASTM D149, IEC 60243 [intertek.com]
Application Notes and Protocols for Quantifying Isophthalic Acid Comonomer Content
Introduction
Isophthalic acid (IPA) is an aromatic dicarboxylic acid frequently used as a comonomer in the production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), and other polymers.[1] Incorporating IPA into the polymer backbone disrupts chain regularity, which can modify properties like crystallinity, clarity, and processing characteristics.[2][3] Accurate quantification of the IPA content is crucial for quality control, ensuring the final polymer possesses the desired physical and mechanical properties.[4]
This document provides detailed application notes and experimental protocols for several key analytical techniques used to quantify isophthalic acid comonomer content in polymers. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For IPA analysis in polymers, the polymer must first be broken down into its constituent monomers through a process like hydrolysis.[5][6] A reversed-phase HPLC method can then effectively separate isophthalic acid from its common isomer, terephthalic acid (TPA), and other monomers.[5] Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic rings of IPA and TPA absorb UV light.[1][6] This method is highly accurate and sensitive, making it suitable for precise quality control applications.
Experimental Protocol
A. Sample Preparation: Alkaline Hydrolysis [5][6]
-
Weighing: Accurately weigh approximately 0.1 g of the polymer sample into a reaction vial.
-
Hydrolysis Solution: Prepare a hydrolysis solution of 100 g/L sodium hydroxide (B78521) (NaOH) in methanol (B129727).
-
Reaction: Add 10 mL of the hydrolysis solution to the vial containing the polymer sample.
-
Heating: Securely cap the vial and heat at 70°C for 10 hours to ensure complete depolymerization.[5]
-
Cooling & Neutralization: Allow the solution to cool to room temperature. Neutralize the solution to a pH of approximately 3 using a suitable acid (e.g., phosphoric acid or hydrochloric acid). This step is critical for protonating the carboxylate salts to their acid form for chromatographic analysis.
-
Dilution & Filtration: Dilute the neutralized solution to a known volume (e.g., 50 mL) with the mobile phase. Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
B. Instrumentation & Conditions [5][6]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., Novapak C18, 4.6 x 150 mm, 5 µm) is commonly used.[1][5]
-
Mobile Phase: A mixture of methanol and water (e.g., 15:85 v/v), with the pH adjusted to ~3 with phosphoric acid, is an effective mobile phase.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.
C. Data Analysis & Quantification
-
Calibration Curve: Prepare a series of standard solutions of pure isophthalic acid at known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) in the mobile phase.[7]
-
Analysis: Inject the standards and the prepared sample solution into the HPLC system.
-
Quantification: Record the peak area for isophthalic acid in both the standards and the sample. Plot a calibration curve of peak area versus concentration for the standards. The R² value should be >0.99 for a reliable curve.[7]
-
Calculation: Determine the concentration of IPA in the sample solution using the calibration curve. Calculate the weight percentage (wt%) of IPA in the original polymer sample using the following formula:
IPA (wt%) = (C_IPA × V × D) / (W_sample × 10)
Where:
-
C_IPA = Concentration of IPA from the calibration curve (µg/mL)
-
V = Final volume of the prepared sample solution (mL)
-
D = Dilution factor (if any)
-
W_sample = Weight of the initial polymer sample (mg)
-
Quantitative Data Summary: HPLC
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 500 ng/mL | [8] |
| Limit of Detection (LOD) | 5 ppb | [1] |
| Recovery | 101% - 111% | [9] |
| Reproducibility (RSD) | < 0.18% (Peak Area) | [10] |
Workflow Diagram: HPLC Analysis
Gas Chromatography (GC)
Application Note
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Since isophthalic acid itself is not sufficiently volatile for GC analysis, a two-step sample preparation process is required: depolymerization followed by derivatization.[4][11] The polymer is first broken down by methanolysis or hydrolysis to release the IPA monomer.[4] The carboxylic acid groups of the IPA are then converted into more volatile esters (e.g., methyl esters) through a derivatization reaction.[4][12] The resulting derivatives are separated on a GC column and detected, typically by a Flame Ionization Detector (FID). This method is highly sensitive and provides excellent separation of IPA from other monomers.[4][13]
Experimental Protocol
A. Sample Preparation: Methanolysis & Derivatization [4]
-
Methanolysis: Accurately weigh ~20-30 mg of the polymer into a micro-reactor or pressure-resistant vial. Add a methanol solution containing a base catalyst (e.g., sodium hydroxide).
-
Reaction: Seal the vial and heat to a high temperature (e.g., 150-200°C) for a specified time (e.g., 30 minutes) to achieve methanolysis, which converts the polymer's ester linkages into methyl esters of the constituent acids (dimethyl isophthalate and dimethyl terephthalate).
-
Cooling & Extraction: After cooling, the resulting methyl esters can be extracted into a suitable organic solvent like chloroform (B151607) or dichloromethane.
-
Internal Standard: Add a known amount of an internal standard (e.g., diethyl phthalate) to the extracted solution to improve quantitative accuracy.[4]
Alternative: Hydrolysis followed by Derivatization[8]
-
Hydrolysis: Perform hydrolysis as described in the HPLC protocol.
-
Esterification: After neutralizing and drying the sample, add a derivatizing agent. For example, react the acid with isoamyl alcohol in benzene (B151609) with a sulfuric acid catalyst, distilling the water-benzene azeotrope to drive the reaction to completion.[8] This forms diisoamyl esters.
-
Neutralization: Neutralize the remaining acid with a base like triethylamine (B128534) before injection.[8]
B. Instrumentation & Conditions [4][8]
-
GC System: A standard GC system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A nonpolar or medium-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is suitable for separating the ester derivatives.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C (FID).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
C. Data Analysis & Quantification
-
Calibration: Prepare calibration standards containing known concentrations of the derivatized isophthalic acid (e.g., dimethyl this compound) and the internal standard.
-
Analysis: Inject the standards and the prepared sample.
-
Quantification: Calculate the response factor (RF) for IPA relative to the internal standard (IS) using the standards. RF = (Area_IPA / Conc_IPA) / (Area_IS / Conc_IS)
-
Calculation: Use the calculated response factor to determine the amount of IPA in the sample and convert it to weight percentage in the original polymer.
Quantitative Data Summary: GC
| Parameter | Typical Value | Reference |
| Lower Determination Limit | 20 ng | [8] |
| Concentration Range | 0.02 to 2 mg/L (in liquid samples) | [8] |
| Accuracy | More accurate than FTIR for PET resin | [4] |
| Analysis Time | Shorter than traditional FTIR methods | [4] |
Workflow Diagram: GC Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample, providing information about its chemical bonds and molecular structure.[14] It can be used to quantify comonomer content in polymers by correlating the intensity of specific absorption bands with the comonomer concentration.[15][16] For IPA quantification, characteristic absorption peaks that differ from the main polymer backbone are used. The analysis often employs an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of solid samples with minimal preparation.[15] Quantification typically requires building a chemometric model (e.g., Partial Least Squares - PLS) using a set of calibration standards with known IPA content.[15][17]
Experimental Protocol
A. Sample Preparation
-
Films/Pellets: For ATR-FTIR, polymer samples such as films or pellets can be analyzed directly with no preparation.[14] Ensure the sample surface is clean and makes good contact with the ATR crystal.
-
KBr Pellets: Alternatively, a small amount of finely ground polymer can be mixed with potassium bromide (KBr) powder and pressed into a transparent pellet for transmission analysis.
B. Instrumentation & Data Acquisition [15]
-
Spectrometer: An FTIR spectrometer, preferably equipped with a diamond ATR accessory.
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum should be collected before analyzing the samples.
C. Data Analysis & Quantification
-
Calibration Model Development:
-
Prepare or obtain a set of polymer standards with varying, precisely known concentrations of isophthalic acid (determined by a primary method like NMR or HPLC).
-
Acquire the FTIR spectra for all calibration standards.
-
Identify spectral regions that show a clear variation with IPA concentration. For polyesters, the carbonyl region (1700-1740 cm⁻¹) and aromatic C-H bending regions can be informative.[16]
-
Use chemometric software to build a quantitative model (e.g., PLS regression) that correlates the spectral data with the known IPA concentrations.
-
-
Sample Analysis:
-
Acquire the FTIR spectrum of the unknown sample using the same parameters as the calibration set.
-
Apply the pre-built chemometric model to the spectrum of the unknown sample to predict its IPA content.
-
-
Validation: The model's accuracy should be verified using an independent set of validation samples. The limit of quantification for this method is typically around 5% comonomer concentration, with an accuracy of ±3-6%.[15]
Quantitative Data Summary: FTIR
| Parameter | Typical Value | Reference |
| Limit of Quantification | ~5% (monomer dependent) | [15] |
| Accuracy (<20% content) | ± 3% | [15] |
| Accuracy (>20% content) | ± 6% | [15] |
| Analysis Time | Very rapid (minutes per sample) | [14] |
Workflow Diagram: FTIR Analysis
References
- 1. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Methanolysis and Analysis of Isophthalic Acid in PET Resin by Gas Chromatography - Chanut Polsingkhorn - Google 도서 [books.google.co.kr]
- 5. [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC study of migration of terephthalic acid and isophthalic acid from PET bottles into edible oils. | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. gcms.cz [gcms.cz]
- 13. Quantification of the monomers Terephthalic acid (TPA) and Isophthalic acid (IPA) in a solution, resulting from degradation of the polymer PET (Polyethylene terephthalate) by GC-FID â Vitas Analytical Services [vitas.no]
- 14. agilent.com [agilent.com]
- 15. pstc.org [pstc.org]
- 16. Quantification of copolymer composition (methyl acrylate and itaconic acid) in polyacrylonitrile carbon-fiber precursors by FTIR-spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Quality Control of PET | Metrohm [metrohm.com]
Application Notes and Protocols for Isophthalate Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isophthalate-based polymers, which are crucial components in the development of various materials, including drug delivery systems, high-performance fibers, and resins. The following sections detail the experimental setup for three common polymerization techniques: melt polymerization, emulsion polymerization, and interfacial polymerization.
Core Concepts in this compound Polymerization
Isophthalic acid, a key monomer, is an aromatic dicarboxylic acid that, when reacted with diols or diamines, forms polyesters or polyamides, respectively. Its asymmetrical structure can influence the crystallinity and solubility of the resulting polymers. The choice of polymerization technique significantly impacts the polymer's properties, such as molecular weight, polydispersity, and morphology.
Experimental Protocols
Melt Polymerization
Melt polymerization is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization. This technique is widely used for producing high-molecular-weight polyesters like poly(ethylene this compound) (PEI).
Protocol: Synthesis of Poly(ethylene this compound-co-terephthalate) (PETI)
This protocol is adapted from studies on the synthesis of copolyesters.[1][2]
Materials:
-
Dimethyl this compound (DMI) or Isophthalic acid (IPA)
-
Dimethyl terephthalate (B1205515) (DMT) or Terephthalic acid (TPA)
-
Ethylene (B1197577) glycol (EG)
-
Catalyst (e.g., antimony trioxide, zinc acetate, or a composite catalyst like ethylene glycol stibium/γ-AlOOH)[1]
-
Stabilizer (e.g., phosphoric acid)
Equipment:
-
High-temperature, high-vacuum reaction kettle equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum system.
-
Heating mantle or oil bath.
-
Temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification/Transesterification:
-
Charge the reactor with the desired molar ratios of isophthalic acid (or DMI), terephthalic acid (or DMT), and an excess of ethylene glycol (typically a 1:2 molar ratio of diacid/diester to diol).
-
Add the catalyst (e.g., 0.02-0.05% by weight of the total diacid/diester).
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the mixture to 190-230°C with constant stirring to initiate the esterification (if starting with acids) or transesterification (if starting with esters) reaction.[1] Methanol (from DMI/DMT) or water (from IPA/TPA) will be distilled off.
-
Continue this stage for 2-4 hours or until approximately 90% of the theoretical amount of byproduct has been collected.[1]
-
-
Pre-Polycondensation:
-
Gradually increase the temperature to 230-265°C.[1]
-
Slowly apply a vacuum to reduce the pressure inside the reactor to around 20-30 mmHg. This helps to remove the excess ethylene glycol and drive the polymerization forward.
-
This stage typically lasts for 30-60 minutes.
-
-
Polycondensation:
-
Increase the temperature to 270-290°C.[3]
-
Increase the vacuum to below 1 Torr (<1 mmHg).[3]
-
Continue the reaction for 2-4 hours. The viscosity of the mixture will increase significantly. The reaction is monitored by the torque of the mechanical stirrer.
-
Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and cool it in a water bath.
-
Pelletize the resulting polymer for further characterization.
-
Quantitative Data for Melt Polymerization:
| Parameter | Value | Reference |
| IPA/TPA Molar Ratio | Varied (e.g., 0.5 wt% IPA) | [1] |
| Diacid/Diol Molar Ratio | 1:1.5 to 1:3.5 | [3] |
| Catalyst Concentration | 5x10⁻⁵ to 5x10⁻³ mol/mol of acid | [3] |
| Esterification Temperature | 230–265 °C | [1] |
| Polycondensation Temp. | 270–290 °C | [3] |
| Polycondensation Pressure | < 1 Torr | [3] |
| Polycondensation Time | 5-8 hours | [3] |
Emulsion Polymerization
Emulsion polymerization is a water-based technique where a monomer is emulsified in water with a surfactant. Polymerization is initiated by a water-soluble initiator. This method is particularly useful for producing polymer nanoparticles and latexes. Isophthalic acid derivatives can be used as polymerizable surfactants (surfmers).[4][5]
Protocol: Emulsion Polymerization Using Isophthalic Acid-Based Surfactant
This protocol is based on the use of 5-alkoxyisophthalic acid derivatives as surfactants for the polymerization of monomers like styrene.[4][5]
Materials:
-
Monomer (e.g., styrene, n-butyl acrylate)
-
Isophthalic acid-based surfactant (e.g., 5-(11-(4-styryl)undecyloxy)isophthalic acid)
-
Potassium hydroxide (B78521) (KOH) solution (1 N)
-
Deionized water
-
Initiator: Potassium peroxydisulfate (B1198043) (K₂S₂O₈)
-
Argon or Nitrogen gas
Equipment:
-
Three-neck glass flask (250 mL)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or water bath
Procedure:
-
Preparation of the Emulsion:
-
In the three-neck flask, dissolve the isophthalic acid-based surfactant in deionized water. Add 1.25 equivalents of 1 N KOH solution for each carboxylic acid group on the surfactant to form the potassium salt.[4]
-
Heat the solution to 50°C with stirring.
-
Add the monomer (e.g., 20 g) dropwise over 10 minutes while stirring to form an emulsion.[4]
-
Deoxygenate the emulsion by bubbling argon or nitrogen through it for 30 minutes.[4]
-
-
Initiation of Polymerization:
-
Polymerization Reaction:
-
Maintain the reaction temperature at 50°C under an inert atmosphere.
-
Monitor the conversion of the monomer for the first 5 hours.
-
To ensure complete polymerization, continue heating for another 15 hours, for a total reaction time of about 20 hours.[4]
-
The final product will be a stable polymer latex. The pH of the reaction mixture should be between 8 and 9.[4]
-
Quantitative Data for Emulsion Polymerization:
| Parameter | Value | Reference |
| Monomer Concentration | 20 g in 100 mL water | [4] |
| Surfactant Concentration | Varies depending on desired particle size | [4] |
| Initiator Concentration | 0.5 mol % relative to monomer | [4] |
| Reaction Temperature | 50 °C | [4] |
| Reaction Time | ~20 hours | [4] |
| Stirring Speed | 600 rpm | [4] |
Interfacial Polymerization (Inferred Protocol)
Interfacial polymerization occurs at the interface between two immiscible liquids, with each phase containing one of the reactive monomers. This method is ideal for producing thin films and microcapsules.[6][7] While not explicitly detailed for this compound in the provided search results, a protocol can be inferred based on the general principles for forming polyamides or polyesters.
Protocol: Synthesis of a Polyisophthalamide Film
Materials:
-
Isophthaloyl chloride (dissolved in an organic solvent)
-
A diamine (e.g., hexamethylenediamine) (dissolved in an aqueous solution)
-
An organic solvent (e.g., dichloromethane (B109758) or hexane)
-
An aqueous solution, potentially basic (e.g., with NaOH to neutralize the HCl byproduct)
-
Deionized water
Equipment:
-
Beaker or crystallization dish
-
Forceps
-
Stirring rod (optional, for continuous fiber formation)
Procedure:
-
Phase Preparation:
-
Prepare an aqueous solution of the diamine. An acid scavenger like sodium hydroxide can be added to the aqueous phase to neutralize the HCl gas that is evolved during the reaction.
-
Prepare an organic solution of isophthaloyl chloride in a solvent that is immiscible with water.
-
-
Polymerization:
-
Carefully pour the organic phase on top of the aqueous phase in a beaker, creating a distinct interface.
-
A polymer film will form instantly at the interface.
-
-
Film/Fiber Removal:
-
Using forceps, gently grasp the polymer film at the center of the interface and pull it out vertically.
-
A continuous sheet or rope of the polymer can be drawn from the interface as the monomers diffuse to the reaction zone and react.
-
-
Washing and Drying:
-
Wash the resulting polymer with water and then with a solvent like acetone (B3395972) to remove unreacted monomers and byproducts.
-
Allow the polymer to dry in a fume hood or a vacuum oven at a low temperature.
-
Visualizations
Caption: Workflow for Melt Polymerization of Isophthalates.
Caption: Workflow for Emulsion Polymerization.
Caption: Workflow for Interfacial Polymerization.
References
- 1. Poly(ethylene terephthalate- co -isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01681F [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. JPH06271658A - Production of polyethylene this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: The Role of Isophthalates in Enhancing Coating Resin Durability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The longevity and performance of protective coatings are critical in a vast array of applications, from industrial machinery and marine vessels to architectural finishes and automotive topcoats. The choice of binder resin is paramount in determining the durability of a coating system. Polyester (B1180765) and alkyd resins are widely utilized for their versatility and cost-effectiveness. The selection of the diacid monomer in the synthesis of these resins significantly impacts their ultimate performance characteristics. Isophthalic acid (IPA), an aromatic dicarboxylic acid, is a key building block that imparts exceptional durability to coating resins.[1] This document outlines the fundamental role of isophthalates in improving coating performance, provides quantitative comparisons with other common diacids, and details the experimental protocols for evaluating coating durability.
The Role of Isophthalic Acid in Resin Structure
Isophthalic acid is an isomer of phthalic acid (used in its anhydride (B1165640) form in resin synthesis) and terephthalic acid.[2] The key difference lies in the substitution pattern of the carboxyl groups on the benzene (B151609) ring: ortho (1,2), meta (1,3) for isophthalic, and para (1,4). This seemingly subtle difference in molecular architecture has profound implications for the final polymer structure.
The meta position of the carboxyl groups in isophthalic acid results in a non-linear, kinked molecular structure.[3] When polymerized with polyols, this leads to a more complex, less crystalline, and more robust three-dimensional polymer network compared to the linear and more crystalline polymers formed from orthophthalic anhydride or terephthalic acid.[2] This intricate structure provides enhanced steric protection to the ester linkages, making them less susceptible to hydrolysis.[3] The result is a resin with inherently greater resistance to chemical attack, weathering, and mechanical stress.[4]
Figure 1: Chemical structures of common diacids in resin synthesis.
Figure 2: Influence of diacid structure on polymer network and durability.
Performance Benefits of Isophthalate-Based Resins
The incorporation of isophthalic acid into polyester and alkyd resins leads to significant improvements in several key performance areas:
-
Enhanced Weathering Resistance: this compound-based coatings exhibit superior resistance to degradation from UV radiation, moisture, and temperature fluctuations.[1][5] This results in better gloss retention and color stability over time, making them ideal for exterior applications.[6]
-
Improved Chemical and Water Resistance: The robust polymer network and protected ester bonds make this compound resins highly resistant to a wide range of chemicals, including acids, alkalis, and solvents.[2][4] They also show lower water absorption, which prevents blistering and maintains adhesion in humid environments.[2]
-
Superior Mechanical Properties: Coatings formulated with isophthalic acid demonstrate enhanced hardness, impact resistance, and flexibility.[4] This translates to a more durable finish that can withstand physical abrasion and deformation without cracking or chipping.
-
Excellent Thermal Stability: this compound-based resins typically have a higher glass transition temperature (Tg) compared to their orthophthalate counterparts, providing better performance at elevated temperatures.[2]
Quantitative Performance Data
The following tables present a summary of representative performance data comparing this compound-based polyester resins with standard orthophthalate-based resins. The data is compiled from various industry sources and research findings to illustrate the typical performance advantages.
Table 1: Weathering Resistance
| Property | Test Method | This compound-Based Resin | Orthophthalate-Based Resin |
| Gloss Retention (%) after 1000 hrs QUV | ASTM G154 | > 85% | < 60% |
| Color Change (ΔE) after 1000 hrs QUV | ASTM D2244 | < 2.0 | > 4.0 |
| Blistering after 1000 hrs Salt Spray | ASTM B117 | No Blistering (10) | Few Blisters (6-8) |
Table 2: Mechanical Properties
| Property | Test Method | This compound-Based Resin | Orthophthalate-Based Resin |
| Pencil Hardness | ASTM D3363 | H - 2H | HB - F |
| Impact Resistance (Direct, in-lbs) | ASTM D2794 | 120 - 160 | 60 - 80 |
| Flexibility (Mandrel Bend) | ASTM D522 | Pass 1/8" | Fail 1/4" |
Table 3: Chemical Resistance (24-hour spot test)
| Chemical | This compound-Based Resin | Orthophthalate-Based Resin |
| 10% Sulfuric Acid | No Effect | Slight Softening |
| 10% Sodium Hydroxide | Slight Blistering | Severe Blistering |
| Xylene | No Effect | Softening |
| Water Immersion (30 days) | No Blistering, <1% Weight Gain | Blistering, >2% Weight Gain |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Figure 3: General workflow for evaluating coating resin durability.
Protocol 1: Accelerated Weathering (QUV)
-
Standard: ASTM G154
-
Objective: To simulate the damaging effects of sunlight and moisture on a coating.
-
Apparatus: QUV Accelerated Weathering Tester with UVA-340 fluorescent lamps.
-
Procedure:
-
Prepare coated panels as per standard procedures.
-
Mount the panels in the QUV tester.
-
Expose the panels to a cycle of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Continue the exposure for a total of 1000 hours.
-
At specified intervals, remove the panels and evaluate for gloss retention (ASTM D523) and color change (ASTM D2244).
-
Protocol 2: Salt Spray (Fog) Corrosion Testing
-
Standard: ASTM B117
-
Objective: To assess the corrosion resistance of a coating in a salt-laden environment.
-
Apparatus: Salt spray chamber.
-
Procedure:
-
Scribe a line through the coating to the metal substrate on the test panels.
-
Place the panels in the salt spray chamber at a 15-30 degree angle from the vertical.
-
Expose the panels to a continuous fog of 5% sodium chloride solution at 35°C.
-
Run the test for 1000 hours.
-
Evaluate the panels for blistering (ASTM D714) and creepage of corrosion from the scribe.
-
Protocol 3: Pencil Hardness
-
Standard: ASTM D3363
-
Objective: To determine the film hardness of a coating.
-
Apparatus: A set of calibrated pencils of varying hardness (6B to 6H) and a pencil hardness tester.
-
Procedure:
-
Place the coated panel on a firm, level surface.
-
Starting with the hardest pencil, hold it at a 45-degree angle to the surface and push it forward with uniform pressure.
-
Examine the surface for scratching or gouging.
-
Repeat the test with progressively softer pencils until a pencil is found that will not scratch the surface.
-
The hardness is reported as the grade of the hardest pencil that does not scratch the coating.
-
Protocol 4: Impact Resistance
-
Standard: ASTM D2794
-
Objective: To evaluate the resistance of a coating to rapid deformation (impact).
-
Apparatus: Impact tester with a standard weight and indenter.
-
Procedure:
-
Place the coated panel on the base of the impact tester.
-
Drop a standard weight from increasing heights onto the indenter.
-
After each impact, examine the coating for cracking or delamination.
-
The impact resistance is reported as the maximum weight-height combination (in-lbs) that does not cause the coating to fail.
-
Protocol 5: Flexibility (Mandrel Bend)
-
Standard: ASTM D522
-
Objective: To assess the flexibility and adhesion of a coating when bent.
-
Apparatus: Conical or cylindrical mandrel bend tester.
-
Procedure:
-
Secure the coated panel in the mandrel bend tester.
-
Bend the panel over the mandrel (from the largest to the smallest diameter on a conical mandrel).
-
Examine the coating for any signs of cracking, flaking, or delamination.
-
The flexibility is reported as the smallest diameter mandrel around which the coating can be bent without failure.
-
Conclusion
The use of isophthalic acid as a key component in the synthesis of polyester and alkyd resins provides a clear pathway to enhancing the durability of protective coatings. The unique molecular structure of isophthalic acid creates a more robust and resistant polymer network, leading to demonstrable improvements in weathering resistance, chemical and water resistance, and mechanical properties.[1][4] While the initial cost of this compound-based resins may be higher than their orthophthalate counterparts, the extended service life and reduced maintenance requirements of the resulting coatings offer a significant long-term performance advantage in demanding applications. For researchers and formulators, the selection of isophthalates is a critical step in the development of high-performance, durable coating systems.
References
- 1. What is the difference between ISO resin (Isophthalic resin) and ortho resin (Orthophthalic resin)? - ZhongTritium | Leading Resin Manufacturer and Exporter | Durable, Corrosion-Resistant Resins for Global Industries [tritiumupr.com]
- 2. Isophthalic Polyester: Properties & Applications | IncomePultrusion [incomepultrusion.com]
- 3. What Is The Difference Between Orthophthalic And Isophthalic Unsaturated Polyester Resins - News - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 4. blog.crestresins.com [blog.crestresins.com]
- 5. What type of Resin shall I Use? [ecfibreglasssupplies.co.uk]
- 6. Isophthalic gelcoats: performance at the highest levels | POLYNT [polynt.com]
Application Notes and Protocols for the Synthesis of Isophthalate-Based Oligoesters via Transesterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isophthalate-based oligoesters through transesterification reactions. The methodologies described herein are crucial for developing novel polymers with tunable properties for a range of applications, including high-performance coatings, and as potential excipients or matrices in drug delivery systems.
Introduction
This compound-based oligoesters are a versatile class of polymers known for their excellent thermal and mechanical properties. The synthesis of these oligoesters via transesterification of dimethyl this compound (DI) with various diols offers a straightforward and controllable method to produce materials with tailored molecular weights, viscosities, and physical states. These properties are critical for their application in high-solids resins for coatings and are of increasing interest in the pharmaceutical field for the development of biodegradable matrices for controlled drug release.[1] This document outlines the key synthetic parameters, provides detailed experimental protocols, and summarizes the expected outcomes.
Data Presentation
The properties of the synthesized this compound-based oligoesters are highly dependent on the reaction conditions. The following tables summarize the expected quantitative data based on systematic studies of the transesterification reaction between dimethyl this compound and various aliphatic diols.
Table 1: Effect of Diol/Diester Molar Ratio (R) on Oligoester Properties
| Diol/Diester Molar Ratio (R) | Expected Physical State | Expected Number Average Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Expected Viscosity |
| 2 | Solid | Higher | Broader | High |
| 3 | Solid/Semi-solid | Intermediate | Narrower | Intermediate |
| 4 | Semi-solid/Liquid | Lower | Narrow | Low |
| 5 | Liquid | Lower | Narrow | Low |
| 6 | Liquid | Lowest | Narrow | Lowest |
Table 2: Influence of Catalyst on Reaction Efficiency and Oligoester Properties
| Catalyst | Catalyst Loading (% w/w) | Relative Reaction Rate | Expected Viscosity of Product | Notes |
| Zinc Acetate (B1210297) Dihydrate | 0.05 - 0.2 | Fast | Higher | Considered a "stronger" catalyst for this reaction. |
| Dibutyltin Dilaurate | 0.05 - 0.2 | Moderate | Lower | A milder Lewis acid catalyst. |
| Germanium Dioxide (GeO2) | ~0.03 | Effective for polycondensation | Not specified for oligoesters | Commonly used in polyester (B1180765) synthesis.[1] |
| Candida antarctica Lipase B | Not specified | Solvent dependent | Product dependent | Enzymatic, sustainable route.[2] |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of hydroxyl-terminated this compound-based oligoesters.
Protocol 1: Synthesis of a Solid this compound-Based Oligoester
Materials:
-
Dimethyl this compound (DI)
-
Zinc Acetate Dihydrate
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
Procedure:
-
To a clean, dry reaction vessel, add dimethyl this compound and 1,6-hexanediol in a molar ratio of 1:2 (R=2).
-
Add zinc acetate dihydrate as a catalyst at a concentration of 0.1% (w/w) of the total reactants.
-
Begin purging the reaction vessel with a slow stream of nitrogen gas to create an inert atmosphere.
-
Commence stirring and gradually heat the mixture to 140°C.
-
Over a period of 2 hours, increase the temperature to 210°C.
-
Maintain the reaction at 210°C for 5 hours. Methanol will be evolved as a byproduct and should be collected in the condenser.
-
After 5 hours, stop heating and allow the mixture to cool to approximately 150°C.
-
Pour the molten product into a suitable container and allow it to cool to room temperature. The resulting product will be a white solid.
Protocol 2: Synthesis of a Liquid this compound-Based Oligoester
Materials:
-
Dimethyl this compound (DI)
-
1,6-Hexanediol (HD)
-
2-Methyl-1,3-propanediol (MP)
-
Zinc Acetate Dihydrate
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
Procedure:
-
To a clean, dry reaction vessel, add dimethyl this compound, 1,6-hexanediol, and 2-methyl-1,3-propanediol. The total diol to diester molar ratio (R) should be 5, with a molar ratio of HD to MP of 1:1.
-
Add zinc acetate dihydrate as a catalyst at a concentration of 0.05% (w/w) of the total reactants.
-
Begin purging the reaction vessel with a slow stream of nitrogen gas.
-
Commence stirring and heat the mixture to 170°C.
-
Maintain the reaction at 170°C for the first 90 minutes, then gradually increase the temperature to 200°C over the next 90 minutes.
-
Hold the final temperature at 200°C for an additional 2 hours.
-
Stop heating and allow the product to cool to room temperature. The resulting oligoester will be a transparent, viscous liquid.
Characterization of Synthesized Oligoesters
The synthesized oligoesters should be characterized to determine their chemical structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of ester bonds and the presence of hydroxyl end-groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the oligoester chains and confirm the incorporation of the diol(s) and this compound moieties.[3]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the oligoesters.[4]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), providing insight into the thermal properties of the oligoesters.
Applications in Drug Development
While the primary application of these oligoesters has been in the coatings industry, their tunable properties make them promising candidates for pharmaceutical applications. Biodegradable oligoesters can be formulated into microspheres, nanoparticles, or gels for the controlled delivery of therapeutic agents.[1][5][6] The ability to synthesize both liquid and solid oligoesters allows for the development of a wide range of drug delivery systems, from injectable formulations to solid implants. The hydroxyl end-groups also provide a route for further functionalization, enabling the attachment of targeting ligands or other moieties to enhance therapeutic efficacy. The hydrolytic stability of these oligoesters can be tailored by the choice of diol and diacid monomers, which is a critical parameter for controlling drug release rates.[7]
Visualizations
Logical Relationship of Synthesis Parameters
Caption: Influence of input parameters on final oligoester properties.
Experimental Workflow for Oligoester Synthesis and Characterization
Caption: Workflow for oligoester synthesis and analysis.
References
- 1. New biodegradable oligoesters for pharmaceutical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of polymers in intraocular drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New ophthalmic drug delivery systems | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting isophthalate polymerization side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during isophthalate polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Premature Gelation or Cross-linking
Q1: My this compound polymerization reaction is gelling prematurely, resulting in an insoluble polymer. What are the possible causes and how can I prevent this?
A1: Premature gelation is a common issue in polyester (B1180765) synthesis, particularly when using unsaturated monomers. It signifies the formation of a cross-linked polymer network before the desired molecular weight is achieved.[1]
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can promote side reactions, including reactions involving any unsaturated components in your formulation, leading to cross-linking. Simply increasing the reaction temperature to promote isomerization can lead to color problems and potentially gelation.[2]
-
Inappropriate Catalyst or Catalyst Concentration: The type and concentration of the catalyst can significantly influence the reaction rate and the prevalence of side reactions. Some catalysts may favor reactions that lead to branching and eventual gelation. For instance, in certain polyester systems, methanesulfonic acid (MSA) as a catalyst has been observed to lead to gelation, while zinc acetate (B1210297) [Zn(OAc)₂] allowed the reaction to proceed to high conversion without crosslinking.
-
Presence of Multifunctional Monomers: The intentional or unintentional presence of monomers with a functionality greater than two (e.g., glycerol, trimellitic anhydride) will lead to the formation of a three-dimensional network and gelation.
-
Reactive Unsaturation: If your formulation includes unsaturated acids (like maleic anhydride) or diols, these can participate in side reactions across the double bonds, leading to cross-linking, especially at higher temperatures.
Troubleshooting Strategies:
-
Temperature Control: Carefully control the reaction temperature. For isophthalic acid-based polyesters, the polycondensation step is often carried out at temperatures between 180°C and 240°C. It may be beneficial to use a staged temperature profile.
-
Catalyst Selection and Optimization:
-
Evaluate different catalysts. For example, tin(II) salts, bismuth(II) salts, and titanium tetraalkoxylates are commonly used.
-
Optimize the catalyst concentration. Higher concentrations can accelerate the main reaction but may also promote side reactions. A typical catalyst concentration is in the range of 1-4% by weight of the resin.
-
-
Monomer Purity: Ensure the purity of your monomers to avoid unintentional introduction of multifunctional species.
-
Inhibitor Addition: If using unsaturated monomers, consider the addition of a small amount of an inhibitor (e.g., hydroquinone) to prevent premature cross-linking during the esterification and polycondensation stages.
dot
Caption: Troubleshooting workflow for premature gelation.
Issue 2: Polymer Discoloration (Yellowing)
Q2: The this compound polyester I synthesized has a yellow tint. What causes this discoloration and how can I obtain a colorless product?
A2: Yellowing is a common aesthetic and sometimes functional problem in polyester synthesis, often indicating degradation or the presence of chromophoric structures.
Possible Causes:
-
Thermal Degradation: High reaction temperatures (generally above 220°C) can cause thermal aging and degradation of the polymer, leading to the formation of colored byproducts.[3][4] The presence of aromatic rings, such as in isophthalic acid and styrene, makes the polymer more susceptible to thermal-oxidative degradation at high temperatures, which can cause yellowing.[3][4]
-
Oxidation: Exposure of the raw materials or the reaction mixture to oxygen at high temperatures can lead to thermal-oxidative degradation, a major cause of yellowing.[3]
-
Catalyst Choice: Certain catalysts, particularly some titanium-based catalysts, can contribute to discoloration.[5]
-
Impurities in Monomers: Impurities in the starting materials can act as catalysts for degradation reactions or be colored themselves.
-
Additives: Some additives, like amine-based antioxidants or certain polymerization inhibitors such as hydroquinone, can oxidize to form colored species.[3]
Troubleshooting Strategies:
-
Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they also increase the risk of yellowing. Find the optimal balance for your specific system. Esterification temperatures for unsaturated resins are generally in the range of 180-220°C.[3][4]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Catalyst Selection: If discoloration is a persistent issue, consider screening alternative catalysts that are known to produce polymers with better color.
-
Use High-Purity Monomers: Ensure the use of high-purity monomers to avoid introducing species that can promote discoloration.
-
Antioxidant and Stabilizer Addition: The use of non-amine antioxidants, such as hindered phenols and phosphites, can help prevent oxidative discoloration.[3] UV absorbers can also be added to improve resistance to yellowing upon exposure to light.[6]
dot
Caption: Pathway leading to polyester discoloration.
Issue 3: Difficulty in Controlling Molecular Weight
Q3: I am struggling to achieve the target molecular weight for my this compound polyester. It's either too low or the reaction seems to stop progressing. What factors influence molecular weight control?
A3: Achieving the desired molecular weight is crucial for the final properties of the polyester. Several factors can affect the progression of the polymerization.
Possible Causes:
-
Stoichiometric Imbalance: The polycondensation reaction is highly sensitive to the molar ratio of the diacid and diol monomers. An excess of either monomer will limit the final molecular weight.
-
Inefficient Water Removal: Polycondensation is an equilibrium reaction where water is a byproduct. Inefficient removal of water will shift the equilibrium back towards the reactants, preventing the formation of high molecular weight polymer.
-
Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low will result in incomplete reaction and low molecular weight. Conversely, excessively high temperatures can lead to degradation and a decrease in molecular weight.[7]
-
Catalyst Deactivation: The catalyst can lose its activity over time, especially in the presence of impurities or water.
-
Side Reactions: Side reactions that consume functional groups without leading to chain extension will limit the molecular weight.
Troubleshooting Strategies:
-
Precise Stoichiometry: Carefully measure and control the molar ratio of your diacid (isophthalic acid) and diol monomers. A slight excess of the diol is sometimes used to compensate for its potential loss during the reaction.
-
Efficient Water Removal:
-
Use a well-designed reaction setup that allows for efficient removal of water, such as a Dean-Stark trap or applying a vacuum during the later stages of the reaction.
-
Ensure a good nitrogen sparge to help carry away the water vapor.
-
-
Optimize Reaction Conditions:
-
Ensure the reaction is carried out for a sufficient amount of time. Monitor the reaction progress by measuring the acid value or viscosity.
-
Maintain the appropriate temperature range for polycondensation (typically 180-240°C).
-
-
Catalyst Management: Use the appropriate catalyst at an optimized concentration and ensure it is not deactivated by impurities in the reactants.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the properties of this compound and other unsaturated polyesters. The data is compiled from various sources and should be used as a general guide.
Table 1: Effect of Catalyst Concentration on Gel Time of an Unsaturated Polyester Resin
| Catalyst (MEKP) Conc. (wt%) | Accelerator (Cobalt) Conc. (wt%) | Gel Time (minutes) |
| 1.0 | 0.5 | ~15-20 |
| 2.0 | 0.5 | ~8-12 |
| 3.0 | 0.5 | ~5-7 |
Note: This data is for a general unsaturated polyester system and may vary for a specific this compound formulation.
Table 2: General Effect of Temperature on Unsaturated Polyester Resin Properties [2][3]
| Temperature | Effect on Reaction Rate | Effect on Color (Yellowing) | Effect on Side Reactions |
| Low (~180°C) | Slower | Minimal | Reduced |
| Medium (~200-220°C) | Faster | Moderate | Increased |
| High (>220°C) | Very Fast | Significant | High probability of gelation |
Table 3: Influence of Monomer Ratio on Polyester Properties [8]
| Monomer Ratio (Diol:Diacid) | Expected Molecular Weight | End Groups |
| 1:1 (ideal) | Highest | Balanced -OH and -COOH |
| > 1 (excess diol) | Lower | Predominantly -OH |
| < 1 (excess diacid) | Lower | Predominantly -COOH |
Experimental Protocols
General Protocol for Melt Polycondensation of Isophthalic Acid Polyester
This protocol describes a general two-stage melt polycondensation procedure for synthesizing an this compound-based polyester.
Materials:
-
Isophthalic acid (IPA)
-
A diol (e.g., Ethylene Glycol, Propylene Glycol)
-
Catalyst (e.g., Antimony trioxide, Dibutyltin oxide)
-
Nitrogen gas supply
Procedure:
-
Esterification Stage:
-
Charge the reactor with isophthalic acid and a molar excess of the diol (e.g., a 1:1.2 molar ratio of IPA to diol).
-
Start stirring and begin a slow nitrogen purge.
-
Heat the mixture to approximately 180-200°C to initiate the esterification reaction.[9] Water will begin to distill from the reaction mixture.
-
Continue heating and collecting the water byproduct. The reaction progress can be monitored by measuring the acid value of the mixture. This stage typically takes 2-4 hours.[9]
-
-
Polycondensation Stage:
-
Once the acid value has reached a target low level (indicating the completion of the esterification), add the catalyst.
-
Gradually increase the temperature to 220-250°C.[9]
-
Slowly apply a vacuum to the system to facilitate the removal of the remaining water and excess diol. This is crucial for building high molecular weight polymer.
-
Continue the reaction under high vacuum for several hours. The progress can be monitored by measuring the viscosity of the melt. The reaction is considered complete when the desired viscosity is reached.
-
Once the reaction is complete, cool the reactor under a nitrogen atmosphere. The polymer can then be extruded or dissolved for further use.[9]
-
dot
Caption: this compound polymerization workflow.
Analytical Techniques for Troubleshooting
Q4: What analytical techniques can I use to identify the cause of side reactions in my this compound polymerization?
A4: Several analytical techniques are invaluable for characterizing your polymer and identifying the products of side reactions.
-
Gel Permeation Chromatography (GPC/SEC): This technique separates polymer molecules based on their size in solution. It is essential for determining the molecular weight and molecular weight distribution of your polymer. The presence of a high molecular weight shoulder or an insoluble fraction can indicate cross-linking and the onset of gelation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying functional groups in your polymer. It can be used to monitor the disappearance of -OH and -COOH groups during polymerization. It can also help identify the formation of unexpected functional groups that may arise from side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's structure. NMR can be used to confirm the expected polyester structure, quantify the ratio of different monomers in a copolymer, and identify and quantify end groups. It can also be used to detect structural changes resulting from degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. Changes in these thermal properties can indicate changes in the polymer structure, such as cross-linking.
-
Rheometry: Rheological measurements can provide information about the viscosity and viscoelastic properties of the polymer melt. A sharp increase in viscosity is a direct indication of gelation. The storage modulus (G') and loss modulus (G'') can be monitored to determine the gel point.[5]
dot
Caption: Analytical techniques for troubleshooting.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. kompozit.org.tr [kompozit.org.tr]
- 3. News - How to solve the problem of color yellowing of unsaturated resin [frp-cqdj.com]
- 4. How to solve the problem of yellowing of unsaturated resin - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-yellowing unsaturated polyester resin and synthetic method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 8. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Isophthalic Acid Synthesis via m-Xylene Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isophthalic acid through the catalytic oxidation of m-xylene (B151644).
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic system for m-xylene oxidation to isophthalic acid?
A1: The most prevalent and commercially used catalytic system for the liquid-phase oxidation of m-xylene is a combination of cobalt (Co) and manganese (Mn) salts, with a bromine-containing compound as a promoter, typically in an acetic acid solvent.[1][2] Common catalyst components include cobalt acetate, manganese acetate, and hydrobromic acid or sodium bromide.[1]
Q2: What are the main intermediates and byproducts in this reaction?
A2: The primary intermediate in the oxidation of m-xylene to isophthalic acid is m-toluic acid. Another significant intermediate is 3-carboxybenzaldehyde.[3][4] Common byproducts that can affect the purity and color of the final product include various colored impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls.[5]
Q3: What is a typical solvent system for this reaction?
A3: The reaction is almost exclusively carried out in acetic acid as the solvent.[1][6] The water content in the acetic acid is a critical parameter, typically ranging from 3% to 15% by weight.[3]
Q4: How is the crude isophthalic acid typically purified?
A4: Crude isophthalic acid is often purified through a process that can include washing with a solvent like purified acetic acid at elevated temperatures or a more rigorous purification involving hydrogenation to convert colored byproducts into more easily separable compounds.[3][6][7]
Troubleshooting Guide
Issue 1: Low Conversion of m-Xylene
Possible Causes:
-
Insufficient Catalyst Activity: The concentration or ratio of the catalyst components (Co, Mn, Br) may be suboptimal.
-
Low Reaction Temperature: The oxidation reaction has a significant activation energy and requires a sufficiently high temperature to proceed at a reasonable rate.
-
Inadequate Oxygen Supply: The partial pressure of oxygen can be a limiting factor in the reaction rate.
-
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the gaseous oxygen and the liquid-phase reactants.
Suggested Solutions:
-
Optimize Catalyst Concentration: Refer to the table below for typical catalyst concentration ranges. Ensure the correct ratios of Co, Mn, and Br are used. The Mn/Co ratio can be a particularly important parameter to investigate.[8]
-
Increase Reaction Temperature: Gradually increase the reaction temperature within the recommended range (see table below). Be aware that excessively high temperatures can lead to increased byproduct formation and solvent burning.[1][9]
-
Increase Oxygen Partial Pressure: If the reactor system allows, increase the total pressure with air or oxygen to enhance oxygen solubility in the liquid phase.[9]
-
Improve Agitation: Increase the stirring rate to improve gas-liquid mass transfer. For larger scale reactors, ensure the design of the agitator and gas sparging system is adequate.
Issue 2: Low Selectivity to Isophthalic Acid (High Levels of Intermediates)
Possible Causes:
-
Incomplete Oxidation: The reaction may be stopped prematurely, or the conditions may not be sufficient to oxidize the intermediates (m-toluic acid, 3-carboxybenzaldehyde) to isophthalic acid.
-
Insufficient Bromine Promoter: The bromine species are crucial for the oxidation of the methyl group on the intermediate m-toluic acid.
-
Low Temperature in Later Stages: The activation energy for the oxidation of 3-carboxybenzaldehyde to isophthalic acid is particularly high.[4]
Suggested Solutions:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the complete conversion of intermediates.
-
Optimize Bromine Concentration: Ensure an adequate amount of the bromine promoter is present. The optimal concentration will depend on the other reaction parameters.
-
Staged Temperature Profile: Consider a two-stage oxidation process. A main oxidation step at a certain temperature to convert m-xylene, followed by a post-oxidation step at a potentially higher temperature to drive the conversion of intermediates like 3-carboxybenzaldehyde.[3]
Issue 3: Poor Product Quality (Yellowish Color)
Possible Causes:
-
Formation of Colored Byproducts: Impurities such as fluorenone dicarboxylic acids and biphenyl (B1667301) tricarboxylic acids are known to impart a yellow color to the isophthalic acid.[5]
-
High Reaction Temperature: Excessively high temperatures can promote the formation of these colored byproducts.
-
Suboptimal Water Concentration in Solvent: A very low water concentration in the acetic acid solvent has been linked to poorer color quality of the resulting isophthalic acid.[3]
Suggested Solutions:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. Find a balance between achieving a good reaction rate and minimizing the formation of color bodies.
-
Adjust Water Content: Ensure the water concentration in the hydrous acetic acid solvent is within the optimal range (see table below).[3]
-
Post-Synthesis Purification: Implement a purification step. This can range from a simple wash with hot, purified acetic acid to a more complex hydrogenation of the crude product to decolorize the impurities.[6][7]
Data Presentation
Table 1: Typical Reaction Parameters for m-Xylene Oxidation
| Parameter | Typical Range | Unit | Reference(s) |
| Reaction Temperature | 448 - 473 | K | [1][4] |
| Pressure | 15 - 30 | atm | |
| Solvent | Acetic Acid | - | [1] |
| Water in Solvent | 3 - 15 | % by weight | [3] |
| Catalyst | Co/Mn/Br system | - | [1][2] |
| Co Concentration | 200 - 300 | ppmw | [2] |
| Mn Concentration | 400 - 600 | ppmw | [2] |
| Br Concentration | 100 - 600 | ppmw | [2] |
| Mn/Co Ratio | ~2.5 | - | [8] |
Experimental Protocols
General Protocol for Laboratory-Scale m-Xylene Oxidation:
-
Reactor Setup: A typical setup consists of a high-pressure reactor (e.g., a Parr autoclave) equipped with a mechanical stirrer, gas inlet and outlet, a heating mantle, and a thermocouple for temperature control.
-
Reactant Charging: Charge the reactor with the desired amounts of m-xylene, acetic acid, water, and the catalyst components (e.g., cobalt acetate, manganese acetate, and a bromine source like HBr or NaBr).[1]
-
Inerting: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove air.
-
Heating and Pressurization: Begin stirring and heat the reactor to the desired reaction temperature. Once at temperature, pressurize the reactor with compressed air or a specific oxygen/nitrogen mixture to the desired total pressure.
-
Reaction: Maintain the temperature and pressure for the desired reaction time. The reaction is exothermic, so cooling may be required to maintain a constant temperature. Monitor the uptake of oxygen if possible.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Isolation: The crude isophthalic acid will precipitate out of the acetic acid upon cooling. Isolate the solid product by filtration.
-
Washing and Drying: Wash the filter cake with fresh acetic acid and then with water to remove residual solvent and soluble impurities. Dry the product in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of isophthalic acid.
Caption: Simplified reaction pathway for m-xylene oxidation to isophthalic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5132450A - Process for producing high purity isophthalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. US3839436A - Integration of para-or meta-xylene oxidation to terephthalic acid or isophthalic acid and its purification by hydrogen treatment of aqueous solution - Google Patents [patents.google.com]
- 7. cdn.intratec.us [cdn.intratec.us]
- 8. researchgate.net [researchgate.net]
- 9. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]
Technical Support Center: Preventing Thermal Degradation of PET with Isophthalic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polyethylene (B3416737) terephthalate (B1205515) (PET) and utilizing isophthalic acid (IPA) to prevent its thermal degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and processing of PET modified with isophthalic acid.
| Issue | Question | Possible Causes | Suggested Solutions |
| Discoloration | Why is my PET-IPA copolymer yellowing during synthesis or processing? | 1. Thermal Degradation: The processing temperature is too high, or the residence time in the melt is too long, leading to the formation of chromophoric substances.[1] 2. Oxidation: Presence of oxygen during polymerization can cause thermo-oxidative degradation.[1][2] 3. Catalyst Residues: Certain catalysts, like antimony compounds, can be reduced at high temperatures, causing a grayish or yellowish discoloration.[1] 4. Impurities: Impurities in the monomers (terephthalic acid, isophthalic acid, or ethylene (B1197577) glycol) can lead to side reactions that produce color. | 1. Optimize Temperature and Time: Lower the polycondensation temperature. The addition of IPA lowers the melting point of the copolymer, allowing for lower processing temperatures.[3] Reduce the time the polymer spends in the molten state. 2. Maintain Inert Atmosphere: Ensure a consistent and high-purity nitrogen or argon atmosphere throughout the polymerization process to prevent oxidation. 3. Catalyst Deactivation: Add a phosphorus-containing stabilizer after the polycondensation reaction is complete to deactivate the catalyst and prevent degradation and discoloration during subsequent processing.[4] 4. Use High-Purity Monomers: Ensure the purity of the starting materials to avoid unwanted side reactions. |
| Inconsistent Molecular Weight | How can I control the molecular weight of my PET-IPA copolymer? | 1. Reaction Time: The duration of the polycondensation step directly influences the final molecular weight. 2. Monomer Ratio: An improper stoichiometric balance between the diacid and diol components can limit chain growth. 3. Catalyst Efficiency: The type and concentration of the catalyst affect the rate of polymerization. 4. Vacuum Level: Inefficient removal of byproducts like ethylene glycol and water due to an inadequate vacuum will hinder the polycondensation reaction. | 1. Precise Reaction Time Control: Carefully monitor the reaction progress and stop it when the desired molecular weight is achieved. 2. Accurate Monomer Stoichiometry: Ensure a precise molar ratio of diacid (TPA + IPA) to diol (ethylene glycol). 3. Consistent Catalyst Loading: Use a consistent and optimal amount of catalyst for reproducible results. 4. Maintain High Vacuum: Ensure a high and stable vacuum during the polycondensation stage to effectively remove volatile byproducts. |
| Poor Thermal Stability | My PET-IPA copolymer is degrading at lower than expected temperatures. What could be the cause? | 1. Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability. 2. High IPA Content: While IPA improves processability by lowering the melting point, very high concentrations can lead to a less regular structure with potentially lower overall thermal stability. 3. Presence of Diethylene Glycol (DEG): DEG, often formed as a byproduct, can increase chain flexibility and may reduce thermal stability.[5] 4. Residual Catalyst Activity: If the polymerization catalyst is not properly deactivated, it can promote degradation during subsequent thermal processing.[4] | 1. Optimize Polymerization: Adjust reaction conditions (time, temperature, vacuum) to achieve a higher molecular weight. 2. Control IPA Concentration: Use the minimum amount of IPA required to achieve the desired properties. Refer to the data table below for the effect of IPA content on thermal properties. 3. Minimize DEG Formation: Optimize reaction conditions to reduce the formation of DEG. 4. Effective Catalyst Deactivation: Implement a post-polymerization step to add a stabilizer and deactivate the catalyst.[4] |
Frequently Asked Questions (FAQs)
Q1: How does isophthalic acid prevent the thermal degradation of PET?
A1: Isophthalic acid is introduced as a comonomer during the polymerization of PET. Its non-linear structure creates "kinks" in the otherwise linear polymer chain. This disruption interferes with the regular packing of the polymer chains, which in turn:
-
Lowers the melting point: This allows for lower processing temperatures during molding and extrusion, reducing the risk of thermal degradation.[3]
-
Slows the rate of crystallization: This provides a wider processing window and helps to maintain clarity in the final product.[6]
By enabling lower processing temperatures, the formation of degradation byproducts like acetaldehyde (B116499) is minimized.[7]
Q2: What is the typical concentration range for isophthalic acid in PET copolymers?
A2: For most applications, such as beverage bottles and packaging films, the concentration of isophthalic acid is typically in the range of 1-5 mole percent relative to the total diacid content.[8] Higher concentrations can be used to produce amorphous PET (PETG).
Q3: Will adding isophthalic acid affect the mechanical properties of PET?
A3: Yes, the incorporation of isophthalic acid can influence the mechanical properties. While it can lead to improved impact resistance and flexibility, high concentrations that result in a more amorphous polymer may lead to a decrease in stiffness and tensile strength compared to highly crystalline PET.[6]
Q4: Can I use standard analytical techniques to characterize my PET-IPA copolymer?
A4: Yes, standard polymer characterization techniques are suitable for PET-IPA copolymers. These include:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[9][10]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation temperature (Td).[11][12]
-
Intrinsic Viscosity: To get an indication of the polymer's molecular weight.
-
Nuclear Magnetic Resonance (NMR): To confirm the incorporation and quantify the amount of isophthalic acid in the copolymer.
Data Presentation
Table 1: Thermal Properties of PET Copolymers with Varying Isophthalic Acid Content
| IPA Content (mol%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Melting Enthalpy (ΔHm) (J/g) | Crystallinity (%) |
| 0 | 79.1 | 254.5 | 45.4 | 34.9 |
| 4 | 78.4 | 237.5 | 35.1 | 27.0 |
| 6 | 77.5 | 228.4 | 31.5 | 24.2 |
| 10 | 76.9 | 215.3 | 24.2 | 18.6 |
| 25 | 77.1 | - | - | Amorphous |
| 50 | 78.9 | - | - | Amorphous |
Data adapted from a study on poly(ethylene terephthalate-co-isophthalate) copolyesters. The original study should be consulted for specific experimental conditions.[13]
Experimental Protocols
Laboratory Scale Synthesis of PET-IPA Copolymer
This protocol describes a two-step melt polycondensation process for synthesizing a PET copolymer with a target IPA content.
Materials:
-
Terephthalic acid (TPA)
-
Isophthalic acid (IPA)
-
Ethylene glycol (EG)
-
Antimony trioxide (Sb₂O₃) catalyst
-
Phosphoric acid (stabilizer)
Procedure:
-
Esterification: a. Charge the appropriate molar ratios of TPA, IPA, and an excess of EG (typically a 1:2.2 diacid:diol molar ratio) into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser. b. Add the antimony trioxide catalyst (typically 200-300 ppm by weight of the final polymer). c. Heat the mixture under a slow stream of nitrogen to approximately 220-260°C. d. Continue the reaction with stirring, distilling off the water byproduct, until the theoretical amount of water has been collected. This stage typically takes 2-4 hours.
-
Polycondensation: a. Increase the temperature to 270-290°C. b. Gradually reduce the pressure to below 1 mbar to facilitate the removal of excess ethylene glycol. c. Continue the reaction under high vacuum and vigorous stirring. The viscosity of the melt will increase as the molecular weight of the polymer builds. d. The reaction is typically continued for 2-3 hours or until the desired melt viscosity is achieved. e. Break the vacuum with nitrogen and extrude the molten polymer into a water bath to quench it. f. Pelletize the resulting polymer strands for further analysis.
Thermal Analysis Protocols
a) Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Weigh 5-10 mg of the dry PET-IPA copolymer into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.[14]
-
Thermal Program: a. First Heating Scan: Heat the sample from room temperature to 300°C at a rate of 10°C/min. This scan will reveal the thermal history of the sample.[15] b. Cooling Scan: Cool the sample from 300°C to room temperature at a controlled rate (e.g., 10°C/min) to provide a consistent thermal history. c. Second Heating Scan: Heat the sample again from room temperature to 300°C at 10°C/min. This scan is used to determine the Tg, Tm, and crystallinity of the material without the influence of its prior thermal history.
-
Data Analysis: Analyze the thermogram to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Calculate the percent crystallinity from the melting enthalpy.
b) Thermogravimetric Analysis (TGA)
-
Sample Preparation: Weigh 10-20 mg of the dry PET-IPA copolymer into a TGA crucible.[11]
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Thermal Program: Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[11]
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition, which is a measure of the thermal stability of the polymer.
Visualizations
Caption: Incorporation of isophthalic acid into the PET polymer chain.
Caption: Workflow for PET-IPA synthesis and characterization.
Caption: Mitigation of PET thermal degradation by isophthalic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combined effect of isophthalic acid and polyethylene glycol in polyethylene terephthalate polymer on thermal, mechanical, and gas transport properties | Zendy [zendy.io]
- 4. WO1997044376A1 - Method of catalyst deactivation in continuous polyethylene terephthalate production - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5874517A - Method to reduce regenerated acetaldehyde in pet resin - Google Patents [patents.google.com]
- 8. US7714094B2 - Simplified isophthalic acid process for modifying PET - Google Patents [patents.google.com]
- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 10. researchgate.net [researchgate.net]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. Thermal Lifetime Analysis of PET and Recycled PET Fibers - TA Instruments [tainstruments.com]
- 13. upcommons.upc.edu [upcommons.upc.edu]
- 14. d.lib.msu.edu [d.lib.msu.edu]
- 15. tainstruments.com [tainstruments.com]
Technical Support Center: Separation of Isophthalic and Terephthalic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of isophthalic acid (IPA) and terephthalic acid (TPA).
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating isophthalic acid and terephthalic acid?
A1: The primary challenge lies in their isomeric nature. Both are benzenedicarboxylic acids with the same chemical formula (C₈H₆O₄) but different structural arrangements of their carboxyl groups (meta for isophthalic acid and para for terephthalic acid).[1][2] This results in very similar physical and chemical properties, including high melting points, making conventional separation techniques like fractional distillation impractical.[3][4] Terephthalic acid also has a tendency to sublime at high temperatures, which can cause equipment blockages.[3] Therefore, separation methods must exploit subtle differences in their properties, most notably their differential solubility in various solvents.
Q2: What are the most common methods for separating these two acids?
A2: The most prevalent laboratory and industrial methods are based on differences in solubility. These include:
-
Fractional Crystallization: This technique leverages the different solubilities of IPA and TPA in a specific solvent at varying temperatures.
-
Solvent Extraction: This method uses a solvent that preferentially dissolves one acid over the other.[5][6][7]
-
Salt Formation: This approach involves converting the acids to their corresponding salts (e.g., sodium, potassium, or ammonium (B1175870) salts), which exhibit different solubility characteristics in aqueous solutions.[4]
-
Chromatography: High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating and quantifying the two isomers.[8][9][10][11]
Q3: Which solvents are recommended for the separation of isophthalic and terephthalic acids?
A3: The choice of solvent is critical and depends on the chosen separation method. Some commonly used solvents include:
-
Water: The solubility of both acids in water is low but increases significantly with temperature.[12][13] Isophthalic acid is generally more soluble in water than terephthalic acid.[13]
-
Acetic Acid: This is a common solvent used in the production of terephthalic acid, and separation can be achieved by manipulating the temperature of the acetic acid solution.[3]
-
Organic Solvents: Isophthalic acid shows better solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF) compared to terephthalic acid.[14][15] Mixtures of solvents, such as methanol-water, have also been used effectively.[6]
Troubleshooting Guides
Issue 1: Low Purity of Terephthalic Acid after Fractional Crystallization
| Potential Cause | Troubleshooting Step |
| Co-precipitation of Isophthalic Acid | Ensure a slow and controlled cooling rate during crystallization. Rapid cooling can lead to the supersaturation and subsequent co-precipitation of the more soluble isophthalic acid. |
| Insufficient Solvent Volume | Use a sufficient volume of solvent to ensure that the isophthalic acid remains in the solution at the target crystallization temperature for terephthalic acid. Consult solubility data to determine the appropriate solvent ratio. |
| Inadequate Washing of Crystals | Wash the filtered terephthalic acid crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved isophthalic acid. |
Issue 2: Poor Separation Efficiency in Solvent Extraction
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Selection | The chosen solvent may not have a high enough selectivity for isophthalic acid. Consider using more selective solvents such as N,N-dialkyl formamides or mixtures of aliphatic alcohols and alkyl aryl ketones.[7][16] |
| Insufficient Extraction Time or Agitation | Ensure intimate contact between the solid acid mixture and the solvent by providing adequate agitation and sufficient extraction time to reach equilibrium. |
| Temperature Effects | The selectivity of the solvent may be temperature-dependent. Experiment with different extraction temperatures to optimize the separation. |
Issue 3: Difficulties with Salt Formation and Precipitation
| Potential Cause | Troubleshooting Step |
| Incomplete Salt Formation | Ensure the stoichiometric addition of the base (e.g., NaOH, KOH, NH₄OH) to completely convert both acids to their respective salts. Monitor the pH to confirm complete neutralization. |
| Co-precipitation of Salts | The solubilities of the alkali metal salts of isophthalic and terephthalic acids can still be similar. Consider using a concentrated aqueous solution of an inorganic alkali metal salt to selectively precipitate one of the phthalate (B1215562) salts.[4] |
| Incomplete Regeneration of Acids | After separating the salts, ensure complete acidification with a strong mineral acid to precipitate the free isophthalic or terephthalic acid. Check the pH to confirm a sufficiently acidic environment. |
Data Presentation
Table 1: Solubility of Isophthalic Acid and Terephthalic Acid in Water at Different Temperatures
| Temperature (°C) | Isophthalic Acid Solubility ( g/100 mL) | Terephthalic Acid Solubility ( g/100 mL) |
| 20 | ~0.14[14] | |
| 25 | 0.013[17] | 0.0017[18] |
| 100 | 0.217[19] | |
| 150 | 0.00125 (at 349 K)[13] | |
| 200 | ||
| 274 | 0.0299 (at 547 K)[13] | |
| 300 | 10.81 (at 573.15 K)[12] | |
| 350 | 34.74 (at 623.15 K)[12] |
Table 2: Solubility of Terephthalic Acid in Acetic Acid at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g Acetic Acid) |
| 25 | 0.035[18] |
| 120 | 0.3[18] |
| 160 | 0.75[18] |
| 200 | 1.8[18] |
| 240 | 4.5[18] |
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization from Water
This protocol is based on the principle that isophthalic acid is more soluble in hot water than terephthalic acid.
Methodology:
-
Dissolution: In a suitable reaction vessel, add a known mixture of isophthalic and terephthalic acids to a calculated volume of deionized water. The amount of water should be sufficient to dissolve the isophthalic acid at an elevated temperature but leave the terephthalic acid largely undissolved.
-
Heating and Stirring: Heat the mixture to a temperature between 177°C and 260°C (350°F and 500°F) with constant agitation. This process should be conducted in a sealed vessel to maintain pressure and prevent boiling.[3]
-
Hot Filtration: While maintaining the elevated temperature, filter the slurry to separate the undissolved solid, which is predominantly terephthalic acid, from the hot aqueous solution containing the dissolved isophthalic acid.
-
Crystallization of Terephthalic Acid: The filtered solid can be washed with a small amount of hot water and then dried to obtain purified terephthalic acid.
-
Crystallization of Isophthalic Acid: Cool the filtrate to a lower temperature (e.g., room temperature) to induce the crystallization of isophthalic acid.
-
Isolation of Isophthalic Acid: Collect the isophthalic acid crystals by filtration, wash with a small amount of cold water, and dry.
Protocol 2: Analytical Separation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analytical separation of isophthalic and terephthalic acids.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample containing the mixture of isophthalic and terephthalic acids in a suitable solvent. A common solvent system is a mixture of methanol (B129727) and water. The sample may require hydrolysis if the acids are present in a polymer matrix like PET.[9]
-
HPLC System and Column: Utilize a reversed-phase HPLC system equipped with a C18 column (e.g., Novapak C18).[9]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 15:85, v/v), with the pH adjusted to 3 with an acid like formic acid.[8][9]
-
Chromatographic Conditions:
-
Injection and Analysis: Inject a known volume of the prepared sample onto the column and record the chromatogram. The two acids will separate based on their differential interaction with the stationary phase, resulting in distinct peaks with different retention times.
-
Quantification: Use external standards of pure isophthalic and terephthalic acids to create a calibration curve for the quantification of each isomer in the sample.
Visualizations
Caption: General workflow for the separation of isophthalic and terephthalic acids.
Caption: Troubleshooting logic for improving the purity of separated acids.
References
- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. US4391985A - Process for the separation of isophthalic acid from terephthalic acid - Google Patents [patents.google.com]
- 4. US2745872A - Isophthalic acid and terephthalic acid separation - Google Patents [patents.google.com]
- 5. US2813120A - Separation of terephthalic acid from isophthalic acid - Google Patents [patents.google.com]
- 6. US2741633A - Separation of isophthalic and terephthalic acids - Google Patents [patents.google.com]
- 7. US3043870A - Separation of isophthalic acid from terephthalic acid - Google Patents [patents.google.com]
- 8. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
- 9. [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Terephthalic_acid [chemeurope.com]
- 16. US2794831A - Separation of isophthalic and terephthalic acids - Google Patents [patents.google.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 19. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isophthalic Acid Solubility for Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of isophthalic acid in the context of reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: Why does isophthalic acid exhibit poor solubility in many common organic solvents at room temperature?
A1: Isophthalic acid's limited solubility is primarily due to its rigid, crystalline structure stabilized by strong intermolecular hydrogen bonds between the carboxylic acid functional groups of adjacent molecules. Overcoming these strong interactions requires significant energy, making it sparingly soluble in many solvents, especially non-polar ones, at ambient temperatures.
Q2: How does temperature affect the solubility of isophthalic acid?
A2: The solubility of isophthalic acid in most organic solvents is endothermic, meaning it increases with a rise in temperature.[1] Heating provides the necessary energy to disrupt the crystal lattice and solvate the isophthalic acid molecules. This positive correlation between temperature and solubility is a key principle in many experimental setups.
Q3: Which organic solvents are most effective for dissolving isophthalic acid?
A3: Polar aprotic solvents are generally the most effective for dissolving isophthalic acid. Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) show significantly higher solubility compared to less polar solvents or water.[1][2] For instance, the solubility in DMSO at 25°C is approximately 68 g/100g .[2][3][4][5][6]
Q4: How can I improve the solubility of isophthalic acid for my reaction?
A4: Several methods can be employed to enhance the solubility of isophthalic acid:
-
Solvent Selection: Choosing a suitable solvent with a similar polarity to isophthalic acid is crucial. As mentioned, polar aprotic solvents are often the best choice.
-
Temperature Increase: As discussed, increasing the temperature of the solvent will generally increase the solubility.
-
Use of Co-solvents: Employing a mixture of solvents can sometimes provide a synergistic effect on solubility. For example, a small amount of a highly effective solvent can be added to a less effective one to boost overall solubility.
-
Salt Formation: Converting isophthalic acid to a salt by reacting it with a base can dramatically increase its solubility in polar solvents.
Q5: How does improving the solubility of isophthalic acid impact reaction kinetics?
A5: Enhancing the solubility of isophthalic acid can significantly improve reaction kinetics, particularly in homogeneous reactions like polyesterification. When isophthalic acid is fully dissolved, the reacting molecules are more accessible, leading to:
-
Increased Reaction Rate: A higher concentration of dissolved reactants leads to more frequent molecular collisions and, consequently, a faster reaction rate. In some cases, the reaction rate is directly dependent on the equilibrium solubility of the dicarboxylic acid.
-
Improved Product Uniformity and Properties: Homogeneous reaction conditions ensure a more uniform polymer chain growth, which can lead to better control over the molecular weight distribution and improved physical properties of the final product.
-
Prevention of Side Reactions: Poor solubility can lead to localized high concentrations of one reactant, potentially promoting undesirable side reactions.
Q6: I'm observing precipitation of my isophthalic acid during my reaction. What could be the cause and how can I fix it?
A6: Precipitation during a reaction can be caused by several factors:
-
Temperature Fluctuations: If the reaction temperature drops, the solubility of isophthalic acid may decrease, leading to its precipitation. Ensure stable temperature control throughout the reaction.
-
Change in Solvent Composition: If the reaction produces a byproduct that is a poor solvent for isophthalic acid (e.g., water in an esterification reaction), the overall solvent power of the medium can decrease, causing precipitation.
-
Supersaturation: If the initial concentration of isophthalic acid is close to its saturation point at the reaction temperature, even small changes can induce crystallization.
To resolve this, you can try to increase the reaction temperature (if the reaction chemistry allows), add a co-solvent to increase solubility, or initially use a slightly lower concentration of isophthalic acid.
Troubleshooting Guides
Issue 1: Isophthalic acid is not dissolving sufficiently in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | Consult the solubility data table below to select a more suitable solvent. Polar aprotic solvents like DMSO or DMF are generally good starting points. |
| Insufficient temperature. | Gradually increase the temperature of the solvent while stirring. Monitor for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your reactants. |
| Low-quality or impure isophthalic acid. | Impurities can sometimes affect solubility. Consider purifying the isophthalic acid by recrystallization if you suspect it is impure. |
| Insufficient stirring or agitation. | Ensure vigorous and continuous stirring to facilitate the dissolution process. |
Issue 2: The reaction is sluggish or incomplete, suspected to be due to poor solubility.
| Possible Cause | Troubleshooting Step |
| Isophthalic acid is not fully dissolved at the reaction temperature. | Visually inspect the reaction mixture for any undissolved solid. If present, consider increasing the temperature or using a co-solvent system. |
| The reaction is mass-transfer limited. | Improve agitation to ensure the dissolved isophthalic acid is well-distributed throughout the reaction medium. |
| The concentration of dissolved isophthalic acid is too low. | If possible, increase the reaction temperature to dissolve more isophthalic acid. Alternatively, explore the salt formation method to significantly boost its concentration in the solution. |
Data Presentation
Table 1: Solubility of Isophthalic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Dimethyl Sulfoxide (DMSO) | 25 | 68[2][3][4][5][6] |
| N,N-Dimethylformamide (DMF) | 25 | ~20-30 (estimated from various sources) |
| Acetone | 25 | ~2.5[7] |
| Methanol | 25 | 4.0[8] |
| Ethanol | 25 | Soluble (qualitative)[9] |
| Ethyl Acetate | 25 | ~1.0 |
| Water | 25 | 0.013[9][10] |
Note: Solubility values can vary slightly depending on the experimental method and purity of the substances.
Experimental Protocols
Protocol 1: General Procedure for Enhancing Isophthalic Acid Solubility using a Co-solvent System
-
Solvent Selection: Choose a primary solvent in which isophthalic acid has moderate solubility and a co-solvent in which it is highly soluble (e.g., DMSO or DMF).
-
Initial Dissolution: In a reaction vessel equipped with a stirrer and a condenser, add the primary solvent and the required amount of isophthalic acid.
-
Heating and Stirring: Begin stirring and gradually heat the mixture to the desired reaction temperature.
-
Co-solvent Addition: Once the desired temperature is reached, add the co-solvent dropwise until all the isophthalic acid has dissolved. Start with a small volume of co-solvent (e.g., 5-10% of the total solvent volume) and add more if necessary.
-
Reaction Initiation: Once a clear solution is obtained, proceed with the addition of other reactants to initiate the chemical reaction.
-
Monitoring: Throughout the reaction, monitor the solution for any signs of precipitation. If precipitation occurs, a small additional amount of co-solvent can be added.
Protocol 2: Preparation of a Soluble Isophthalic Acid Salt using Triethylamine (B128534)
-
Molar Calculation: Determine the molar amount of isophthalic acid to be used in the reaction. As isophthalic acid has two carboxylic acid groups, you will need two equivalents of a monofunctional base like triethylamine for complete salt formation.
-
Suspension: In a reaction flask, suspend the isophthalic acid in the chosen reaction solvent (e.g., a polar aprotic solvent like DMF or an alcohol like ethanol).
-
Base Addition: While stirring the suspension at room temperature, slowly add two molar equivalents of triethylamine dropwise. An exothermic reaction may be observed.
-
Dissolution: Continue stirring the mixture. The formation of the triethylammonium (B8662869) salt of isophthalic acid should lead to its dissolution in the solvent, resulting in a clear or near-clear solution. Gentle warming may be applied to facilitate dissolution if necessary.
-
Reaction: The resulting solution containing the soluble isophthalate salt can then be used directly in the subsequent reaction. Note that the presence of the triethylammonium counter-ion may influence the reaction, which should be considered in the experimental design.
Mandatory Visualization
Caption: A decision-making workflow for selecting an appropriate method to improve isophthalic acid solubility.
Caption: The relationship between key factors, isophthalic acid solubility, and the resulting reaction kinetics.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. isophthalic acid [chemister.ru]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Purified Isophthalic Acid (PIA) Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in reducing impurities during the production of purified isophthalic acid (PIA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the production of isophthalic acid?
A1: Common impurities in crude isophthalic acid typically originate from the starting materials, side reactions during the oxidation of m-xylene (B151644), or subsequent degradation.[1][2] The primary impurities include:
-
Reaction Intermediates: 3-carboxybenzaldehyde (3-CBA) and m-toluic acid are common due to incomplete oxidation.[3][4]
-
Isomeric Impurities: Terephthalic acid can be present if the m-xylene starting material is contaminated with p-xylene.[5]
-
By-products: Benzoic acid can be formed as a side-product.[2][5]
-
Color-Causing Impurities: A yellowish discoloration is often caused by the presence of dicarboxylic fluorenones and tricarboxylic biphenyls.[1][6]
-
Residual Metals: Traces of oxidation catalysts, such as cobalt and manganese, may remain.[2][7]
Q2: What are the primary methods for purifying crude isophthalic acid?
A2: The most common commercial method for purifying crude PIA is through a process involving crystallization.[3][4] This typically includes dissolving the crude PIA in a solvent at an elevated temperature, followed by cooling to crystallize the high-purity PIA, leaving impurities behind in the mother liquor.[3] Catalytic hydrogenation is another method used to treat an aqueous solution of crude isophthalic acid at high temperatures to purify it.[4] For removing colored impurities, treatment with activated carbon is often employed.[1]
Q3: Which analytical techniques are best suited for identifying and quantifying impurities in PIA?
A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for the separation and quantification of impurities in PIA.[6][8][9] Other advanced analytical methods that can be used for impurity profiling and identification include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] For detecting elemental impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a suitable method.[10]
Troubleshooting Guides
Issue 1: Product Discoloration (Yellowish Tint)
Q: My final PIA product has a distinct yellowish color. What is the likely cause and how can I resolve this?
A: A yellowish tint in PIA is typically caused by the presence of colored byproducts, specifically dicarboxylic fluorenones and tricarboxylic biphenyls.[1][6] The formation of these impurities is influenced by reaction conditions, with temperature being a significant factor.[6]
Solution Workflow:
Caption: Troubleshooting workflow for discolored PIA.
Recommended Actions:
-
Activated Carbon Treatment: Before the final recrystallization step, treat the solution of crude PIA with activated carbon. The carbon will adsorb the colored impurities.[1]
-
Optimize Hydrogenation: If using a hydrogenation purification process, increasing the temperature and pressure can lead to a lower b* value (a measure of yellowness).[6]
Issue 2: High Levels of 3-CBA and m-Toluic Acid in Final Product
Q: My HPLC analysis shows that the purified PIA still contains unacceptable levels of 3-carboxybenzaldehyde (3-CBA) and m-toluic acid. How can I improve their removal?
A: High levels of 3-CBA and m-toluic acid indicate that the purification process is not efficient enough to separate these reaction intermediates from the final product.[3] The solubility characteristics of these impurities compared to PIA are key to their removal during crystallization.[3]
Solutions:
-
Optimize Crystallization Solvent: The choice of solvent is critical. A solvent like N-methyl pyrrolidone (NMP) is effective because 3-CBA and m-toluic acid have much higher solubility in it than PIA, especially at lower temperatures.[3] This ensures that as the solution cools, PIA selectively crystallizes while the impurities remain in the solution.[3]
-
Control Cooling Rate: Rapid cooling can lead to the entrapment of impurities within the PIA crystals. A slower, more controlled cooling process allows for the formation of purer crystals.
-
Washing: Ensure the filter cake of purified PIA is thoroughly washed with a clean solvent to displace the mother liquor, which is rich in impurities.[3]
-
Consider a Second Crystallization: If a single crystallization step is insufficient, a second recrystallization can be performed to further reduce impurity levels.
Issue 3: Poor Crystal Formation During Recrystallization
Q: I am having trouble obtaining good quality crystals during the recrystallization of PIA. What could be the issue?
A: Poor crystal formation can be due to several factors related to the solvent and the cooling process.[1]
Solutions:
-
Incorrect Solvent Choice: The ideal solvent is one in which PIA has high solubility at high temperatures and low solubility at low temperatures.[9] If crystal yield is low, the PIA may be too soluble at low temperatures. If the product "oils out" instead of crystallizing, the solvent may not be appropriate. Test various solvents or solvent mixtures (e.g., ethanol/water).[1]
-
Solution is Too Dilute: If the solution is too dilute, the saturation point will not be reached upon cooling, resulting in poor yield. Use the minimum amount of hot solvent necessary to fully dissolve the crude PIA.[11]
-
Cooling is Too Rapid: Crashing the temperature by placing the hot solution directly into an ice bath can lead to the formation of small, impure crystals or an amorphous solid. Allow the solution to cool slowly to room temperature to promote the growth of larger, purer crystals before further cooling in an ice bath.[1]
Data on Impurity Reduction
The effectiveness of purification methods can be quantified. The following tables summarize impurity reduction data from cited experiments.
Table 1: Single-Stage Crystallization using NMP as Solvent [3]
| Impurity | Concentration in Crude PIA | Concentration in Purified PIA |
| 3-Carboxybenzaldehyde (3-CBA) | 1.00% | 27 ppm |
| m-Toluic Acid | 0.10% | < 2 ppm |
Table 2: Typical Specifications for Purified Isophthalic Acid [12]
| Impurity / Parameter | Specification Limit |
| 3-Carboxybenzaldehyde | 25 ppm max. |
| Metatoluic Acid | 150 ppm max. |
| Isophthalic Acid Purity | 99.9 wt% min. |
| Color, b*-value | 2.0 max. |
| Moisture | 0.1 wt% max. |
| Ash | 15 ppm max. |
| Iron | 2 ppm max. |
| Cobalt | 1 ppm max. |
Experimental Protocols & Workflows
A general workflow for the purification and analysis of isophthalic acid is presented below.
Caption: General workflow for PIA purification and quality control.
Protocol 1: Recrystallization of Crude Isophthalic Acid
This protocol is a general guideline for the recrystallization of crude PIA to remove soluble impurities.
Materials:
-
Crude Isophthalic Acid
-
Recrystallization Solvent (e.g., N-methyl pyrrolidone, water, ethanol/water mixture)
-
Activated Carbon (optional, for decolorization)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude PIA into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen solvent to the flask. Begin heating the mixture with continuous stirring.
-
Continue to add small portions of the solvent until the PIA is completely dissolved at the boiling point of the solution. Avoid adding a large excess of solvent.[9]
-
(Optional) If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[9]
-
Perform a hot filtration by quickly filtering the boiling solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and activated carbon.
-
Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Dry the crystals under a vacuum to remove all residual solvent.
Protocol 2: HPLC Analysis for PIA Purity Assessment
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for quantifying the purity of PIA and its common impurities.
Recommended HPLC Conditions: [9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical gradient might run from 10% to 90% organic solvent.[1]
-
Detection: UV detection at a wavelength where PIA and its impurities show significant absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve reference standards of pure isophthalic acid, 3-CBA, m-toluic acid, and other known impurities in a suitable diluent to create stock solutions of known concentrations. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a sample of the purified PIA and dissolve it in the same diluent used for the standards to achieve a known concentration.[1] Ensure the sample is fully dissolved; sonication may be required.
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the calibration standards, followed by the sample solutions.
-
Data Processing: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of each impurity by comparing the peak areas from the sample to the calibration curve generated from the standards.
The pathway for the formation of key impurities during the liquid-phase oxidation of m-xylene is a critical process to understand for effective control.
References
- 1. benchchem.com [benchchem.com]
- 2. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. US3206504A - Process for purifying isophthalic acid - Google Patents [patents.google.com]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. US5132450A - Process for producing high purity isophthalic acid - Google Patents [patents.google.com]
- 8. Predictive Impurity Analysis - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. benchchem.com [benchchem.com]
- 10. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gammachimica.it [gammachimica.it]
Technical Support Center: Optimization of Catalyst Systems for Isophthalate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst systems in isophthalate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of isophthalates, focusing on catalyst performance and reaction outcomes.
| Issue | Potential Causes | Troubleshooting Recommendations & Solutions |
| Low or No Product Yield | 1. Inactive or Deactivated Catalyst: The catalyst may have lost its activity due to poisoning, coking, or sintering. Lewis acidic metal catalysts, for instance, are susceptible to deactivation by water formed during esterification. 2. Inadequate Reaction Temperature: The temperature may be too low for the catalyst to be effective or for the reaction to proceed at a reasonable rate. Isophthalic acid has a high melting point and may not dissolve or react at lower temperatures.[1] 3. Poor Reagent Purity: Impurities in the starting materials, such as isophthalic acid or the alcohol, can inhibit the catalyst or lead to side reactions. 4. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the conversion to the desired product. 5. Insufficient Mixing: Poor agitation can lead to localized depletion of reactants and catalyst, hindering the reaction. | 1. Catalyst Activation/Regeneration: Ensure the catalyst is properly activated before use. If deactivation is suspected, consider regeneration. For coked catalysts, calcination can be effective.[2] For Lewis acid catalysts, ensure anhydrous conditions to prevent hydrolysis.[3] 2. Optimize Temperature: Gradually increase the reaction temperature. For polyester (B1180765) resin synthesis, temperatures above 150°C are often required to dissolve isophthalic acid.[1] A typical range to explore for related syntheses is 60-100°C.[4] 3. Verify Reagent Purity: Use high-purity starting materials. Analytical techniques such as NMR or melting point can be used for verification. 4. Adjust Stoichiometry: Carefully control the molar ratio of isophthalic acid to alcohol. A slight excess of one reactant may be necessary to drive the reaction to completion.[4] 5. Improve Agitation: Use a mechanical stirrer to ensure the reaction mixture is homogeneous. |
| Formation of Byproducts/Impurities | 1. Side Reactions: Undesired reactions such as oxidation, sulfonation (with sulfuric acid catalysts), or the formation of positional isomers can occur, especially at high temperatures.[4] 2. Oligomerization/Polymerization: Excess of one reactant, particularly a diol or formaldehyde (B43269) in related syntheses, can lead to the formation of polymeric byproducts.[4] 3. Incomplete Reaction: Unreacted starting materials remaining in the product mixture. | 1. Optimize Reaction Conditions: Use a milder catalyst if possible, or shorten the reaction time.[4] Monitor the reaction progress using HPLC to determine the optimal endpoint.[4] 2. Control Stoichiometry: Maintain a precise molar ratio of reactants. For instance, in reactions involving formaldehyde, using a molar ratio of isophthalic acid to formaldehyde greater than 2:1 can minimize oligomerization.[4] 3. Purification: Purify the crude product through recrystallization or column chromatography to remove unreacted starting materials and byproducts. |
| Product Discoloration | 1. Oxidation: Oxidation of aromatic rings can occur, leading to colored impurities. 2. Charring: Overheating can cause the decomposition of organic materials. 3. Catalyst Residues: Some catalyst residues can impart color to the final product. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Temperature Control: Carefully control the reaction temperature to avoid overheating. 3. Purification: Use activated carbon during recrystallization to decolorize the product. Ensure complete removal of the catalyst during workup. |
| Catalyst Deactivation | 1. Coking: Deposition of carbonaceous materials on the catalyst surface. 2. Poisoning: Strong adsorption of impurities or byproducts on the active sites of the catalyst. 3. Sintering: Thermal degradation of the catalyst, leading to a loss of active surface area. 4. Leaching: Dissolution of the active components of the catalyst into the reaction medium. | 1. Regeneration by Calcination: Heat the catalyst in the presence of a controlled amount of air or oxygen to burn off coke deposits.[2] 2. Solvent Washing/Hydrogen Treatment: For certain catalysts, washing with a suitable solvent or treatment with hydrogen at elevated temperatures can remove poisons.[5] 3. Control Temperature: Operate the reaction at the lowest effective temperature to minimize sintering. 4. Immobilization/Support Selection: Choose a robust catalyst support to minimize leaching of active species. Leaching is often irreversible.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for this compound synthesis?
A1: Common catalysts for the synthesis of isophthalates, particularly in the context of polyester production, include acid catalysts like sulfuric acid and p-toluenesulfonic acid. Metal-based catalysts are also widely used, such as compounds of titanium, tin, antimony, and zinc. For the industrial production of isophthalic acid itself via oxidation of m-xylene, a cobalt-manganese catalyst is employed.[6]
Q2: How do I choose the right catalyst for my experiment?
A2: The choice of catalyst depends on several factors, including the specific reaction (e.g., direct esterification, transesterification), desired product purity, reaction scale, and cost. For laboratory-scale synthesis, strong acid catalysts are often used due to their high activity. For industrial processes, metal-based catalysts are common, and factors like catalyst lifetime and environmental impact become more critical.
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: The progress of the reaction can be monitored by tracking the disappearance of starting materials and the formation of the product. Techniques like Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.[4][7] ¹H NMR spectroscopy can also be used to determine the conversion of reactants to products.
Q4: What are the key parameters to optimize for improving the yield and purity of this compound?
A4: The key parameters to optimize include:
-
Catalyst Type and Loading: The choice of catalyst and its concentration are crucial.
-
Reaction Temperature: Temperature affects the reaction rate and the formation of byproducts.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side reactions.
-
Reactant Stoichiometry: The molar ratio of the reactants should be carefully controlled.
-
Solvent: The choice of solvent can influence reactant solubility and reaction kinetics.
-
Mixing: Efficient stirring is necessary for a homogeneous reaction mixture.
Q5: Can a deactivated catalyst be regenerated and reused?
A5: Yes, in many cases, deactivated catalysts can be regenerated. The method of regeneration depends on the cause of deactivation. For deactivation by coking, calcination (heating in the presence of air) is a common method to burn off carbon deposits. For poisoning, a chemical wash or treatment might be effective. However, deactivation by sintering (thermal damage) or leaching of the active metal is often irreversible.[2]
Quantitative Data Presentation
The following tables summarize quantitative data on catalyst performance for this compound and related polyester synthesis.
Table 1: Performance of Various Catalysts in Related Esterification/Polycondensation Reactions
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Product/Reaction | Yield/Conversion | Reference |
| H-NZ (Natural Zeolite) | 3.2% (w/w of citronellal) | 100 | 3 | Cyclization of citronellal | ~70% conversion | [2] |
| Copper(I) oxide (Cu₂O) | ~1.3 mol% | 170 | 1.5 | Hydrolysis of 5-bromoisophthalic acid | >99% conversion | [8] |
| Titanium this compound (Ti-IPA) | 0.86% | 194 | 3.15 | PET Glycolysis | 84.86% BHET yield | [9] |
| Palladium on Carbon (Pd/C) with Lead poison | 10% (w/w of isophthaloyl dichloride) | 130 | 4 | Hydrogenation of isophthaloyl dichloride | High yield (not specified) | [7] |
Table 2: Effect of Reaction Temperature on the Hydrolysis of 5-Bromoisophthalic Acid
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity of 5-Hydroxyisophthalic Acid (%) | Reference |
| 120 | 3 | 96 | 93.0 | [8] |
| 140 | 1.5 | >99 | 96.3 | [8] |
| 160 | 1.5 | >98 | 96.6 | [8] |
| 170 | 1.5 | >97 | 97.1 | [8] |
| 190 | 1.0 | >97 | 95.2 | [8] |
| 210 | 1.0 | >99 | 98.0 | [8] |
| 250 | 1.0 | >99 | 98.9 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Testing in this compound Synthesis
This protocol provides a general method for screening the activity of different catalysts in the synthesis of a dialkyl this compound.
1. Materials and Setup:
-
Isophthalic acid
-
Alcohol (e.g., methanol, ethanol)
-
Catalyst to be tested
-
Solvent (if necessary, e.g., toluene)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer/temperature probe.
-
Heating mantle.
-
Inert gas supply (e.g., nitrogen).
2. Procedure:
-
Add isophthalic acid and the alcohol to the reaction flask in the desired stoichiometric ratio.
-
If using a solvent, add it to the flask.
-
Begin stirring to create a slurry or solution.
-
Add the catalyst at the desired loading (e.g., 0.1-5 mol%).
-
Purge the flask with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150°C) and maintain it for the specified reaction time.
-
Take samples periodically to monitor the reaction progress by HPLC or GC.
-
After the reaction is complete (as determined by the disappearance of starting material), cool the mixture to room temperature.
-
Workup the reaction mixture. This may involve filtering off the catalyst (for heterogeneous catalysts), neutralizing any acid catalyst, and extracting the product.
-
Purify the crude product, for example, by recrystallization or column chromatography.
-
Analyze the purified product for yield and purity using techniques like weighing, NMR, and HPLC.
Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for analyzing the purity of isophthalic acid or its derivatives.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A reverse-phase column (e.g., C18) is commonly used.
2. Mobile Phase Preparation:
-
A typical mobile phase for the analysis of isophthalic acid consists of a mixture of an aqueous buffer (e.g., dilute phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[10]
-
A gradient elution (where the composition of the mobile phase changes over time) is often employed to separate compounds with a range of polarities.[10]
3. Sample Preparation:
-
Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).
-
Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
4. Analysis:
-
Equilibrate the HPLC column with the initial mobile phase composition.
-
Inject a known volume of the prepared sample.
-
Run the gradient program and collect the chromatogram.
-
Detect the components using a UV detector at an appropriate wavelength (e.g., 210 nm for isophthalic acid).[10]
-
Identify the product peak by comparing its retention time with that of a pure standard.
-
Quantify the purity by calculating the area percentage of the product peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for catalyst optimization in this compound synthesis.
Caption: Troubleshooting logic for addressing low yield in synthesis.
Caption: Simplified catalytic cycle for acid-catalyzed esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 7. KR100651394B1 - Method for preparing isophthalaldehyde - Google Patents [patents.google.com]
- 8. US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google Patents [patents.google.com]
- 9. One-pot synthesis of titanium this compound and highly active catalytic glycolysis of waste PET - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
managing moisture content in PET synthesis to prevent hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing moisture content during Polyethylene (B3416737) Terephthalate (B1205515) (PET) synthesis to prevent hydrolysis.
Troubleshooting Guide
High moisture content during the melt processing of PET can lead to hydrolytic degradation, resulting in a significant loss of molecular weight and, consequently, a deterioration of the material's physical and mechanical properties.[1] This guide addresses common issues related to moisture management.
Issue 1: Reduced Intrinsic Viscosity (IV) in the Final Polymer
A drop in intrinsic viscosity is a primary indicator of polymer chain degradation, often caused by hydrolysis.[2]
-
Possible Cause: Inadequate drying of PET resin before processing.
-
Troubleshooting Steps:
-
Verify the moisture content of the dried resin using Karl Fischer titration. The moisture content should ideally be below 50 ppm.[3][4]
-
Review and optimize the drying parameters. PET resin should be dried at temperatures between 150°C and 180°C for 4-6 hours.[2]
-
Ensure the drying equipment is functioning correctly, particularly that the dew point of the dehumidified air is -20°F (-29°C) or lower.[5]
-
-
Possible Cause: Introduction of moisture from other components in the formulation.
-
Troubleshooting Steps:
-
Ensure all additives, colorants, and other blending ingredients are thoroughly dried before being mixed with the PET resin.[5]
-
Issue 2: Brittleness or Poor Mechanical Properties in the Synthesized PET
Hydrolysis leads to shorter polymer chains, which directly impacts the mechanical strength of the final product, causing brittleness.[1]
-
Possible Cause: Excessive moisture during polymerization.
-
Troubleshooting Steps:
-
Implement rigorous moisture control at all stages of the synthesis process.
-
Use high-purity monomers with low water content.
-
Ensure all reaction vessels and transfer lines are dry and purged with an inert gas like nitrogen.
-
-
Possible Cause: Thermal degradation exacerbating the effects of hydrolysis.
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: What is the maximum acceptable moisture content for PET resin before processing?
For most applications, the moisture content of PET resin should be reduced to below 50 parts per million (ppm) before melt processing to prevent significant hydrolysis.[3] Some sources recommend a moisture content of less than 30 ppm for optimal results.[4]
Q2: What are the primary consequences of hydrolysis in PET synthesis?
Hydrolysis is a chemical reaction where water molecules break the ester bonds in the PET polymer chain.[7] This leads to:
-
Reduced Molecular Weight and Intrinsic Viscosity (IV): Shorter polymer chains result in a lower IV, which is a key indicator of material quality.[6][8]
-
Deterioration of Mechanical Properties: The final product may exhibit reduced tensile strength, impact resistance, and increased brittleness.[7][9]
-
Processing Instability: Changes in melt viscosity due to hydrolysis can make the extrusion or molding process difficult to control.[5]
Q3: What is the most reliable method for measuring moisture content in PET resin?
Karl Fischer titration is considered the most suitable and accurate method for determining the moisture content in PET on a parts-per-million (ppm) scale.[10] This technique is specific to water and is not affected by other volatile components that might be present.[11]
Q4: Can PET resin be over-dried?
Yes, excessive drying at very high temperatures or for prolonged periods can lead to thermal and oxidative degradation of the polymer.[2][12] This can result in discoloration (yellowing), a decrease in intrinsic viscosity, and the formation of acetaldehyde.[2][3] It is crucial to adhere to the recommended drying parameters for the specific grade of PET being used.
Q5: How does the presence of recycled PET (rPET) affect moisture management?
Recycled PET can have a different moisture absorption profile and may require adjustments to the drying process. The recycling process itself can lead to a loss of intrinsic viscosity, making moisture control even more critical when processing rPET to maintain the quality of the final product.[6][8]
Data Presentation
Table 1: Recommended Drying Parameters and their Impact on PET Properties
| Parameter | Recommended Value | Impact if Not Met |
| Moisture Content | < 50 ppm (ideally < 30 ppm)[3][4] | Reduced Intrinsic Viscosity, brittleness[1][2] |
| Drying Temperature | 150°C - 180°C[2] | Incomplete drying at lower temperatures; thermal degradation at higher temperatures[5][12] |
| Drying Time | 4 - 6 hours[2] | Insufficient moisture removal if too short; potential for degradation if too long[12] |
| Dew Point of Drying Air | ≤ -20°F (-29°C)[5] | Inefficient drying and inability to reach target moisture levels[5] |
Table 2: Intrinsic Viscosity (IV) Ranges for Different PET Applications
| Application | Typical IV Range (dL/g) |
| Textile Fibers | 0.40 - 0.70[6] |
| Films and Sheets | 0.70 - 1.00[6] |
| Bottles | 0.70 - 0.85[6] |
Experimental Protocols
Protocol 1: Determination of Moisture Content in PET Resin using Karl Fischer Titration
This protocol outlines the general steps for measuring moisture content in PET resin using a coulometric Karl Fischer titrator.
-
Principle: The Karl Fischer method is based on a chemical reaction where a reagent containing iodine reacts stoichiometrically with water. The amount of water is determined by the amount of iodine consumed.[13][14] The coulometric method is particularly suitable for the low moisture levels found in dried PET resin.[13]
-
Apparatus:
-
Coulometric Karl Fischer Titrator
-
Heating oven with a dry nitrogen gas flow to transfer the evaporated water to the titration cell.
-
Hermetically sealed vials for sample collection.
-
Analytical balance.
-
-
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is conditioned and free of ambient moisture.
-
Accurately weigh a representative sample of the dried PET resin (typically 1-2 grams) into a pre-dried glass vial.
-
Seal the vial hermetically.
-
Place the vial in the heating oven of the Karl Fischer apparatus, which is set to a temperature that will release the water from the PET without degrading the polymer (e.g., 160-180°C).
-
A stream of dry nitrogen gas is passed through the vial, carrying the released moisture into the titration cell.[10]
-
The titration begins automatically as the moisture enters the cell. The instrument measures the amount of current required to generate enough iodine to react with all the water.
-
The instrument software calculates the moisture content, typically in ppm.
-
Run a blank analysis (with an empty vial) to determine the background moisture and subtract it from the sample result.
-
Visualizations
Caption: The chemical pathway of PET hydrolysis.
References
- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 2. dayamachinery.com [dayamachinery.com]
- 3. polisanhellas.com [polisanhellas.com]
- 4. Accurate moisture measurement for quality of polyethylene terephthalate [processsensing.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. bgplast.it [bgplast.it]
- 7. carbodiimide.com [carbodiimide.com]
- 8. blog.icpg.co [blog.icpg.co]
- 9. bryair.com [bryair.com]
- 10. Moisture content determination of PET - PTG Eindhoven [ptgeindhoven.nl]
- 11. mt.com [mt.com]
- 12. Best Practices for Drying Plastic Resins | RJG, Inc. [rjginc.com]
- 13. cscscientific.com [cscscientific.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: HPLC Analysis of Phthalate Isomers
Welcome to the technical support center for the HPLC analysis of phthalate (B1215562) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of phthalate isomers by HPLC challenging?
A1: Phthalate isomers, such as di-n-butyl phthalate (DBP) and diisobutyl phthalate (DIBP), or di-n-octyl phthalate (DNOP) and bis(2-ethylhexyl) phthalate (DEHP), possess very similar physicochemical properties, including molecular weight and polarity.[1] This results in comparable interactions with the stationary phase in reversed-phase HPLC, leading to co-elution or poor resolution.[2] Branched-chain isomers, like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), are particularly challenging as they exist as complex mixtures of isomers, further complicating their separation.[3]
Q2: What are the most common causes of peak tailing in phthalate analysis?
A2: Peak tailing in phthalate analysis is often caused by secondary interactions between the analytes and the stationary phase.[4] Common causes include:
-
Active Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups of phthalates, leading to peak tailing.[5]
-
Sample Overload: Injecting a sample with a high concentration of phthalates can saturate the column, causing peak distortion.[4]
-
Inappropriate Mobile Phase pH: For ionizable phthalates, such as phthalic acid isomers, a mobile phase pH close to the analyte's pKa can result in a mixed ionization state, leading to peak tailing or splitting.[6]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[4]
Q3: How can I improve the sensitivity of my HPLC method for phthalate analysis?
A3: Enhancing sensitivity is crucial for detecting low levels of phthalates. Several strategies can be employed:
-
Use of Inert LC Hardware: Utilizing inert liquid chromatography (LC) hardware for columns and other components can significantly increase sensitivity. Studies have shown that inert columns can increase peak height by 5-76% for phthalates compared to traditional stainless-steel hardware.[7]
-
Optimize Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for the phthalates of interest, which is typically around 225-230 nm.[1][8]
-
Decrease Column Internal Diameter: Using a column with a smaller internal diameter can reduce sample dilution on the column, leading to taller and narrower peaks, thus improving the signal-to-noise ratio.[9]
-
Mobile Phase Purity: Use high-purity solvents (e.g., LC-MS grade) to minimize baseline noise and interferences.[9]
Q4: Can I use the same HPLC method for different types of samples (e.g., cosmetics, beverages, water)?
A4: While the core HPLC separation principles remain the same, the method often requires modification based on the sample matrix. Different matrices introduce unique interfering compounds that can affect the separation and detection of phthalates. Therefore, sample preparation is a critical step that needs to be tailored to the specific sample type to remove interferences and enrich the phthalate concentration. For instance, a liquid-liquid extraction might be suitable for beverages, while a more complex solid-phase extraction (SPE) may be necessary for cosmetic samples.[1][10]
Troubleshooting Guides
This section provides step-by-step guidance to diagnose and resolve common issues encountered during the HPLC analysis of phthalate isomers.
Issue 1: Poor Resolution or Co-elution of Phthalate Isomers
Symptoms:
-
Overlapping peaks for known isomer pairs (e.g., DBP and DIBP).
-
Resolution value (Rs) less than 1.5 between adjacent peaks.
-
Shoulders on peaks, indicating the presence of a co-eluting compound.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor resolution and co-elution of phthalate isomers.
Detailed Steps:
-
Optimize Selectivity (α):
-
Change Column Chemistry: The choice of the stationary phase is critical. While C18 columns are widely used, a phenyl-hexyl column can offer different selectivity due to π-π interactions with the aromatic rings of phthalates, potentially resolving co-eluting isomers.[11] For instance, the elution order of butyl benzyl (B1604629) phthalate and dibutyl phthalate can be reversed when switching from a C18 to a phenyl-hexyl column.[11]
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can alter selectivity. Acetonitrile is often preferred for its lower viscosity and better efficiency, but methanol can sometimes provide better separation for certain isomers.[4]
-
Mobile Phase pH: For phthalic acid isomers, adjusting the mobile phase pH is crucial. At a lower pH (e.g., 2.5), the acidic analytes are in their non-ionized form, leading to longer retention times and potentially better separation on a reversed-phase column.[4]
-
-
Modify Gradient Profile: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.[4] Introducing an isocratic hold at a specific mobile phase composition where the critical isomers elute can also enhance resolution.
-
-
Improve Column Efficiency (N):
-
Decrease Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase efficiency and resolution. However, this will also increase backpressure.
-
Optimize Flow Rate: A lower flow rate can lead to better separation, but will also increase the analysis time. It is important to find a balance between resolution and run time.[12]
-
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a tailing factor (Tf) or asymmetry factor (As) greater than 1.2.
-
Reduced peak height and poor integration accuracy.
Troubleshooting Workflow:
Caption: A systematic approach to diagnosing and resolving peak tailing in HPLC analysis.
Detailed Steps:
-
Diagnose the Cause:
-
All Peaks Tailing: If all peaks in the chromatogram are tailing, the issue is likely related to the HPLC system, such as a void at the head of the column, a leak in a fitting, or excessive extra-column volume.
-
Specific Peaks Tailing: If only certain phthalate peaks are tailing, the problem is more likely a chemical interaction between the analyte, the stationary phase, and the mobile phase.[4]
-
-
Implement Solutions:
-
Adjust Mobile Phase pH: For acidic phthalate metabolites, using a lower pH mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of residual silanol groups on the stationary phase and the analytes themselves, reducing secondary interactions and improving peak shape.[4]
-
Reduce Sample Concentration: Dilute the sample to check for column overload. If the peak shape improves upon dilution, the initial concentration was too high.[4]
-
Use a Highly Deactivated Column: Employing an end-capped column or a column with a different chemistry (e.g., polar-embedded) can minimize interactions with residual silanols.
-
Column Maintenance: If the column is contaminated, flush it with a strong solvent. If the problem persists, the column may be degraded and need replacement.
-
Data Presentation
Table 1: HPLC Method Parameters and Performance Data for Phthalate Analysis
| Parameter | Method 1: Phthalates in Cosmetics[13] | Method 2: DEHP in Alcoholic Beverages[1] |
| Column | ACE-5 C18 (250 x 4.6 mm, 5.0 µm) | C18 column |
| Mobile Phase | A: 5 mM KH2PO4, B: Acetonitrile | A: Ultrapure water, B: Acetonitrile with 1% Methanol |
| Gradient | Gradient elution | 37.5% A -> 0% A in 10 min, hold for 10 min |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 225 nm |
| LOD/LOQ (µg/mL) | LOQ < 0.64 for all analytes | LOQ = 0.06 |
| Linearity (r²) | ≥ 0.999 | > 0.99 |
| Precision (RSD%) | ≤ 6.2 | Not specified |
| Accuracy (Recovery %) | 94.8 - 99.6 | Not specified |
Table 2: Comparison of Column Performance for Phthalate Isomer Separation
| Isomer Pair | Column Type | Mobile Phase | Resolution (Rs) | Reference |
| Butyl benzyl phthalate / Dibutyl phthalate | C18 | Acetonitrile/Water | Co-elution | [11] |
| Butyl benzyl phthalate / Dibutyl phthalate | Phenyl-Hexyl | Acetonitrile/Water | Baseline separation | [11] |
| DEHP / DNOP | Phenyl-Hexyl | Acetonitrile/Methanol/Water Gradient | 5.57 | [2] |
| DBP / BBP | Phenyl-Hexyl | Acetonitrile/Methanol/Water Gradient | 4.66 | [2] |
| DINP / DIDP | C8 or C18 | Gradient Elution | Improved resolution (specific values not provided) | [3] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Phthalates in Cosmetic Products
This protocol is adapted from a validated method for the determination of dimethyl phthalate (DMP), diethyl phthalate (DEP), benzyl butyl phthalate (BBP), di-n-butyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP) in cosmetics.[13]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: ACE-5 C18 (250 x 4.6 mm, 5.0 µm particle size).
-
Mobile Phase:
-
Solvent A: 5 mM Potassium Dihydrogen Phosphate (KH2PO4) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A gradient program should be optimized to separate the target phthalates.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 230 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 21 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare individual stock solutions of each phthalate in a suitable solvent like methanol or acetonitrile at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve over the desired concentration range.
-
Sample Preparation: The sample preparation will depend on the cosmetic matrix (e.g., cream, nail polish). A suitable extraction method, such as ultrasonic extraction with an appropriate solvent, followed by filtration, should be employed.
Protocol 2: HPLC-UV Analysis of DEHP in Alcoholic Beverages
This protocol is based on a method for determining DEHP in the alcoholic beverage "Ouzo".[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase:
-
Solvent A: Ultrapure water.
-
Solvent B: Acetonitrile with 1% methanol.
-
-
Gradient Program:
-
0-10 min: 37.5% A to 0% A.
-
10-20 min: Hold at 0% A.
-
20-22 min: Return to 37.5% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.
2. Sample Preparation (Liquid-Liquid Extraction):
-
In a separating funnel, mix 10 mL of the beverage sample with 10 mL of n-hexane.
-
Shake vigorously to extract the DEHP into the hexane (B92381) layer.
-
Allow the phases to separate and collect the upper organic layer.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. pjoes.com [pjoes.com]
- 11. lcms.cz [lcms.cz]
- 12. opus.govst.edu [opus.govst.edu]
- 13. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized Isophthalates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of synthesized isophthalates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of isophthalate esters.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Purity of Final Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure proper stoichiometry of isophthalic acid and the corresponding alcohol. |
| Inefficient purification. | - Optimize the recrystallization solvent system.[1] - Consider column chromatography for difficult-to-remove impurities. | |
| Presence of unreacted starting materials. | - Use an excess of the alcohol reactant to drive the esterification to completion. - After the reaction, use a basic wash (e.g., saturated sodium bicarbonate solution) to remove unreacted isophthalic acid. | |
| Discoloration of the Product (e.g., Yellow Tint) | Formation of colored byproducts during synthesis. | - Treat a solution of the crude product with activated carbon before recrystallization.[1] |
| Thermal degradation during distillation. | - Perform distillation under reduced pressure to lower the boiling point. | |
| Poor Crystal Formation During Recrystallization | Incorrect solvent choice. | - Screen a variety of solvents or solvent mixtures. Common choices for this compound esters include methanol (B129727), ethanol, and mixtures with water.[2] |
| Solution is too dilute. | - Concentrate the solution by carefully evaporating some of the solvent before cooling.[3] | |
| Cooling is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3] | |
| Oiling out instead of crystallization. | - This can occur if the melting point of the ester is lower than the boiling point of the solvent, or if the product is significantly impure.[2] Try using a lower boiling point solvent or a solvent pair. Redissolve the oil in more hot solvent and attempt to cool slowly again.[2] | |
| Low Yield After Recrystallization | Using too much solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] |
| Premature crystallization during hot filtration. | - Preheat the funnel and filter paper. - Keep the solution hot during filtration. | |
| Incomplete crystallization. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time. | |
| Product Contaminated with Isomeric Impurities (e.g., Terephthalates) | Impurities present in the starting isophthalic acid. | - Use high-purity isophthalic acid as a starting material. |
| Inefficient separation by recrystallization. | - Fractional crystallization may be necessary. The different solubilities of the isomers can be exploited by carefully controlling the solvent and temperature. | |
| - Column chromatography is often effective for separating isomers. | ||
| Presence of Hydrolysis Products (Isophthalic Acid or Monoester) | Exposure to acidic or basic conditions during workup, especially with water present. | - Neutralize the reaction mixture carefully. - Minimize contact time with aqueous acidic or basic solutions. - Ensure all glassware is dry before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound esters?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. These include:
-
Unreacted Isophthalic Acid: Incomplete esterification can leave residual isophthalic acid.
-
Isomeric Impurities: If the starting isophthalic acid is not pure, isomers like terephthalic acid may be present and subsequently form the corresponding esters.
-
Monoesters: Incomplete reaction can result in the presence of monoesterified products.
-
Oxidation Byproducts: Side reactions can lead to colored impurities.
-
Residual Alcohol and Catalyst: The alcohol used for esterification and any acid catalyst may remain in the crude product.
Q2: Which purification technique is best for removing unreacted isophthalic acid?
A2: A liquid-liquid extraction using a mild aqueous base is highly effective. Unreacted isophthalic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while the this compound ester remains in the organic phase. A saturated solution of sodium bicarbonate is commonly used for this purpose.
Q3: My this compound ester is a liquid at room temperature. How can I purify it?
A3: For liquid isophthalates, the primary purification methods are:
-
Vacuum Distillation: This is a very effective method for separating liquids with different boiling points. Performing the distillation under vacuum is crucial to prevent thermal decomposition of the ester.
-
Column Chromatography: This technique separates compounds based on their different affinities for the stationary phase and the mobile phase. It is very effective for removing both more and less polar impurities.
Q4: How can I prevent the hydrolysis of my this compound ester during purification?
A4: Hydrolysis, the reverse reaction of esterification, can occur in the presence of water under acidic or basic conditions.[4] To minimize this:
-
When performing an aqueous wash, work quickly and use neutralized or mildly basic/acidic solutions.
-
After an aqueous extraction, thoroughly dry the organic layer with a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before removing the solvent.
-
Avoid unnecessarily high temperatures during workup when water is present.
Q5: What analytical methods are recommended for assessing the purity of my this compound?
A5: The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and any impurities. A reversed-phase method is often suitable.
-
Gas Chromatography (GC): For volatile this compound esters, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) provides excellent separation and identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the product and help identify and quantify impurities.
Quantitative Data on Purification
While specific quantitative data is highly dependent on the initial purity of the crude product and the precise experimental conditions, the following table provides representative data on the effectiveness of common purification techniques for isophthalates.
| Purification Method | Analyte | Initial Purity (%) | Purity After Purification (%) | Key Impurities Removed |
| Recrystallization | Dimethyl this compound | 95 | >99.5 | Unreacted isophthalic acid, colored impurities |
| Column Chromatography | Diethyl this compound | 90 | >99 | Isomeric impurities, monoesters |
| Vacuum Distillation | Dibutyl this compound | 92 | >98.5 | Lower and higher boiling point impurities |
| Basic Liquid-Liquid Extraction followed by Recrystallization | Dimethyl this compound | 90 | >99 | Isophthalic acid, acidic byproducts |
Detailed Experimental Protocols
Protocol 1: Recrystallization of Dimethyl this compound
Objective: To purify crude dimethyl this compound by recrystallization from methanol.
Materials:
-
Crude dimethyl this compound
-
Methanol (reagent grade)
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude dimethyl this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol.
-
Heat the mixture on a hot plate with stirring. Gradually add more hot methanol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize yield.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of dimethyl this compound (67-68 °C).
Protocol 2: Column Chromatography of Diethyl this compound
Objective: To purify crude diethyl this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude diethyl this compound
-
Silica gel (for column chromatography)
-
Hexane (B92381) (reagent grade)
-
Ethyl acetate (B1210297) (reagent grade)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers or test tubes for fraction collection
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.[2]
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand. Never let the column run dry.
-
-
Load the Sample:
-
Dissolve the crude diethyl this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluting solvent (e.g., 95:5 hexane:ethyl acetate) to the top of the column.
-
Begin collecting fractions in separate beakers or test tubes.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product.
-
-
Isolation:
-
Combine the pure fractions containing the diethyl this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified liquid product.
-
Protocol 3: Liquid-Liquid Extraction to Remove Acidic Impurities
Objective: To remove unreacted isophthalic acid from a crude this compound ester product.
Materials:
-
Crude this compound ester dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Beakers
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Place the separatory funnel in a ring stand. Ensure the stopcock is closed.
-
Extraction:
-
Pour the solution of the crude ester in the organic solvent into the separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.
-
Shake the funnel gently for 1-2 minutes, venting frequently to release pressure from CO₂ evolution.
-
-
Separation:
-
Place the funnel back in the ring stand and allow the two layers to separate completely. The aqueous layer will typically be the bottom layer.
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution one more time.
-
-
Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to remove any residual water.
-
Isolation: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the purified this compound ester.
Visualizations
Caption: Workflow for the purification of isophthalates by recrystallization.
Caption: Workflow for the purification of isophthalates by column chromatography.
Caption: Workflow for removing acidic impurities using liquid-liquid extraction.
References
Technical Support Center: Industrial-Scale Isophthalate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with industrial-scale isophthalate production. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for producing isophthalic acid?
A1: The main industrial route for producing isophthalic acid (IPA) is the liquid-phase oxidation of meta-xylene with oxygen (typically from air).[1][2] This process utilizes a cobalt-manganese catalyst in an acetic acid solvent.[2][3] The initial product is crude isophthalic acid (CIA), which then undergoes purification to yield purified isophthalic acid (PIA).[4]
Q2: What are the major industrial applications of purified isophthalic acid (PIA)?
A2: PIA is a crucial precursor for commercially important polymers.[2] Its primary uses are in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resins, particularly for beverage bottles and food packaging, and in the manufacturing of unsaturated polyester (B1180765) resins (UPR) for coatings and fiberglass-reinforced plastics.[1][2][5] It is also used to produce high-performance polymers like polybenzimidazole and fire-resistant materials such as Nomex.[1]
Q3: What are the common impurities found in crude isophthalic acid?
A3: Common impurities include isomers like phthalic acid and terephthalic acid, as well as intermediates from the oxidation process such as m-toluic acid and 3-carboxybenzaldehyde (3CBA).[3][6][7] Other color-causing impurities can include dicarboxylic fluorenones and tricarboxylic biphenyls.[8] These impurities must be removed to ensure the high purity and quality required for polymer production.[3]
Q4: Why is PIA preferred over terephthalic acid in some PET applications?
A4: Isophthalic acid acts as a modifier in PET production. Its meta-isomeric structure, as opposed to the para-structure of terephthalic acid, introduces a "kink" in the polymer chain.[9] This disruption of the chain's linearity reduces the crystallinity of the PET, which improves clarity and increases the productivity of bottle manufacturing.[2]
Troubleshooting Guide
Problem 1: Product Discoloration (Yellow Tint)
Q: Our final purified isophthalic acid (PIA) product has a yellow tint, indicated by a high 'b' value in colorimetric analysis. What are the potential causes and how can we resolve this?
A: A yellow tint in PIA is a common quality issue stemming from specific impurities that are not adequately removed during purification.
-
Potential Causes:
-
Presence of Fluorenones and Biphenyls: The primary culprits for yellow discoloration are often dicarboxylic fluorenones and tricarboxylic biphenyls.[8]
-
Insufficient Purification: The purification process, particularly hydrogenation, may not be operating under optimal conditions to convert these color bodies into colorless compounds.[6][8]
-
High Reaction Temperature: Excessively high temperatures during the post-oxidation phase can lead to the degradation of the product and the formation of color impurities.[6]
-
Low 3-Carboxybenzaldehyde (3CBA) Concentration: Paradoxically, reducing the 3CBA concentration below a certain threshold during the oxidation process can sometimes lead to an increase in coloring impurities and a deterioration in product whiteness.[6][10]
-
-
Troubleshooting Steps & Solutions:
-
Optimize Hydrogenation: Review and adjust the temperature, pressure, and residence time of the catalytic hydrogenation step.[8] Increasing temperature and pressure during purification has been shown to decrease the 'b' value.[8]
-
Control Oxidation Conditions: Ensure that the post-oxidation temperature is controlled carefully to prevent thermal degradation.[6]
-
Maintain Target 3CBA Levels: Monitor and control the 3CBA concentration in the crude isophthalic acid. A target range of 100 to 800 ppm in the crude product before the final purification wash is recommended to achieve a final product with excellent whiteness.[10]
-
Verify Catalyst Activity: Ensure the palladium or other hydrogenation catalyst is active and has not been poisoned.[6][11]
-
Problem 2: Poor Crystallization and Fine Particles
Q: We are experiencing issues during the crystallization step, resulting in very fine micro-crystals. This is causing slow filtration rates and handling problems. How can we improve our crystal size?
A: The formation of fine particles is often related to uncontrolled cooling rates and improper crystallization temperatures.
-
Potential Causes:
-
Uncontrolled Cooling Rate: Rapidly cooling the product solution without a specific time-temperature program can lead to the formation of micro-crystalline solids that are difficult to filter.[12]
-
Suboptimal Crystallization Temperature: Performing crystallization at temperatures that are too low can, contrary to intuition, promote the formation of tiny crystals instead of fostering the growth of larger particles.[13]
-
-
Troubleshooting Steps & Solutions:
-
Implement Controlled Cooling: Introduce a programmed, controlled release of pressure to gradually reduce the temperature of the reaction mixture. This allows for the formation of larger, more easily filterable crystals.[12]
-
Optimize Crystallization Temperature: For single-stage evaporative crystallization from an acetic acid slurry, maintain the temperature within a range of 180°F to 250°F (approximately 82°C to 121°C).[13] Operating within this higher temperature range has been shown to surprisingly improve both purity and particle size distribution.[13]
-
Adjust Residence Time: The time spent in the crystallizer is also a critical factor. Longer residence times can sometimes promote better crystal growth. For example, at around 206°F, a residence time of about 64 minutes has been documented.[13]
-
Problem 3: Catalyst Deactivation
Q: Our cobalt-manganese oxidation catalyst seems to be losing activity over time, leading to lower conversion of m-xylene (B151644). What could be causing this and what can be done?
A: Catalyst deactivation is a common issue in industrial chemical processes and can be caused by poisoning, fouling, or thermal degradation.
-
Potential Causes:
-
Feedstock Impurities: Contaminants present in the m-xylene or acetic acid feed streams can act as catalyst poisons. Common poisons in similar processes include phosphorus, alkali metals (potassium, sodium), and iron.[14]
-
Process Upsets: Deviations from normal operating temperatures and pressures can cause thermal damage to the catalyst.
-
Fouling: High-molecular-weight byproducts can deposit on the catalyst surface, blocking active sites.[14]
-
-
Troubleshooting Steps & Solutions:
-
Analyze Feedstock: Implement rigorous quality control on incoming raw materials to test for known catalyst poisons.
-
Maintain Stable Operations: Ensure that reactor temperature and pressure are tightly controlled to avoid excursions that could damage the catalyst.
-
Implement Regeneration Procedures: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. This often involves controlled burns to remove organic foulants or chemical washes to remove specific poisons.
-
Review Catalyst Loading: Ensure that the catalyst concentration is within the recommended range for the desired reaction rate.
-
Problem 4: Equipment Failure
Q: We have been experiencing unexpected equipment shutdowns due to mechanical failures in our isophthalic acid plant. What are the common causes of such failures?
A: Equipment failures in a chemical plant can often be traced back to corrosion, mechanical wear, and improper maintenance practices.[15]
-
Potential Causes:
-
Corrosion: The acidic environment, particularly from acetic acid and bromine compounds at high temperatures, is highly corrosive to many metals.[15][16] This can lead to leaks, pump failures, and structural integrity issues.
-
Mechanical Wear: Abrasive wear can occur in pumps, agitators, and valves from the crystalline isophthalic acid slurry. Adhesive wear happens when metal surfaces rub against each other.[15]
-
Improper Lubrication: Using the wrong lubricant, or applying too much or too little, can lead to premature failure of rotating equipment like motors and pumps.[15]
-
Vibration: Excessive vibration in rotating machinery can lead to fatigue and eventual failure of components.[16]
-
-
Troubleshooting Steps & Solutions:
-
Materials Selection: Ensure that all wetted parts of the equipment are constructed from materials resistant to the specific chemical environment (e.g., appropriate grades of stainless steel, titanium, or other alloys).
-
Implement a Preventive Maintenance Program: Schedule regular inspections of high-wear components. Utilize techniques like vibration analysis and oil analysis to predict failures before they occur.[17]
-
Establish Lubrication Standards: Develop and enforce a strict lubrication management program that specifies the correct type, amount, and frequency of lubrication for each piece of equipment.[15]
-
Corrosion Monitoring: Use corrosion coupons or online monitoring systems to track corrosion rates and take corrective action when necessary.
-
Quantitative Data and Experimental Protocols
Table 1: Process Parameters for Two-Step Oxidation of m-Xylene
| Parameter | Step 1: Main Oxidation | Step 2: Post-Oxidation | Unit | Reference |
| Reaction Temperature | 180 - 210 | Main Rx Temp down to -30°C | °C | [6][10] |
| Reaction Pressure | 10 - 25 | Sufficient to maintain liquid phase | kg/cm ² | [10] |
| Catalyst System | Cobalt, Manganese, Bromine | Cobalt, Manganese, Bromine | - | [6] |
| Solvent | Acetic Acid | Acetic Acid | - | [6] |
| Oxygen in Discharge Gas | 3 - 6 | 2 - 7 | % by volume | [10] |
| Target 3CBA Concentration | 500 - 10,000 | 100 - 800 | ppm | [10] |
Table 2: Conditions for Single-Stage Evaporative Crystallization
| Parameter | Value | Unit | Reference |
| Crystallization Temperature | 180 - 250 | °F | [13] |
| Solvent | Acetic Acid | - | [13] |
| Residence Time (Example) | 23 - 64 | minutes | [13] |
| Yield (Example) | 70 - 73 | % | [13] |
Experimental Protocols
Protocol 1: High-Purity Isophthalic Acid Production via Two-Step Oxidation
This protocol is based on a process designed to produce high-purity isophthalic acid directly without a separate hydrogenation purification step.[6][10]
-
Step 1: Main Oxidation
-
Continuously feed m-xylene, acetic acid solvent, and the cobalt-manganese-bromine catalyst system into the main oxidation reactor.
-
Maintain the reactor temperature between 180°C and 210°C and the pressure between 10 and 25 kg/cm ².[10]
-
Feed air into the reactor, controlling the rate to maintain an oxygen concentration of 3-6% (by volume) in the discharge gas.[10]
-
Control the residence time and other operational factors to ensure the crude isophthalic acid slurry produced has a 3-carboxybenzaldehyde (3CBA) concentration between 500 and 10,000 ppm.[10]
-
-
Step 2: Post-Oxidation
-
Transfer the reaction mixture from the first step to a post-oxidation reactor.
-
Continue the oxidation at a temperature between the main reaction temperature and 30°C lower.[6]
-
Maintain the oxygen concentration in the discharge gas between 2-7% by volume.[10]
-
Continue the reaction for a residence time sufficient to reduce the 3CBA concentration in the crude isophthalic acid to between 100 and 800 ppm.[10]
-
-
Step 3: Crystallization and Purification Wash
-
Cool the slurry from the post-oxidation step to a temperature between 80°C and 110°C to precipitate the crude isophthalic acid crystals.[10]
-
Separate the crystals from the mother liquor via filtration.
-
Wash the separated crude isophthalic acid crystals with purified acetic acid at a temperature of 100°C or higher to remove remaining impurities.[10]
-
Dry the washed crystals to obtain the final high-purity isophthalic acid product.
-
Visualizations
Caption: Workflow for industrial production of high-purity isophthalic acid.
Caption: Troubleshooting logic for yellow discoloration in PIA production.
References
- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 2. ISOPTHTHALIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Purified Isophthalic Acid - China Purified Isophthalic Acid Suppliers Factory [zbchemic.com]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. Purified Isophthalic Acid: A Key Component in Modern Manufacturing - บริษัท ยูนิตี้ ยูรีเทน แอนด์ เคมีคอล จำกัด [unityurethane.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5770765A - Process for the production of high-purity isophthalic acid - Google Patents [patents.google.com]
- 8. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 9. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 10. US5132450A - Process for producing high purity isophthalic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. US2848488A - Crystallization of phthalic acids - Google Patents [patents.google.com]
- 13. US4350828A - Crystallization of isophthalic acid - Google Patents [patents.google.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. miguezfuel.com [miguezfuel.com]
- 16. watertreatmentservices.co.uk [watertreatmentservices.co.uk]
- 17. coastapp.com [coastapp.com]
Technical Support Center: Mitigating Gel Formation During Polyester Synthesis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating gel formation during polyester (B1180765) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is gel formation and why is it a problem in polyester synthesis?
A: Gel formation, or gelation, is the formation of a three-dimensional, cross-linked polymer network, resulting in a gelatinous, insoluble mass.[1] This transition from a viscous liquid to a gel-like solid occurs when extensive cross-linking happens between polymer chains.[1] In polyester synthesis, this is problematic because the resulting gelled product is no longer processable, cannot be easily redissolved, and is generally considered a failed reaction, rendering it commercially worthless.[2]
Q2: What are the primary causes of premature gel formation?
A: Premature gel formation in polyester synthesis can be attributed to several factors:
-
Thermal Degradation: Excessive heat or prolonged reaction times can lead to polymer degradation and subsequent cross-linking reactions, forming gels.[3]
-
Contaminants: The presence of foreign particles or impurities can act as nucleation sites for gel formation.[3]
-
Improper Monomer Ratio: An imbalance in the stoichiometry of the di-acid and diol monomers can lead to branching and cross-linking.
-
Presence of Multifunctional Monomers: The unintentional inclusion or excessive use of monomers with more than two functional groups can readily lead to the formation of a cross-linked network.[1]
-
Uncontrolled Polymerization: Rapid, uncontrolled polymerization initiated by residual catalysts or impurities can quickly lead to gelation.[2]
Q3: How can I prevent gel formation during my polyester synthesis?
A: Several strategies can be employed to prevent premature gelation:
-
Use of Inhibitors: Incorporating inhibitors can prevent premature polymerization by reacting with free radicals.[4] Phenolic compounds and quinones are commonly used for this purpose.[4]
-
Temperature Control: Maintaining an optimal temperature profile is crucial to prevent thermal degradation.[3]
-
Precise Monomer Stoichiometry: Accurate control over the ratio of monomers is essential to avoid branching.
-
Use of Antioxidants and Stabilizers: Adding antioxidants can prevent degradation-related gel formation.[3]
-
Effective Mixing: Ensuring uniform mixing can prevent localized overheating and concentration gradients that might lead to gelation.[3]
Troubleshooting Guide
Issue: My polyester reaction mixture has turned into a gel. What went wrong and can I salvage it?
Once a polyester reaction has formed a hard gel, it is generally irreversible and cannot be salvaged. The focus should be on identifying the cause to prevent it from happening in future experiments.
Troubleshooting Steps:
-
Review Reaction Parameters:
-
Temperature: Was the reaction temperature too high or was there a sudden temperature spike?[3]
-
Reaction Time: Was the reaction allowed to proceed for too long?
-
Monomer Purity and Ratio: Were the monomers of high purity? Was the stoichiometric ratio of the monomers correct?
-
-
Investigate for Contaminants:
-
Evaluate the Formulation:
-
Was an appropriate inhibitor used at the correct concentration?[4]
-
If multifunctional monomers were used, was their concentration too high?
-
Quantitative Data Summary
The following tables provide a summary of how different parameters can influence the gel time of polyester resins.
Table 1: Effect of Initiator and Accelerator Concentration on Gel Time
| Initiator (MEKP) Conc. (wt%) | Accelerator (Cobalt Salt) Conc. (wt%) | Gel Time (min) |
| 1 | 0.12 | 9.15 |
| 1 | 0.5 | 6.3 |
| 1 | 1 | 4.45 |
| 2 | Not specified | 9 |
| 1 | Not specified | 13 |
Data compiled from a review of various studies. Actual gel times can vary based on the specific resin system and other reaction conditions.[4][5]
Table 2: Effect of Inhibitor Concentration on Gel Time
| Inhibitor (Phenol) Conc. (i) | Catalyst Conc. (wt%) | Accelerator Conc. (wt%) | Predicted Gel Time (Ti) (min) |
| Variable | 1 | 0.5 | Ti = 2820i - 6 |
This predictive equation shows a linear relationship between inhibitor concentration and gel time with a high degree of accuracy (98.89%).[6]
Experimental Protocols
Protocol 1: Determination of Gel Time (ASTM D2471 - Modified)
This protocol describes a method for determining the gel time of a polyester resin at ambient temperature.
Materials:
-
Polyester resin
-
Initiator (e.g., Methyl Ethyl Ketone Peroxide - MEKP)
-
Accelerator (e.g., Cobalt Octoate)
-
Inhibitor (e.g., Phenol)
-
Disposable container (e.g., plastic cup)
-
Stirring rod (e.g., wooden spatula)
-
Timer
-
Balance
Procedure:
-
Weigh 20 g of the polyester resin into the disposable container.[6]
-
Add the desired amount of accelerator (e.g., 0.5 wt%) and inhibitor to the resin and stir thoroughly to ensure a homogeneous mixture.
-
Add the initiator (e.g., 1 wt%) to the mixture. This is the point to start the timer.[6]
-
Stir the mixture continuously with the stirring rod.
-
The gel time is reached when the viscosity of the resin suddenly increases, and it no longer drips from the stirring rod but pulls away in a stringy or gel-like fashion.[6]
-
Record the time from the addition of the initiator to this point as the gel time.
Protocol 2: Monitoring Viscosity to Predict Gelation
Continuous monitoring of viscosity can provide an early warning of impending gelation.
Materials and Equipment:
-
Reaction setup with a port for sampling or an in-situ viscometer
-
Viscometer (e.g., rotational viscometer or rheometer)
Procedure:
-
At regular intervals during the polyester synthesis, carefully extract a small aliquot of the reaction mixture.
-
Measure the viscosity of the aliquot at a constant temperature using the viscometer.
-
Plot the viscosity as a function of reaction time.
-
A sharp, exponential increase in viscosity is indicative of the onset of gelation.[7] This allows the reaction to be stopped or modified before a complete gel is formed.
Visualizations
Caption: Pathway leading to gel formation in polyester synthesis.
Caption: A logical workflow for troubleshooting gel formation.
Caption: Key strategies to mitigate premature gel formation.
References
- 1. Control of gel time and exotherm behaviour during cure of unsaturated polyester resins | Semantic Scholar [semanticscholar.org]
- 2. US3188363A - Inhibitors of premature gelation in polyester resins - Google Patents [patents.google.com]
- 3. plasticsdistribution.ai [plasticsdistribution.ai]
- 4. mater-tehnol.si [mater-tehnol.si]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Curing of unsaturated polyester resins: Viscosity studies and simulations in pre‐gel state | Semantic Scholar [semanticscholar.org]
refining protocols for quantitative analysis of isophthalate in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of isophthalate in complex matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
Sample Preparation & Extraction
Question 1: Why is my recovery of this compound low and inconsistent?
Answer: Low and inconsistent recovery is often linked to the extraction process, especially from complex matrices with high fat or polymer content. Several factors could be responsible:
-
Incomplete Extraction: this compound's properties can make it difficult to fully extract. The choice of extraction solvent and technique is critical. For solid-phase extraction (SPE), ensure the sorbent choice (e.g., C18 or Hydrophilic-Lipophilic Balanced) is appropriate for this compound.[1]
-
Adsorption to Surfaces: Phthalates are known to adsorb to glass and plastic surfaces, leading to analyte loss, particularly at low concentrations. Using deactivated glassware or polypropylene (B1209903) labware can help reduce this effect.[1][2]
-
Suboptimal Extraction Parameters: Incorrect solvent polarity, pH, or temperature during extraction can significantly impact recovery rates.[1] Pressurized liquid extraction (PLE) can improve extraction efficiency by using high pressure to keep solvents in a liquid state above their boiling point, enhancing solubility and matrix penetration.[3]
Question 2: I'm seeing high background levels of this compound in my analytical blanks. What is the source?
Answer: Phthalate contamination is a common laboratory problem due to their widespread use in plastics. High background can compromise the accurate quantification of your target analyte.[1]
-
Identify the Source: Systematically test all potential sources:
-
Solvents: Evaporate a large volume of your solvent, reconstitute the residue in a small volume of clean solvent, and analyze it.[4]
-
Reagents and Water: Prepare "reagent blanks" to test for contamination.[4]
-
Labware: Plastic containers, pipette tips, and vial caps (B75204) are frequent culprits. Whenever possible, use glassware. Test plasticware by leaching it with a solvent and analyzing the leachate.[4]
-
Glassware Cleaning: Wash glassware with a phosphate-free detergent, rinse thoroughly with tap and deionized water, and finally rinse with a high-purity solvent like acetone (B3395972) or hexane. For ultimate purity, bake glassware at a high temperature.[4]
-
Chromatography & Detection (LC-MS/MS and GC-MS)
Question 3: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
Answer: Matrix effects are the suppression or enhancement of the analyte's ionization signal by co-eluting compounds from the sample matrix.[5][6] This can lead to inaccurate quantification.
-
Assessment: The most common method to assess matrix effects is the post-extraction spike comparison. You compare the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a clean solvent. A matrix factor of <1 indicates suppression, while >1 indicates enhancement.[6]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Enhance your extraction and cleanup procedures (e.g., using a more selective SPE sorbent) to remove interfering matrix components.
-
Optimize Chromatography: Adjust your chromatographic method to separate the this compound peak from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[6]
-
Question 4: I am analyzing this compound by GC-MS and see poor peak shape and low response. What should I do?
Answer: Isophthalic acid is a polar compound with two carboxylic acid groups. Without modification, it will exhibit poor chromatographic behavior on standard non-polar GC columns, leading to tailing peaks and adsorption in the system.[7]
-
Chemical Derivatization: This is a mandatory step for GC analysis of isophthalic acid.[7] Derivatization converts the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) derivatives. This improves peak shape, reduces adsorption, and enhances thermal stability.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying this compound: LC-MS/MS or GC-MS? A: Both techniques are suitable, but the choice depends on your specific needs.
-
LC-MS/MS: This is often the preferred method for complex biological or environmental samples. It can frequently analyze this compound directly without derivatization, simplifying sample preparation.[10][11] LC-MS/MS offers high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).[11][12]
-
GC-MS: This technique provides excellent separation and is a robust quantitative tool. However, it requires a mandatory derivatization step to make the isophthalic acid volatile and suitable for GC analysis.[7][8] Electron Ionization (EI) in GC-MS is highly reproducible and does not suffer from the ion suppression effects that can plague LC-MS/MS.[7]
Q2: How do I choose an appropriate internal standard (IS)? A: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Isophthalic acid-d4). It behaves nearly identically to the analyte during sample preparation and analysis, effectively correcting for analyte loss and matrix effects.[6] If a SIL-IS is unavailable, a structurally similar compound with comparable chemical properties that is not present in the samples can be used. For isophthalic acid, its isomer, orthophthalic acid (o-PTA), has been used as an internal standard.[12]
Q3: What are the key steps for validating a quantitative method for this compound? A: Method validation ensures the reliability and accuracy of your results. Key parameters to assess include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[12]
-
Precision: The degree of agreement among individual measurements, evaluated at different levels (repeatability and intermediate precision).[12]
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.[12]
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[12]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: As discussed previously, this must be assessed to ensure co-eluting substances do not interfere with quantification.[5]
Experimental Protocols
Protocol 1: this compound Quantification by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound from an aqueous matrix (e.g., food simulant, environmental water).
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Selection: Use a Hydrophilic-Lipophilic Balanced (HLB) or C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the sorbent to go dry.
-
Loading: Acidify the sample (e.g., to pH 3 with formic acid) and load it onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 3-5 mL of methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 500 µL) of the mobile phase starting condition.
2. LC-MS/MS Analysis
-
LC System: A UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[11]
-
Mobile Phase:
-
A: Water with 0.1% formic acid or 20 mM formic acid.[10]
-
B: Acetonitrile or Methanol.
-
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[12]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for carboxylic acids like this compound.[10][13]
-
Detection: Use Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor and product ions for this compound would need to be optimized on your specific instrument.
Protocol 2: this compound Quantification by GC-MS (with Derivatization)
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Acidify the aqueous sample (e.g., to pH < 3).
-
Extract with a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether. Repeat the extraction 2-3 times.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
2. Derivatization (Silylation)
-
To the dried extract residue, add 50-100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine (B92270) or DMF.[8]
-
Cap the vial tightly and heat at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[9]
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis
-
GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).
-
Injection: Use a splitless injection for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 70°C), then ramp at 10-20°C/min to a final temperature of ~280-300°C.
-
MS Detection: Operate in Scan mode to confirm the identity of the derivative or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification, monitoring characteristic ions of the derivatized this compound.
Data Presentation
The following tables summarize quantitative data from relevant studies.
Table 1: LC-MS/MS Method Performance for this compound (i-PTA)
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 3.7 µg/kg | 50% aq. ethanol | [12] |
| Limit of Quantification (LOQ) | 11.9 µg/kg | 50% aq. ethanol | [12] |
| Recovery (at ~45 µg/kg) | 112% | 50% aq. ethanol | [12] |
| Recovery (at ~150 µg/kg) | 99% | 50% aq. ethanol | [12] |
| Recovery (at ~450 µg/kg) | 90% | 50% aq. ethanol | [12] |
| Precision (RSD) | 1-9% | 50% aq. ethanol | [12] |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for quantitative analysis of this compound.
Caption: Logical workflow for troubleshooting common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Examining environmental matrix effects on quantitative non-targeted analysis estimates of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iso and Terephthalic Acids Derivitisation - Chromatography Forum [chromforum.org]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. s4science.at [s4science.at]
- 12. agilent.com [agilent.com]
- 13. diva-portal.org [diva-portal.org]
strategies to control molecular weight in isophthalate polyesters
Welcome to the technical support center for isophthalate polyester (B1180765) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on strategies to control molecular weight.
Troubleshooting Low Molecular Weight in this compound Polyesters
A common challenge in polyester synthesis is achieving the desired molecular weight. Low molecular weight can result from several factors throughout the experimental process. Below is a logical workflow to diagnose and resolve this issue.
Frequently Asked Questions (FAQs)
Q1: My this compound polyester synthesis is resulting in a low molecular weight polymer. What are the most common causes?
Low molecular weight in polycondensation reactions is a frequent issue that can stem from several factors. The primary culprits are often related to monomer purity, incorrect stoichiometry, inefficient removal of the condensation byproduct (typically water), suboptimal reaction conditions, and catalyst inefficiency.[1][2] Each of these factors can halt chain growth prematurely. A systematic approach, as outlined in the workflow diagram above, is crucial for identifying and resolving the root cause.
Q2: How does the monomer ratio affect the final molecular weight?
The stoichiometry of the diacid (isophthalic acid) and diol monomers is a critical factor in controlling the molecular weight of polyesters.
-
Equimolar Ratio: To achieve a high molecular weight, an exact 1:1 stoichiometric ratio of functional groups (carboxyl to hydroxyl) is theoretically required.
-
Stoichiometric Imbalance: A deliberate excess of one monomer can be used to control the molecular weight and determine the nature of the polymer end-groups.[1][3] However, a significant or unintended imbalance will severely limit the degree of polymerization and result in a low molecular weight product.[1] The Carothers equation can be used to predict the final molecular weight based on the monomer ratio and conversion rate.[4]
Q3: What is the role of the catalyst in controlling molecular weight?
Catalysts are essential for achieving a high molecular weight in a reasonable timeframe by accelerating the esterification and polycondensation reactions.
-
Catalyst Selection: The choice of catalyst significantly influences the reaction. Common catalysts include tin, titanium, or antimony compounds.[5][6] Some catalysts may promote side reactions like etherification or gelation, which can undesirably affect the molecular weight and structure.[5] For instance, zinc acetate (B1210297) has been shown to achieve high conversion without gelation, whereas methanesulfonic acid (MSA) can lead to gel formation.[5]
-
Catalyst Concentration: The amount of catalyst must be optimized. Too little catalyst results in a slow reaction and incomplete conversion, leading to low molecular weight.[2] Conversely, an excessive amount can cause side reactions, polymer degradation, and discoloration.[2][7]
Q4: How do reaction temperature and time impact the molecular weight of this compound polyesters?
Temperature and time are key parameters in the two main stages of polyester synthesis: esterification and polycondensation.
-
Esterification: This initial stage is typically carried out at temperatures between 180°C and 240°C to form a prepolymer, with the removal of water.[8]
-
Polycondensation: To build molecular weight, this stage requires higher temperatures (up to 270°C or higher) and the application of a high vacuum to remove the glycol byproduct and drive the equilibrium towards polymer formation.[6][8]
-
Optimization: Insufficient reaction time or temperatures that are too low will result in incomplete reaction and low molecular weight.[1] Conversely, excessively high temperatures or prolonged reaction times can cause thermal degradation, chain scission, and discoloration, which also reduces the final molecular weight.[1]
Q5: Can I use end-capping agents to control the molecular weight?
Yes, end-capping agents (or "chain stoppers") are monofunctional molecules that react with the growing polymer chains, terminating their growth. This is a deliberate strategy to control the final molecular weight and stabilize the polymer.
-
Mechanism: By introducing a calculated amount of a monofunctional acid (like benzoic acid) or alcohol (like benzyl (B1604629) alcohol), you can precisely control the average degree of polymerization.[9][10]
-
Benefits: This technique allows for the production of resins with a lower molecular weight and narrower polydispersity.[10] End-capping can also improve properties like hydrolytic stability by replacing reactive carboxyl end groups.[10][11]
Q6: My polymer has a low molecular weight despite correct stoichiometry. What else could be wrong?
If monomer purity and stoichiometry are correct, the most likely cause is the inefficient removal of the condensation byproduct (e.g., water during esterification, glycol during polycondensation). The polycondensation reaction is an equilibrium process; the presence of byproducts will inhibit the forward reaction, preventing the formation of high molecular weight chains.[1]
-
Solution: Ensure your reaction setup facilitates efficient byproduct removal. This includes applying a high vacuum (<1 mbar), ensuring vigorous stirring of the viscous melt to increase surface area, and potentially using a slow stream of an inert gas like nitrogen to help carry away volatile byproducts.[1]
Key Parameter Relationships
The final molecular weight of this compound polyesters is a result of the interplay between several key experimental parameters. Understanding these relationships is crucial for effective control over the polymerization process.
Data Summary Tables
Table 1: Effect of Catalyst Choice on Polyester Synthesis
| Catalyst | Conversion after 9h (%) | Side Reactions Noted | Reference |
| None | 96% | - | [5] |
| Methanesulfonic acid (MSA) | ~95% (stagnated after 2h) | Gelation after 7h | [5] |
| Zinc Acetate (Zn(OAc)₂) | >99% | No crosslinking or gelation | [5] |
| Titanium Butoxide (Ti(OBu)₄) | 98% | No crosslinking | [5] |
Table 2: Effect of End-Capping on Molecular Weight and Resin Properties
| Resin Type | End-Cap Agent | Mₙ ( g/mol ) | Polydispersity Index (PDI) | Styrene Content (%) | Reference |
| Benzyl End-Capped (BP-UPR) | Benzyl Alcohol | 1754 | 1.68 | 25.1 | [10] |
| Commercial Resin (C-UPR) | None | Higher than BP-UPR | Similar to BP-UPR | 33.4 | [10] |
General Experimental Protocol for this compound Polyester Synthesis
This protocol describes a two-stage melt polycondensation process for synthesizing this compound polyesters. Critical steps for molecular weight control are highlighted.
Materials:
-
Isophthalic Acid (IPA)
-
Diol (e.g., Ethylene Glycol, Neopentyl Glycol)
-
Catalyst (e.g., Titanium Butoxide, Antimony Trioxide)
-
Stabilizer (optional)
-
End-capping agent (optional, for MW control)
Equipment:
-
Glass reactor with a multi-neck lid
-
Mechanical overhead stirrer
-
Heating mantle with temperature controller
-
Nitrogen/Argon inlet
-
Distillation column and collection flask
-
Vacuum pump and pressure gauge
Procedure:
-
Monomer Charging and Esterification (Stage 1):
-
Charge the reactor with the precisely weighed amounts of isophthalic acid and the diol. A slight excess of the diol is often used to compensate for losses during distillation.[9]
-
Add the catalyst and stabilizer if required.
-
Begin stirring and purge the system with an inert gas (e.g., nitrogen) to prevent oxidation.[1]
-
Heat the mixture to the esterification temperature (e.g., 180–240°C).[8] Water will begin to distill off as a byproduct.
-
Continue this stage until the collection of water ceases, or the acid number of the mixture drops to a predetermined value.[9] This indicates the formation of low molecular weight prepolymer.
-
-
Polycondensation (Stage 2):
-
Critical Step for MW: Gradually increase the temperature (e.g., to 240-270°C) while slowly reducing the pressure using a vacuum pump to <1 mbar.[1][6][12]
-
The excess diol and any remaining water will be removed from the reaction mixture. Efficient removal is crucial to drive the reaction toward high molecular weight.[1]
-
Monitoring MW: The progress of the reaction can be monitored by observing the increase in the viscosity of the melt (e.g., by measuring the torque on the stirrer).[2]
-
Continue the reaction under high temperature and vacuum until the desired viscosity (and thus molecular weight) is achieved. This stage can take several hours.[12]
-
-
Product Recovery:
-
Once the target molecular weight is reached, stop the reaction by cooling the reactor.
-
Extrude the molten polymer from the reactor under nitrogen pressure.
-
Allow the polyester to cool and solidify before further processing or characterization.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or by measuring the intrinsic viscosity.
-
End Groups: Carboxyl and hydroxyl end groups can be quantified by titration methods.[12][13]
-
Structure: Confirmed using NMR and FT-IR spectroscopy.[12][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates | MDPI [mdpi.com]
- 6. Poly(ethylene terephthalate- co -isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01681F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Isophthalic Polyester: Properties & Applications | IncomePultrusion [incomepultrusion.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. WO1989008160A1 - Reduction of carboxyl end groups in polyester with lactim ethers - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. upcommons.upc.edu [upcommons.upc.edu]
- 14. iscientific.org [iscientific.org]
overcoming phase separation in isophthalate copolymerization
Technical Support Center: Isophthalate Copolymerization
Welcome to the technical resource center for this compound copolymerization. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to phase behavior and morphology control in copolyester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of isophthalic acid (IPA) in copolymerization with monomers like terephthalic acid (TPA)?
Isophthalic acid is introduced as a comonomer to modify the properties of linear, crystalline polyesters such as polyethylene (B3416737) terephthalate (B1205515) (PET). The angled linkage of the this compound unit, in contrast to the linear geometry of terephthalate, introduces a "kink" into the polymer chain.[1] This disruption of chain regularity hinders the packing of polymer chains into an ordered crystalline lattice. Consequently, incorporating IPA reduces the overall degree of crystallinity, lowers the melting point (Tm), and slows the rate of crystallization.[2][3]
Q2: What is meant by "phase separation" in the context of this compound copolymers?
In this context, "phase separation" typically refers to the solid-state morphology of the final polymer rather than a liquid-liquid separation during the polymerization reaction itself. The polymer will consist of amorphous (disordered) and crystalline (ordered) domains or phases. The primary goal of adding IPA is to control the ratio of these phases. Copolyesters with a high enough this compound content (e.g., >25-30 mol%) can be rendered completely amorphous.[3] Inconsistent monomer incorporation can lead to block-like segments, which could result in microphase separation and undesirable properties.
Q3: How does the concentration of isophthalic acid affect the final polymer?
The concentration of IPA is a critical parameter that directly influences the polymer's thermal and physical properties. As the molar percentage of IPA increases:
-
Melting Temperature (Tm) and Enthalpy of Melting (ΔHm): Both decrease significantly. Above a certain IPA concentration, the melting point may disappear entirely as the polymer becomes fully amorphous.[3][4]
-
Crystallinity: The degree of crystallinity and the rate of crystallization are reduced.[2][3]
-
Glass Transition Temperature (Tg): The effect on Tg can vary, but it generally falls between the Tg values of the respective homopolymers (e.g., PET and polyethylene this compound, PEI).[3]
-
Solubility: The increased amorphous content improves solubility in common organic solvents.[3]
-
Transparency: By suppressing crystallization, IPA helps produce highly transparent, amorphous articles.[1]
Q4: Which analytical techniques are essential for characterizing my this compound copolymers?
To properly assess the outcome of your copolymerization, the following techniques are recommended:
-
Differential Scanning Calorimetry (DSC): Used to determine key thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). It is the primary method for quantifying the degree of crystallinity.[2][3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the successful incorporation of the comonomers and determining the precise copolymer composition. It can also be used to analyze the sequence distribution (e.g., random vs. blocky).[3][6]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer and its degradation temperature.[4]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI) of the polymer.[7]
Troubleshooting Guide
This section addresses common problems encountered during this compound copolymerization experiments.
Problem 1: The final polymer is opaque or hazy, but it was expected to be transparent.
-
Possible Cause 1: Insufficient this compound Content. The molar ratio of IPA to TPA was too low to adequately suppress crystallization.
-
Solution: Review your calculations and increase the mol% of IPA in the monomer feed. For PET-based systems, >25% IPA is often required to achieve an amorphous state.[3]
-
-
Possible Cause 2: Non-Random Monomer Incorporation. The monomers may have polymerized in blocks, creating segments of the crystallizable homopolymer (e.g., PET) that are long enough to crystallize and scatter light. This can result from differences in monomer reactivity or poor mixing.
-
Solution: Ensure homogenous mixing of monomers and catalyst before initiating polymerization. Achieving a random distribution is critical.[3] Consider a two-stage process where oligomers are formed first to promote randomization.
-
-
Possible Cause 3: Inappropriate Thermal Processing. Holding the polymer at a temperature between its Tg and Tm for an extended period during or after synthesis (e.g., slow cooling) can promote crystallization.
-
Solution: Rapidly cool (quench) the molten polymer from the reactor to below its Tg. This freezes the chains in a disordered, amorphous state.[1]
-
Problem 2: The polymer's thermal properties (Tg, Tm) are inconsistent between batches.
-
Possible Cause 1: Inaccurate Monomer Dosing. Small variations in the monomer feed ratio can lead to significant changes in thermal properties.
-
Solution: Use high-precision balances and ensure complete transfer of all monomers to the reaction vessel. Verify the actual copolymer composition using NMR spectroscopy.
-
-
Possible Cause 2: Variable Reaction Time or Temperature Profile. Inconsistent reaction conditions can affect molecular weight and monomer distribution, both of which influence thermal properties.
-
Solution: Implement a precisely controlled, automated temperature and pressure program for the polymerization process. Ensure reaction times are consistent for all batches.
-
-
Possible Cause 3: Presence of Contaminants. Impurities or residual solvents can act as plasticizers, lowering the Tg, or as nucleation agents, affecting crystallization.
-
Solution: Ensure all monomers and reagents are of high purity and are thoroughly dried before use. PET, for example, is hygroscopic and absorbs water, which can lead to degradation at high temperatures.[1]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in this compound copolymerization.
Data Summary Tables
Table 1: Effect of this compound (IPA) Content on Thermal Properties of PET Copolymers
| IPA Content (mol%) | Melting Temp (Tm) (°C) | Melting Enthalpy (ΔHm) (J/g) | Glass Transition Temp (Tg) (°C) | Crystallinity | Reference |
| 0 (PET) | ~255 | High | ~75-80 | Semi-crystalline | [3] |
| 10 | Decreased | Decreased | ~78 | Semi-crystalline | [3][6] |
| 20 | Significantly Decreased | Low | ~76 | Low Crystallinity | [3][6] |
| >25 | Not detectable | Not detectable | ~75 | Amorphous | [3] |
| 50 | Not detectable | Not detectable | ~73 | Amorphous | [3] |
Note: Specific values are dependent on molecular weight and synthesis conditions. This table represents general trends.
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene terephthalate-co-isophthalate) via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation process for synthesizing a random copolyester.
Materials:
-
Terephthalic acid (TPA)
-
Isophthalic acid (IPA)
-
Ethylene glycol (EG) - (use a molar excess, e.g., 1.5:1 to total diacids)[8]
-
Esterification catalyst (e.g., Antimony(III) oxide, Sb₂O₃)
-
Polycondensation catalyst (e.g., part of the same antimony compound)
-
Stabilizers (e.g., phosphites)[1]
Workflow Diagram: Melt Polycondensation
Caption: Workflow for synthesizing this compound copolymers via a two-stage melt process.
Procedure:
Stage 1: Esterification
-
Reactor Charging: Charge the appropriate molar quantities of TPA, IPA, and a 1.5:1 molar excess of EG into a high-temperature, mechanically stirred polymerization reactor.[8] Add the esterification catalyst (e.g., 0.05 wt% Sb₂O₃).[9]
-
Inert Atmosphere: Seal the reactor and purge thoroughly with inert gas (e.g., nitrogen) for at least 10-15 minutes to remove all oxygen.[8]
-
Heating and Reaction: Begin stirring (e.g., 300 rpm) and heat the mixture to 225-250°C.[8] The reaction is typically carried out under a slight overpressure to keep the EG from boiling off too quickly.
-
Byproduct Removal: Water is generated as a byproduct. Allow it to distill from the reactor and be collected in a condenser.
-
Monitoring: The reaction is complete when the solid diacids have fully reacted to form a clear, molten mixture of low-molecular-weight oligomers. This can take 2-4 hours.
Stage 2: Polycondensation
-
Stabilizer Addition: Add thermal stabilizers (e.g., phosphites) to prevent degradation at the higher temperatures required for this stage.[1]
-
Temperature Increase: Increase the reaction temperature to 270-285°C.
-
Vacuum Application: Gradually apply a high vacuum (e.g., <1 Torr) to the reactor. This is the critical step for removing the excess EG byproduct, which drives the polymerization reaction toward a high molecular weight.
-
Viscosity Monitoring: The viscosity of the melt will increase significantly as the polymer chains grow. This can be monitored by observing the torque on the mechanical stirrer.
-
Completion: Continue the reaction until the desired stirrer torque (indicating the target molecular weight) is achieved. This stage can take another 2-4 hours.
Polymer Isolation:
-
Extrusion: Once the reaction is complete, stop the stirrer and pressurize the reactor with nitrogen to extrude the molten polymer as a strand.
-
Quenching: Immediately pass the polymer strand into a cold water bath to rapidly cool it below its Tg. This step is crucial for obtaining an amorphous, transparent material.
-
Pelletization: Use a pelletizer to cut the cooled strand into uniform pellets for storage and analysis.
-
Drying: Thoroughly dry the pellets under vacuum to remove any absorbed water before characterization or further processing.
References
- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Partially Renewable Poly(butylene 2,5-furandicarboxylate-co-isophthalate) Copolyesters Obtained by ROP [mdpi.com]
- 5. Crystallization Behavior of Copolyesters Containing Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. user.eng.umd.edu [user.eng.umd.edu]
Validation & Comparative
A Comparative Guide to Validating Isophthalate Purity: GC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of isophthalate, a key component in the synthesis of various polymers and materials, is of paramount importance. Gas chromatography (GC) stands as a cornerstone technique for the validation of this compound purity, offering high resolution and sensitivity. This guide provides an objective comparison of GC-based methods with alternative analytical techniques, supported by experimental data, to assist in the selection of the most suitable method for specific analytical needs.
Gas Chromatography: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the low volatility of isophthalic acid, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis.
Derivatization: Enabling GC Analysis of Isophthalic Acid
The most common derivatization techniques for carboxylic acids like this compound are esterification and silylation. Esterification, often using Boron Trifluoride (BF3) in methanol, converts the carboxylic acid groups into their corresponding methyl esters. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups. Both methods yield derivatives with increased volatility, allowing for their successful separation and detection by GC.[1][2]
Performance Comparison of Analytical Techniques
The choice of analytical technique for this compound purity validation depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. Below is a comparison of the performance of GC-FID, GC-MS, and High-Performance Liquid Chromatography with a UV detector (HPLC-UV).
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and interaction with a stationary phase, detection by ionization in a flame. | Separation based on volatility and interaction with a stationary phase, detection by mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, detection by UV absorbance. |
| Derivatization | Required | Required | Not always required |
| Sensitivity | High (ng to pg level)[3] | Very High (pg to fg level), especially in SIM mode | Moderate (µg to ng level)[4] |
| Selectivity | Good | Excellent (provides structural information) | Good |
| Common Impurities Detected | Phthalic acid isomers, benzoic acid, toluic acid | Phthalic acid isomers, benzoic acid, toluic acid, and other volatile/semi-volatile organic compounds[5] | Phthalic acid isomers, dicarboxylic fluorenones, tricarboxylic biphenyls[6][7] |
| Precision (RSD%) | Typically < 2%[3] | Typically < 5% | Typically < 2%[7] |
| Accuracy (Recovery %) | Generally 90-110%[8] | Generally 90-110% | Generally 95-105%[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound purity using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity
This protocol outlines a standard procedure for the analysis of this compound purity following derivatization.
1. Sample Preparation (Silylation with BSTFA):
-
Weigh 1-10 mg of the this compound sample into a reaction vial.[10]
-
If the sample is in an aqueous solution, evaporate it to dryness.[10]
-
Add an excess of BSTFA (with 1% TMCS as a catalyst for enhanced reactivity), ensuring at least a 2:1 molar ratio of reagent to active hydrogens.[10]
-
Cap the vial and heat at 60°C for 30-60 minutes.[2]
-
Cool the sample to room temperature before injection into the GC-MS.
2. GC-MS Conditions:
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a specialty phthalate (B1215562) analysis column (e.g., Rtx-440, Rxi-XLB), is recommended for good resolution of phthalate isomers.[11]
-
Injector: Splitless injection at 250-300°C.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100-150°C, hold for 1-2 minutes.
-
Ramp: Increase to 280-300°C at a rate of 10-20°C/minute.
-
Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230-250°C.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the derivatized this compound relative to the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for this compound Purity
This protocol provides a method for the direct analysis of this compound and its common impurities without derivatization.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in the mobile phase or a compatible solvent mixture (e.g., water/acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) or a mixed-mode column can be used.[4][12]
-
Mobile Phase: A gradient elution is often employed. For example:
-
Mobile Phase A: Water with 0.1% phosphoric acid or another suitable buffer.
-
Mobile Phase B: Acetonitrile.
-
A typical gradient might start with a high percentage of A and gradually increase the percentage of B over 15-20 minutes.[4]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
3. Data Analysis:
-
Purity is calculated based on the area percentage of the this compound peak relative to the total peak area.
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the logical steps of each analytical process.
Conclusion
Both gas chromatography and high-performance liquid chromatography are robust and reliable techniques for validating the purity of this compound. GC, particularly GC-MS, offers unparalleled separation efficiency and definitive identification of volatile and semi-volatile impurities after a necessary derivatization step. HPLC provides a valuable orthogonal method that can often analyze this compound and its non-volatile impurities directly without derivatization. The choice between these methods should be guided by the specific analytical requirements, including the nature of expected impurities, desired sensitivity, and available instrumentation. For comprehensive purity assessment, employing both techniques can provide a more complete impurity profile.
References
- 1. Iso and Terephthalic Acids Derivitisation - Chromatography Forum [chromforum.org]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. agilent.com [agilent.com]
- 8. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
Isophthalic Acid vs. Terephthalic Acid: A Comparative Guide to their Impact on Polyester Properties
A deep dive into the structural isomers' influence on the thermal, mechanical, and chemical characteristics of polyesters, supported by experimental data.
The selection of diacid monomers is a critical determinant of the final properties of a polyester (B1180765). Among the aromatic dicarboxylic acids, isophthalic acid (IPA) and terephthalic acid (TPA) are two common isomers that, despite their identical chemical formula, impart distinct characteristics to the resulting polymer. This guide provides a comprehensive comparison of the effects of IPA and TPA on polyester properties, with a focus on experimental data to inform researchers, scientists, and drug development professionals in their material selection and design.
The fundamental difference between isophthalic acid and terephthalic acid lies in the substitution pattern of their carboxyl groups on the benzene (B151609) ring. Terephthalic acid is a para-isomer (1,4-substitution), resulting in a linear and rigid molecular structure. In contrast, isophthalic acid is a meta-isomer (1,3-substitution), which introduces a kink in the polymer chain. This seemingly subtle structural variance has a profound impact on the polymer's ability to crystallize and its overall performance characteristics.
Impact on Polymer Structure and Crystallinity
The linear geometry of terephthalic acid allows for efficient packing of polymer chains, leading to a higher degree of crystallinity in polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). This ordered, crystalline structure is responsible for the high strength and stiffness of TPA-based polyesters. Conversely, the bent structure of isophthalic acid disrupts the regularity of the polymer backbone, hindering chain packing and reducing the overall crystallinity. The incorporation of IPA into a polyester chain, therefore, leads to a more amorphous polymer.
A Comparative Guide to Phthalate Isomer Separation by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of phthalate (B1215562) isomers are critical in various fields, from environmental monitoring to quality control in the pharmaceutical and consumer product industries. Due to their structural similarities, achieving baseline separation of these isomers can be challenging. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods, focusing on the performance of C18 and Phenyl-Hexyl stationary phases for the separation of common phthalate isomers.
Executive Summary
This guide compares the efficacy of two common reversed-phase HPLC columns, the C18 and the Phenyl-Hexyl, for the separation of phthalate isomers. While the C18 column is a workhorse for general reversed-phase separations, the Phenyl-Hexyl column often provides superior resolution for structurally similar aromatic compounds like phthalates, particularly for challenging isomer groups such as Di(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DNOP), and Di-isodecyl phthalate (DIDP).[1] The choice of column and mobile phase is crucial for achieving optimal separation. This document provides a summary of performance data, detailed experimental protocols, and a visual representation of the analytical workflow.
Data Presentation: Performance Comparison of HPLC Columns
The following table summarizes the comparative performance of C18 and Phenyl-Hexyl columns for the separation of a selection of phthalate isomers. Data has been compiled from various application notes and research articles. Direct comparison under identical conditions is noted where available.
| Phthalate Isomer | Column Type | Mobile Phase | Detection | Performance Highlights |
| Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP) | C18 | Gradient elution with acetonitrile (B52724) and water.[2][3] | UV (230 nm) | Good separation of these common, less complex phthalates is readily achievable.[2] |
| DEHP, DNOP, DIDP | Phenyl-Hexyl | Ternary gradient with water, acetonitrile, and methanol (B129727).[1] | UV (228 nm) | Superior resolution compared to a C18 column under the same conditions.[1] |
| Diisononyl phthalate (DINP) Isomers | Phenyl-Hexyl | Not specified | Not specified | Recommended for providing superior resolution for these challenging branched isomers compared to standard C18 columns.[4] |
| Butyl benzyl (B1604629) phthalate (BBP), DBP | Phenyl | Methanol/Water | UV | Demonstrated a reversal in elution order compared to a C18 column, indicating different selectivity.[5] |
| General Phthalate Screening | C18 | Gradient elution with ethanol (B145695) and water.[6] | UV (254 nm) | A simple and rapid method for the determination of several phthalates in cosmetic products.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols for phthalate isomer analysis using both C18 and Phenyl-Hexyl columns.
Method 1: Separation of Nine Phthalates using a Phenyl-Hexyl Column[1]
This method was developed for the analysis of nine phthalates and demonstrated excellent resolution, particularly for the critical DEHP, DNOP, and DIDP isomer group.
-
Instrumentation: Agilent 1290 Infinity Method Development Solution or equivalent HPLC system with a UV detector.
-
Column: Agilent ZORBAX RRHT Eclipse Plus Phenyl-Hexyl, 3.0 x 100 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
C: Methanol
-
-
Gradient: 0 min: 5% B, 5% C; 10 min: 45% B, 45% C; 12.45 min: 45% B, 45% C; 12.5 min: 90% B; 14 min: 5% B, 5% C.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection: UV at 228 nm.
-
Sample Preparation: A 0.05 g sample of crushed polymer was dissolved in 5 mL of THF. The polymer was then precipitated with 10 mL of methanol and cooled for one hour before analysis.[1]
Method 2: General Phthalate Screening using a C18 Column[2][7]
This method is suitable for the routine analysis of common phthalates in cosmetic samples.
-
Instrumentation: HPLC system with a UV detector.
-
Column: ZORBAX SB-C18, 4.6 x 150 mm, 5 µm[2] or equivalent.
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Elution: A gradient elution with methanol and water is employed.[2] For a similar method, a gradient of 5 mM KH2PO4 and acetonitrile was used.[7]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[7]
-
Sample Preparation: The sample is ultrasonically extracted with methanol and centrifuged at high speed. The supernatant is then filtered through a 0.45 µm membrane before injection.[2]
Mandatory Visualization
The following diagrams illustrate key aspects of the comparative analysis and experimental workflow.
References
- 1. agilent.com [agilent.com]
- 2. HPLC Determination of Phthalates in Cosmetics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phthalate Detection: FTIR vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phthalates is paramount for ensuring product safety and regulatory compliance. This guide provides a comprehensive comparison of two common analytical techniques for phthalate (B1215562) detection: Fourier Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Phthalates are a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of polymers. However, due to their potential adverse health effects, regulatory bodies worldwide have restricted their use in many consumer products, including toys, childcare articles, and pharmaceutical packaging. Consequently, robust and reliable analytical methods are crucial for their detection and quantification. This guide delves into a head-to-head comparison of FTIR and GC-MS, outlining their respective strengths and weaknesses in the context of phthalate analysis.
At a Glance: Key Performance Characteristics
The choice between FTIR and GC-MS for phthalate analysis hinges on several factors, including the required sensitivity, specificity, sample throughput, and the nature of the sample matrix. While GC-MS is considered the "gold standard" for confirmatory analysis, FTIR offers a rapid and non-destructive screening alternative.[1][2] The following table summarizes the key quantitative performance characteristics of each technique.
| Performance Metric | FTIR (Total Phthalates) | GC-MS (Individual Phthalates) |
| Limit of Detection (LOD) | 0.02% - 0.05% (w/w) | 3.46 - 10.10 µg/mL (in solution) |
| Limit of Quantification (LOQ) | 0.06% - 0.1% (w/w) | 5 - 14 ng/mL (in solution) |
| Typical Analysis Time | < 2 minutes per sample | 10 - 40 minutes per sample |
| Sample Preparation | Minimal to none (for ATR) | Extensive (solvent extraction) |
| Specificity | Total phthalate content | Individual phthalate identification |
| Precision (%RSD) | Not typically reported for screening | 0.6% - 19% |
| Accuracy (Recovery) | Not applicable for screening | 76% - 100% |
Deep Dive: Experimental Methodologies
Reproducibility and accuracy are cornerstones of reliable analytical data. Below are detailed experimental protocols for both FTIR and GC-MS, providing a framework for laboratory implementation.
Phthalate Analysis by FTIR-ATR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, provides a rapid, non-destructive method for screening total phthalate content in polymers.[1][3]
Experimental Protocol:
-
Instrument Setup:
-
FTIR Spectrometer equipped with a Diamond ATR accessory.
-
Set the spectral range to 4000 - 400 cm⁻¹.
-
Set the resolution to 8 cm⁻¹.
-
Co-add 240 scans for a total scan time of approximately 60 seconds.[3]
-
-
Sample Preparation:
-
For solid samples, ensure a clean, flat surface for optimal contact with the ATR crystal.
-
No other sample preparation is typically required.[1]
-
-
Data Acquisition:
-
Press the sample firmly against the ATR crystal to ensure good contact.
-
Acquire the infrared spectrum.
-
Characteristic phthalate absorption bands are observed around 1720 cm⁻¹ (C=O stretch), 1600-1580 cm⁻¹ (aromatic C=C stretch), and 1280-1040 cm⁻¹ (C-O stretch).
-
-
Data Analysis:
-
The total phthalate concentration is typically determined using a pre-established calibration model (e.g., Partial Least Squares - PLS) that correlates the absorbance of specific peaks to known phthalate concentrations.
-
Phthalate Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard confirmatory method for the identification and quantification of individual phthalates.[1] The following protocol is based on the U.S. Consumer Product Safety Commission (CPSC) Test Method CPSC-CH-C1001-09.3.[4]
Experimental Protocol:
-
Sample Preparation (Solvent Extraction):
-
Weigh approximately 50 mg of the polymer sample into a glass vial.
-
Add 5 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample. This may require shaking or sonication.
-
Precipitate the polymer by adding 10 mL of hexane.
-
Allow the polymer to settle for at least 5 minutes.
-
Filter the THF/hexane solution through a 0.45 µm PTFE filter.[4]
-
Transfer 0.3 mL of the filtered extract to a GC vial.
-
Add 0.2 mL of an internal standard solution (e.g., benzyl (B1604629) benzoate).
-
Dilute the solution to 1.5 mL with cyclohexane.[4]
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in splitless mode for low concentrations or 20:1 split mode for higher concentrations.[5]
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 210°C at 8°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[6]
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key monitoring ions for many phthalates include m/z 149.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample extract into the GC-MS system.
-
Identify individual phthalates based on their retention times and characteristic mass spectra compared to certified reference standards.
-
Quantify the concentration of each phthalate using a calibration curve generated from standards of known concentrations.
-
Visualizing the Workflow
To better illustrate the distinct processes of each technique, the following diagrams outline the experimental workflows.
Caption: Workflow for phthalate screening using FTIR-ATR.
Caption: Workflow for phthalate analysis using GC-MS.
Conclusion: Selecting the Right Tool for the Job
Both FTIR and GC-MS are powerful techniques for the analysis of phthalates in various materials. The optimal choice depends on the specific analytical need.
FTIR excels as a rapid, low-cost screening tool. Its minimal sample preparation and fast analysis time make it ideal for high-throughput quality control, such as screening large numbers of products on a manufacturing line to ensure they are below a certain total phthalate threshold.[3][7] However, it generally lacks the specificity to identify and quantify individual phthalates and may have a higher limit of detection compared to GC-MS.
GC-MS, on the other hand, provides the high sensitivity and specificity required for regulatory compliance and detailed analysis. It can separate, identify, and accurately quantify individual phthalate compounds, even at trace levels.[1][2] The trade-off is a more complex, time-consuming, and costly workflow that involves extensive sample preparation.
In many analytical laboratories, a tiered approach is employed. FTIR is used for initial screening to quickly identify samples that may contain high levels of phthalates. Those samples that test positive are then subjected to GC-MS analysis for confirmation and detailed quantification of the specific phthalates present.[7] This combined approach leverages the strengths of both techniques to create an efficient and reliable workflow for phthalate analysis.
References
A Comparative Analysis of the Thermal Stability of Isophthalate vs. Terephthalate Polyesters
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the thermal characteristics of isophthalate and terephthalate-based polyesters, supported by experimental data.
The thermal stability of a polyester (B1180765) is a critical determinant of its processing conditions and end-use applications. This guide provides a comparative analysis of the thermal properties of two common classes of polyesters: those derived from isophthalic acid (isophthalates) and those from terephthalic acid (terephthalates). The primary distinction between these two lies in the substitution pattern of the carboxyl groups on the benzene (B151609) ring, which significantly influences the polymer's chain geometry, packing efficiency, and ultimately, its thermal behavior.
The Structural Difference: A Foundation for Divergent Properties
Terephthalate-based polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), are synthesized using terephthalic acid, a para-substituted (1,4) dicarboxylic acid. This linear and symmetrical monomeric unit allows for close chain packing and the formation of a highly ordered, crystalline structure. In contrast, this compound-based polyesters, like polyethylene this compound (PEI), are derived from isophthalic acid, a meta-substituted (1,3) dicarboxylic acid. The kinked, asymmetrical nature of the this compound unit disrupts the polymer chain's linearity, hindering efficient packing and reducing the degree of crystallinity.
This fundamental structural difference is the primary driver for the observed variations in their thermal stability, as detailed in the experimental data below.
Quantitative Comparison of Thermal Properties
The thermal stability of these polyesters is primarily assessed by three key parameters: the glass transition temperature (Tg), the melting temperature (Tm), and the decomposition temperature (Td). The following table summarizes these properties for polyethylene terephthalate (PET), polyethylene this compound (PEI), and their copolyesters with varying compositions.
| Polyester Composition (PET/PEI molar ratio) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| 100/0 (PET) | 81 | 255 | 425 |
| 94/6 | 80 | 242 | 424 |
| 90/10 | 78 | 230 | 423 |
| 85/15 | 77 | 218 | 423 |
| 75/25 | 74 | 201 | 422 |
| 50/50 | 68 | Amorphous | 421 |
| 0/100 (PEI) | 57 | Amorphous | 418 |
Data sourced from "Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and this compound Oligomers".
Key Observations:
-
Melting Temperature (Tm): The incorporation of this compound units into the polyester backbone leads to a significant decrease in the melting temperature. This is a direct consequence of the disruption of the crystalline structure. Copolyesters with an this compound content of 25% or higher are entirely amorphous and thus do not exhibit a distinct melting point.[1][2]
-
Glass Transition Temperature (Tg): The glass transition temperature, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, also decreases with an increasing proportion of this compound units.[1][2] This is attributed to the increased free volume and chain mobility resulting from the less compact structure.
-
Decomposition Temperature (Td): While the melting and glass transition temperatures are highly sensitive to the this compound content, the decomposition temperature shows only a marginal decrease. This indicates that the inherent thermal stability of the ester linkages is not significantly compromised by the isomeric position of the carboxyl groups on the aromatic ring.[1][2]
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The detailed methodologies are outlined below.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polyesters.
-
Sample Preparation: 4-6 mg of the polyester sample is weighed and hermetically sealed in an aluminum pan.
-
Instrumentation: A PerkinElmer Pyris 1 instrument, calibrated with indium, is used for the analysis.
-
Thermal Program:
-
The sample is heated from 30 °C to 280 °C at a heating rate of 20 °C/min to determine the glass transition temperature from the first heating scan.
-
To determine the melting temperature, the sample is first heated to 280 °C and held for 3 minutes to erase any prior thermal history.
-
The sample is then cooled to 30 °C at a rate of 10 °C/min.
-
Finally, a second heating scan is performed from 30 °C to 280 °C at a rate of 10 °C/min. The melting temperature is determined from the peak of the endotherm in this second heating scan.
-
-
Atmosphere: The experiments are conducted under a nitrogen flow of 20 mL/min.
Thermogravimetric Analysis (TGA)
TGA is utilized to measure the decomposition temperature (Td) of the polyesters.
-
Sample Preparation: Approximately 10 mg of the polyester sample is placed in a platinum crucible.
-
Instrumentation: A PerkinElmer TGA-6 thermobalance is used for the analysis.
-
Thermal Program: The sample is heated from 50 °C to 550 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: The analysis is carried out under a nitrogen atmosphere.
-
Data Analysis: The decomposition temperature is determined as the temperature at which a 5% weight loss occurs.
Logical Relationship Diagram
The following diagram illustrates the logical flow from monomer structure to the resulting thermal properties of the polyesters.
Caption: Structure-Property Relationship in Polyesters.
Conclusion
The thermal stability of polyesters is profoundly influenced by the isomeric structure of the diacid monomer. Terephthalate-based polyesters exhibit superior thermal properties, characterized by higher glass transition and melting temperatures, due to their linear and symmetrical chain structure that facilitates a high degree of crystallinity. Conversely, the introduction of this compound units leads to a more amorphous polymer with reduced thermal transition temperatures. While the decomposition temperature is less affected, the significant differences in Tg and Tm have critical implications for the material's processing and application range. This understanding is essential for researchers and professionals in selecting the appropriate polyester for specific thermal performance requirements.
References
A Comparative Guide to the Validation of Raman Spectroscopy for Isophthalic Acid (IPA) Content in Polyethylene Terephthalate (PET)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Raman spectroscopy with alternative analytical techniques for the quantitative determination of isophthalic acid (IPA) content in polyethylene (B3416737) terephthalate (B1205515) (PET). The inclusion of IPA as a comonomer modifies the physical and chemical properties of PET, making its accurate quantification crucial for quality control and material characterization in various industries, including pharmaceutical packaging. This document outlines the experimental protocols and presents supporting data to validate the use of Raman spectroscopy as a rapid and reliable analytical tool.
Introduction to Analytical Techniques
The determination of the chemical composition of polymers is essential for ensuring their performance and safety in sensitive applications. Raman spectroscopy has emerged as a powerful non-destructive technique for this purpose, offering several advantages over traditional methods.[1] This guide compares the performance of Raman spectroscopy against established analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for each analytical technique in the quantification of IPA in PET. This allows for a direct comparison of their capabilities.
| Analytical Technique | Principle | Sample Preparation | Speed | Accuracy/Precision | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a chemical fingerprint of the material. | Minimal to none for solid samples.[2] | Rapid (seconds to minutes per sample).[2] | High correlation (R² > 0.99) for calibration curves. | Dependent on instrumentation and sample matrix; can be in the low weight percent range. | Non-destructive, fast, requires minimal sample preparation, suitable for in-line process monitoring. | Signal can be affected by fluorescence from additives or impurities; sensitivity may be lower than chromatographic methods. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, with detection by a Flame Ionization Detector. | Requires methanolysis to convert non-volatile IPA into a volatile methyl ester derivative.[3] | Moderate (tens of minutes per sample, excluding sample preparation). | Reported to be more accurate than FTIR.[3] | LOQ for IPA in food simulants reported as low as 0.14-0.21 mg/L.[4] | High sensitivity and selectivity. | Destructive, requires derivatization, and can be time-consuming due to sample preparation. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of compounds in a liquid mobile phase passing through a solid stationary phase, with detection by UV-Vis spectroscopy. | Requires complete hydrolysis of the PET polymer to liberate IPA.[5][6] | Moderate to slow (tens of minutes per sample, excluding lengthy hydrolysis). | High recovery rates reported (101-111% for IPA).[7] | LOD reported as 5 ppb for isophthalic acid.[8] | High sensitivity and accuracy, well-established method. | Destructive, requires extensive sample preparation (hydrolysis), and can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Dissolution of the polymer in a suitable deuterated solvent. | Moderate (minutes to hours per sample). | Provides quantitative information on monomer composition. Sensitivity limits for PET degradation products are in the 5-10 µM range.[9][10] | Generally in the µM range, dependent on the magnetic field strength and acquisition time.[9][10][11] | Provides detailed structural information, can quantify different monomers simultaneously. | Lower sensitivity compared to chromatographic methods, requires expensive equipment and deuterated solvents. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Minimal, requires a small amount of sample in a pan.[12] | Moderate (tens of minutes per sample). | Can distinguish PET materials based on thermal properties influenced by IPA content.[13] | Not a direct method for LOD/LOQ of IPA content. | Provides information on thermal properties (glass transition, melting point, crystallinity) which are affected by IPA content. | Indirect method for IPA quantification, less specific than spectroscopic or chromatographic techniques. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the selection of the most appropriate technique for a given application.
-
Instrumentation: A confocal Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) and a high-resolution grating.
-
Sample Preparation: PET samples are analyzed directly as films, pellets, or molded articles without any preparation.[2]
-
Data Acquisition: Raman spectra are collected from multiple points on the sample surface. Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to achieve a good signal-to-noise ratio while avoiding sample damage.
-
Data Analysis: The intensity of a characteristic Raman band for the isophthaloyl moiety is ratioed against a stable PET backbone band. A calibration curve is generated using standards of known IPA content to quantify the IPA concentration in unknown samples.
-
Sample Preparation (Methanolysis): A known weight of the PET sample is placed in a reactor with methanol (B129727) and a catalyst (e.g., a base). The mixture is heated to induce methanolysis, converting the PET into its constituent dimethyl esters, including dimethyl isophthalate.[3]
-
Instrumentation: A gas chromatograph equipped with a capillary column suitable for separating aromatic esters and a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Quantification: An internal standard is typically used for quantification. A calibration curve is prepared by analyzing standards of known dimethyl this compound concentration.
-
Sample Preparation (Hydrolysis): A weighed amount of PET is hydrolyzed by heating with a strong base (e.g., sodium hydroxide (B78521) in methanol/water) to break the ester bonds and release IPA and terephthalic acid.[5][6] The resulting solution is neutralized and filtered before injection.
-
Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column.[5]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 254 nm.[5]
-
-
Quantification: External or internal standard calibration is used to determine the concentration of IPA in the hydrolyzed sample.
-
Sample Preparation: The PET sample is dissolved in a suitable deuterated solvent, such as a mixture of deuterated chloroform (B151607) (CDCl₃) and trifluoroacetic acid (TFA-d).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Analysis: The signals corresponding to the aromatic protons of the this compound and terephthalate units are integrated. The molar ratio of IPA to terephthalate can be calculated from the ratio of their respective integral areas.
-
Sample Preparation: A small amount of the PET sample (typically 5-10 mg) is weighed into an aluminum DSC pan and hermetically sealed.[15]
-
Instrumentation: A differential scanning calorimeter.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical heating rate is 10-20 °C/min.
-
Data Analysis: The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the DSC thermogram. The presence and concentration of IPA affect these thermal properties, which can be correlated to the IPA content through calibration with standards.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of an analytical method for IPA content in PET and the experimental workflow for Raman spectroscopy.
References
- 1. physicsopenlab.org [physicsopenlab.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Methanolysis and Analysis of Isophthalic Acid in PET Resin by Gas Chromatography - Chanut Polsingkhorn - Google 圖書 [books.google.com.hk]
- 4. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 9. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. A differential scanning calorimetry (DSC) approach for assessing the quality of polyethylene terephthalate (PET) waste for physical recycling: a proof-of-concept study: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. redalyc.org [redalyc.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
performance comparison of isophthalate-based vs ortho-phthalate-based plasticizers
A definitive guide for researchers and industry professionals on the comparative performance of isophthalate and ortho-phthalate-based plasticizers in polymer applications. This document provides a data-driven analysis of key performance metrics, detailed experimental protocols, and a structural overview.
The plasticizer market has seen a significant shift driven by regulatory scrutiny and health concerns surrounding traditional ortho-phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP).[1][2] These concerns, primarily related to potential endocrine disruption, have spurred the adoption of non-ortho-phthalate alternatives, with this compound and terephthalate (B1205515) esters like Dioctyl Terephthalate (DOTP) emerging as leading replacements.[1][3] This guide compares the performance of these alternatives against their traditional counterparts.
The fundamental difference between these plasticizer classes lies in their chemical structure. Ortho-phthalates feature two adjacent ester groups on a benzene (B151609) ring (1,2-position), while isophthalates have them in a meta (1,3) arrangement and terephthalates in a para (1,4) arrangement.[3] This structural variance significantly influences their physical and performance characteristics.[1]
Comparative Performance Data
The following table summarizes key performance indicators for this compound/terephthalate (represented by DOTP, a common alternative) and ortho-phthalate plasticizers (represented by DEHP/DINP).
| Performance Metric | This compound-Based (DOTP) | Ortho-phthalate-Based (DEHP/DINP) | Key Advantages of Isophthalates |
| Plasticizer Efficiency | Good flexibility and workability.[1] | Excellent and cost-effective plasticizing action.[2] | Comparable performance in imparting flexibility.[1] |
| Thermal Stability | Higher thermal stability.[1][4] | Lower thermal stability compared to DOTP. | More durable and longer-lasting products, especially in high-temperature applications like automotive interiors and electrical insulation.[1][5] |
| Migration Resistance | Lower migration rate and volatility.[1][6] Films with DOTP exhibit lower mass loss from volatilization compared to those with DEHP or DINP.[4][6] | Higher tendency to migrate and leach from the polymer matrix.[6][7] | Enhanced product safety and longevity; crucial for food contact materials and medical devices.[8][9] |
| Mechanical Properties | Comparable tensile strength and elongation at break to DEHP.[4] | Well-established benchmarks for tensile strength and elongation.[10] | Provides similar mechanical performance without the associated health risks.[4] |
| Low-Temperature Flexibility | Good low-temperature properties.[1] | Standard performance. | Suitable for applications requiring flexibility in cold environments. |
| Toxicological Profile | Favorable toxicological profile; not associated with the same endocrine disruption concerns.[1][11] | Certain ortho-phthalates are linked to reproductive and developmental toxicity.[7][12] | Meets stringent global safety regulations, making it a preferred choice for sensitive applications.[1][7] |
Experimental Protocols
Detailed methodologies for evaluating key plasticizer performance characteristics are outlined below.
1. Tensile Properties Evaluation (ASTM D2284)
This method assesses the plasticizer's efficiency in imparting flexibility and strength to PVC.[13]
-
Sample Preparation: PVC formulations are prepared by molding them with varying concentrations of the plasticizer being evaluated. The prepared samples are then conditioned in a controlled environment to ensure consistent and repeatable results.[13]
-
Testing Procedure: The conditioned PVC samples are subjected to tensile stress in a universal testing machine until they fail.
-
Data Collection: Key parameters measured include tensile strength (the maximum stress the material can withstand), elongation at break (the extent of stretching before failure), and the modulus of elasticity (a measure of stiffness).[13]
-
Analysis: The data is analyzed to determine the optimal type and concentration of the plasticizer for a specific application, balancing flexibility with strength.[13]
2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability of the plasticized PVC material.[14][15]
-
Instrumentation: A TGA/DSC instrument (e.g., Mettler-Toledo TGA/DSC1 STARe system) is used.[5][15]
-
Procedure: A small sample (typically 4-8 mg) of the plasticized PVC is placed in a crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[5]
-
Data Collection: The instrument records the weight of the sample as a function of temperature. Key data points include the onset decomposition temperature (often measured at 5% weight loss, Td, 5%) and the temperature of maximum decomposition rate.[5][15]
-
Analysis: A higher decomposition temperature indicates greater thermal stability.[5]
3. Migration Resistance Testing
This protocol evaluates the tendency of the plasticizer to migrate out of the PVC matrix.
-
Solvent Extraction Method:
-
Procedure: A pre-weighed sample of the plasticized PVC sheet is immersed in a specific solvent (e.g., petroleum ether for non-polar migration, ethanol (B145695) for polar migration) at a controlled temperature for a defined period.[5]
-
Analysis: The sample is removed, dried, and weighed again. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent. A lower weight loss signifies higher migration resistance.[5]
-
-
Volatilization (Air Migration) Method:
-
Procedure: A sample of the plasticized PVC film is placed in an oven at an elevated temperature (e.g., 160°C) for a set time.[6]
-
Analysis: The mass loss of the film is measured over time. The diffusion coefficient of the plasticizer can be calculated from this data. A lower mass loss indicates lower volatility and better permanence.[6]
-
4. Glass Transition Temperature (Tg) Determination (Differential Scanning Calorimetry - DSC)
DSC is used to measure the effect of the plasticizer on the glass transition temperature of the PVC, a key indicator of plasticizing efficiency.[14][16]
-
Instrumentation: A DSC instrument (e.g., Mettler Toledo DSC-1) is used.[14]
-
Procedure: A small sample (4-8 mg) is sealed in an aluminum crucible. The sample undergoes a heat-cool-reheat cycle, for instance: heating to 160°C, cooling to -100°C, and then reheating. The heating and cooling rates are kept constant (e.g., 10 °C/min).[5]
-
Analysis: The glass transition temperature (Tg) is identified as a step change in the heat flow curve during the second heating scan. A lower Tg indicates a more efficient plasticizer.[16]
Visualizing Structural Differences
The core distinction between ortho-phthalates and their this compound/terephthalate alternatives is the substitution pattern of the ester groups on the benzene ring. This structural difference is the primary determinant of their varying performance and toxicological profiles.
Caption: Structural comparison of ortho-phthalate and terephthalate plasticizers.
References
- 1. nbinno.com [nbinno.com]
- 2. Types of Plasticizers: Phthalates vs Non-Phthalates [eureka.patsnap.com]
- 3. Phthalate Risks and Alternatives | Center for Advanced Life Cycle Engineering [calce.umd.edu]
- 4. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Ortho-phthalates - Toxic Free Food Contact [toxicfreefoodcontact.org]
- 8. A review of common non-ortho-phthalate plasticizers for use in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasticizer Migration Study by Teknor Apex Ranks Phthalates and Alternatives by Effect on Non-PVC Plastics in Medical Devices | Teknor Apex [teknorapex.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Effects of Various Plasticizers on the Physicochemical Characteristics of Polyhydroxybutyrate (PHB) Film for Food Packaging [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Isophthalate Standard Validation: qNMR vs. Traditional Methods
For researchers, scientists, and drug development professionals, the accurate validation of analytical standards is the cornerstone of reliable and reproducible results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Titration for the purity assessment of isophthalate standards. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical methodology for standard validation.
Quantitative NMR (qNMR) has emerged as a primary analytical method for the certification of reference materials, offering direct traceability to the International System of Units (SI). Unlike chromatographic and titrimetric methods, which often rely on the availability of a high-purity, chemically identical reference standard, qNMR allows for the quantification of a substance against a certified internal standard of a different compound.[1] This intrinsic characteristic of qNMR provides a significant advantage in the validation of new chemical entities or when a specific certified reference material of the analyte is not available.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the validation of an this compound standard depends on several factors, including the required accuracy, precision, analysis time, and the nature of potential impurities. The following table summarizes the key performance indicators for qNMR, HPLC, and Titration in the context of this compound standard validation.
| Parameter | qNMR (Quantitative Nuclear Magnetic Resonance) | HPLC (High-Performance Liquid Chromatography) | Titration |
| Principle | Direct measurement based on the proportionality of NMR signal intensity to the number of nuclei.[2] | Separation based on polarity and interaction with a stationary phase, with UV detection.[3] | Neutralization reaction between the acidic protons of isophthalic acid and a standardized basic solution. |
| Purity Assay (%) | 99.85 ± 0.15 | 99.82 ± 0.20 | 99.79 ± 0.25 |
| Uncertainty (%) | < 0.2 | 0.2 - 0.5 | 0.2 - 1.0 |
| Analysis Time | ~ 30 minutes per sample | ~ 20 minutes per sample | ~ 15 minutes per sample |
| Selectivity | High; can distinguish between structurally similar impurities. | High; good separation of isomers and related substances.[3] | Low; titrates all acidic protons, including those from acidic impurities. |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid). | Requires a certified this compound reference standard. | Requires a standardized titrant (e.g., NaOH). |
| Sample Throughput | Moderate | High | High |
| Linearity (R²) | Excellent (>0.999) | >0.999[4] | Not Applicable |
| LOD/LOQ | Higher than chromatographic methods for trace impurities. | LOD: ~6 ppb, LOQ: ~20 ppb[4] | Not suitable for trace analysis. |
| Accuracy (% Recovery) | High (typically 98-102%) | 80-120%[4] | High (typically 99-101%) |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
This protocol describes the determination of the purity of an this compound standard using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., Maleic Acid, purity ≥99.5%)
-
Deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆)
-
High-precision analytical balance (readability ± 0.01 mg)
-
NMR tubes (5 mm)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 60 s is generally sufficient for accurate quantification of aromatic acids).
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the this compound (e.g., the singlet from the proton at C2 of the aromatic ring) and the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purity determination of an this compound standard by HPLC with UV detection.[3][4]
1. Materials and Reagents:
-
This compound sample and certified reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid (e.g., 30:70 v/v).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.[5]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 25 mg of the this compound certified reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover a concentration range of approximately 10-200 µg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample and dissolve it in the mobile phase in a 25 mL volumetric flask.
4. Analysis and Purity Calculation:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample using the area normalization method, assuming that the response factors of the impurities are the same as that of the main component.
Titration
This protocol describes the purity determination of an isophthalic acid standard by acid-base titration.
1. Materials and Reagents:
-
Isophthalic acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (B145695) (neutralized)
-
Deionized water (boiled and cooled to remove CO₂)
2. Procedure:
-
Accurately weigh approximately 150-200 mg of the isophthalic acid sample into a 250 mL Erlenmeyer flask.
-
Add about 50 mL of neutralized ethanol to dissolve the sample. Gentle warming may be required.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a faint, permanent pink color is observed.
-
Record the volume of NaOH solution consumed.
-
Perform a blank titration using the same volume of solvent and subtract the blank volume from the sample titration volume.
3. Purity Calculation: Calculate the purity of the isophthalic acid sample using the following equation:
Where:
-
V_NaOH = Volume of NaOH solution consumed (in mL)
-
M_NaOH = Molarity of the NaOH solution
-
MW_Isophthalic_acid = Molecular weight of isophthalic acid (166.13 g/mol )
-
m_sample = Mass of the isophthalic acid sample (in g)
-
The factor of 2 accounts for the two acidic protons of isophthalic acid.
Visualizing the Workflow and Logic
To better understand the processes involved in this compound standard validation, the following diagrams illustrate the experimental workflow for qNMR analysis and the logical relationship in the overall standard validation process.
References
A Comparative Guide to the Accurate Determination of Isophthalic Acid by Titration
A critical assessment of acid-base, potentiometric, and non-aqueous titration methods for the precise quantification of isophthalic acid.
For researchers, scientists, and professionals in drug development, the accurate determination of isophthalic acid, a key component in various polymers and industrial processes, is paramount. Titration remains a fundamental and cost-effective analytical technique for this purpose. This guide provides a comprehensive comparison of three primary titration methods—acid-base titration with a colorimetric indicator, potentiometric titration, and non-aqueous potentiometric titration—supported by experimental data to facilitate an informed choice of methodology.
Executive Summary
The selection of an appropriate titration method for the quantification of isophthalic acid is contingent on the specific requirements for accuracy, precision, and the nature of the sample matrix. While traditional acid-base titration with a visual indicator is simple and economical, potentiometric methods offer superior accuracy and are amenable to automation. Non-aqueous titration is particularly advantageous for weak acids like isophthalic acid, often yielding sharper endpoints.
Based on available data for closely related dicarboxylic acids and general principles of analytical chemistry, potentiometric titration, especially in a non-aqueous medium, is generally the most accurate and precise method.
Comparison of Titration Methods for Isophthalic Acid
| Parameter | Acid-Base Titration (with Indicator) | Potentiometric Titration (Aqueous) | Non-Aqueous Potentiometric Titration |
| Principle | Neutralization reaction with a standardized base, endpoint determined by a color change of an indicator (e.g., phenolphthalein). | Neutralization reaction monitored by a pH electrode. The endpoint is the point of maximum inflection on the titration curve. | Titration in a non-aqueous solvent with a strong base titrant (e.g., tetrabutylammonium (B224687) hydroxide), monitored by a pH electrode. |
| Accuracy | Good, but can be subjective due to visual endpoint determination. | High. The instrumental detection of the endpoint minimizes subjective errors.[1] | Very High. Sharper endpoints for weak acids in non-aqueous media lead to improved accuracy.[2][3] |
| Precision (RSD) | Generally <1%, but can be operator-dependent. | Typically ≤ 0.5%. | Often <1%.[2][3] |
| Applicability | Suitable for clear, colorless solutions. | Suitable for colored or turbid solutions.[1] | Ideal for weak acids and substances insoluble in water.[4][5] |
| Advantages | Simple, inexpensive equipment.[6] | Objective endpoint determination, suitable for automation.[1] | Enhanced acidity of weak acids, sharper endpoints.[4] |
| Disadvantages | Subjective endpoint, not suitable for colored solutions.[6] | Higher initial equipment cost. | Solvents can be hazardous and require special handling, sensitive to water contamination. |
Experimental Protocols
Acid-Base Titration with Phenolphthalein (B1677637) Indicator
This method relies on the direct titration of isophthalic acid with a standardized solution of a strong base, such as sodium hydroxide, using phenolphthalein as a visual indicator.[7][8][9]
Reagents and Equipment:
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Isophthalic acid sample
-
Phenolphthalein indicator solution
-
Deionized water
-
Burette, pipette, conical flask, analytical balance
Procedure:
-
Accurately weigh approximately 0.4 g of isophthalic acid and dissolve it in 50 mL of deionized water in a 250 mL conical flask. Gentle heating may be required to aid dissolution.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the isophthalic acid solution with the standardized NaOH solution from the burette with constant swirling until the first permanent faint pink color is observed.[7][9]
-
Record the volume of NaOH solution consumed.
-
Repeat the titration at least two more times to ensure reproducibility.
Potentiometric Titration (Aqueous)
This instrumental method eliminates the subjectivity of color indicators by monitoring the pH change of the solution as the titrant is added.[1]
Reagents and Equipment:
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Isophthalic acid sample
-
Deionized water
-
Potentiometric titrator with a pH electrode
-
Burette, beaker, magnetic stirrer, analytical balance
Procedure:
-
Accurately weigh approximately 0.4 g of isophthalic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added at regular intervals. Smaller volume increments should be used near the expected equivalence point.
-
The endpoint is determined by identifying the point of maximum inflection on the titration curve (pH vs. volume of NaOH) or by calculating the first or second derivative of the curve.
Non-Aqueous Potentiometric Titration
For weak acids like isophthalic acid, titration in a non-aqueous solvent can enhance the acidity and provide a sharper, more defined endpoint.[4][10][11]
Reagents and Equipment:
-
Standardized ~0.1 M Tetrabutylammonium Hydroxide (TBAH) in a suitable solvent (e.g., isopropanol/methanol).
-
Isophthalic acid sample
-
Suitable non-aqueous solvent (e.g., dimethylformamide (DMF), pyridine, or a mixture of benzene (B151609) and methanol).[10][12]
-
Potentiometric titrator with a pH electrode suitable for non-aqueous solutions.
-
Burette, beaker, magnetic stirrer, analytical balance.
Procedure:
-
Accurately weigh approximately 0.2 g of isophthalic acid and dissolve it in 50 mL of the chosen non-aqueous solvent in a 150 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Titrate the solution with the standardized 0.1 M TBAH solution, recording the potential (mV) or apparent pH and the volume of titrant added.
-
The endpoint is determined from the inflection point of the resulting titration curve. Two endpoints may be observed for the two carboxylic acid groups.[11]
Workflow and Logical Relationships
The following diagram illustrates the general workflow for a titration experiment and the logical relationship between its components.
Caption: General workflow for the titration of isophthalic acid.
Conclusion
For routine analysis where high precision is not the primary concern, traditional acid-base titration with a colorimetric indicator offers a simple and cost-effective solution. However, for research, development, and quality control applications demanding high accuracy and reproducibility, potentiometric titration is the superior method. Furthermore, for the specific case of isophthalic acid, a weak dicarboxylic acid, non-aqueous potentiometric titration is highly recommended as it is likely to provide the most accurate and precise results due to sharper endpoint detection. The choice of solvent and titrant in non-aqueous methods should be carefully optimized for the specific sample matrix.
References
- 1. Titration Methods: Manual vs. Potentiometric vs. Thermometric | Labcompare.com [labcompare.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jocpr.com [jocpr.com]
- 4. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 5. Non-aq. Titration.pdf [slideshare.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. justonly.com [justonly.com]
- 8. yaksic.com [yaksic.com]
- 9. practical-science.com [practical-science.com]
- 10. researchgate.net [researchgate.net]
- 11. Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Isophthalate vs. Terephthalate: A Comparative Guide on Polymer Crystallinity
For researchers and scientists in polymer chemistry and materials science, the choice between isophthalate and terephthalate (B1205515) monomers is critical in tailoring the final properties of polyesters. This guide provides an objective comparison of how these two isomers impact polymer crystallinity, supported by experimental data and detailed methodologies.
Structural Differences and Their Impact on Polymer Geometry
The fundamental difference between isophthalic acid (IPA) and terephthalic acid (TPA) lies in the substitution pattern of the two carboxylic acid groups on the benzene (B151609) ring. Terephthalic acid is a para-isomer (1,4-substitution), resulting in a linear, symmetrical molecular structure.[1][2] In contrast, isophthalic acid is a meta-isomer (1,3-substitution), which creates an angular or "kinked" geometry.[1][2]
This seemingly subtle structural variance has profound implications for polymer chain architecture. Polyesters synthesized with terephthalate, such as polyethylene (B3416737) terephthalate (PET), have linear, regular chains that can pack efficiently into an ordered, crystalline lattice.[3] This efficient packing is responsible for the semi-crystalline nature of PET, which imparts high strength, thermal stability, and dimensional stability.[1][4]
When this compound is introduced as a comonomer into a terephthalate-based polyester (B1180765), it disrupts this linear regularity. The kinked structure of the this compound unit breaks the chain's symmetry, hindering the ability of the polymer chains to align and pack closely together.[3] This disruption directly inhibits the formation of crystalline structures.
Figure 1. Logical workflow illustrating how the molecular geometry of terephthalate vs. This compound monomers dictates polymer chain structure and ultimately influences the degree of crystallinity.
Impact on Thermal Properties and Crystallinity: Experimental Data
The incorporation of this compound units into a polyester backbone, such as in PET, systematically alters its thermal properties by reducing crystallinity. This leads to a lower melting temperature (T(_m)), a reduced rate of crystallization, and in sufficient concentrations, a completely amorphous polymer.[5] The following tables summarize quantitative data from studies on PET and its this compound-copolyesters (PET-co-IPA).
Table 1: Effect of this compound Content on Thermal Properties of PET Copolymers
| This compound Content (mol%) | Glass Transition Temp. (T(_g)) (°C) | Melting Temp. (T(_m)) (°C) | Crystallinity (%) | Reference |
| 0 (Virgin PET) | ~80 | ~250-260 | 30 - 45 | [5][6] |
| 6 | - | ~235 | Decreased | [7] |
| 10 | - | ~225 | Decreased | [7] |
| 15 | - | ~230 (ΔT of 20K) | Significantly Reduced | [5] |
| >20 | - | No melting peak observed | Amorphous | [5] |
| >25 | - | No melting peak observed | Amorphous | [8] |
Note: Exact values can vary based on the polymer's molecular weight and thermal history.
Table 2: Isothermal Crystallization Data for PET-co-IPA
| Polymer | Crystallization Temp. (°C) | Crystallization Half-Time (t(_{1/2})) (min) | Avrami Exponent (n) | Reference |
| PET94I6 | 200 | Slower than PET | ~2.0 - 2.8 | [7] |
| PET90I10 | 200 | Significantly slower than PET94I6 | ~2.2 - 2.9 | [7] |
As shown, even small amounts of this compound significantly slow down the crystallization process (longer half-time).[7] The Avrami exponent, which provides insight into the nucleation and growth mechanism, suggests a shift in the crystal growth process as temperature changes.[7]
Experimental Methodologies
The data presented above are typically acquired through standard thermal analysis and structural characterization techniques.
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal transitions of a polymer, including the glass transition temperature (T(_g)), crystallization temperature (T(_c)), and melting temperature (T(_m)), and to quantify the degree of crystallinity.
-
Protocol:
-
A small sample (typically 4-6 mg) of the polymer is hermetically sealed in an aluminum pan.[9]
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) from room temperature to a temperature above its melting point (e.g., 300°C for PET).[9] This scan reveals the material's initial thermal history, showing T(_g), cold crystallization (an exothermic peak if the sample is initially amorphous), and T(_m) (an endothermic peak).
-
Cooling Scan: The sample is held at the high temperature for a few minutes to erase its thermal history, then cooled at a controlled rate (e.g., 10°C/min) to below its T(_g).[9] The exothermic peak observed during cooling is the melt crystallization temperature (T(_c)).
-
Second Heating Scan: The sample is reheated at the same rate as the first scan. This provides data on the inherent properties of the material without the influence of its previous processing history.[10]
-
-
Data Analysis: The degree of crystallinity (X(_c)) is calculated using the following equation[9]:
X(_c) (%) = [ (ΔH(_m) - ΔH(_cc)) / ΔH
] × 100m0Where:
Figure 2. Standard experimental workflow for Differential Scanning Calorimetry (DSC) analysis of polymers.
B. X-Ray Diffraction (XRD)
-
Objective: To analyze the crystalline structure of the polymer and determine the degree of crystallinity based on the diffraction pattern.[12]
-
Protocol:
-
A polymer sample (film or powder) is mounted in the XRD instrument.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
-
Data Analysis: The resulting diffractogram shows sharp peaks for crystalline regions and a broad halo for amorphous regions. The degree of crystallinity is determined by separating the integrated intensities of the crystalline peaks from the amorphous halo and calculating their relative areas.[12] The Scherrer equation can also be used to estimate the size of the crystallites from the width of the diffraction peaks.[12]
Conclusion
The choice between this compound and terephthalate monomers provides a powerful tool for controlling polymer crystallinity. Terephthalic acid, with its linear and symmetric structure, promotes the formation of highly ordered, semi-crystalline polyesters like PET, which are valued for their mechanical strength and thermal resistance.[1] Conversely, the incorporation of isophthalic acid introduces structural irregularities that disrupt chain packing, thereby reducing the rate and degree of crystallization.[5][13] This modification is strategically used to enhance properties like clarity and flexibility or to produce completely amorphous polymers for specific applications, such as in PET-G for thermoforming or in resins for coatings.[4][14] Understanding the fundamental relationship between monomer geometry and polymer morphology is essential for designing materials with precisely tailored performance characteristics.
References
- 1. difference.wiki [difference.wiki]
- 2. differencebetween.com [differencebetween.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 5. Crystallization of Poly(ethylene terephthalate): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. preprints.org [preprints.org]
- 10. A differential scanning calorimetry (DSC) approach for assessing the quality of polyethylene terephthalate (PET) waste for physical recycling: a proof-of-concept study: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. tainstruments.com [tainstruments.com]
- 12. ijert.org [ijert.org]
- 13. researchgate.net [researchgate.net]
- 14. gantrade.com [gantrade.com]
A Comparative Guide to the Validation of Analytical Methods for Isophthalate in Environmental Samples
For researchers, scientists, and drug development professionals, the precise and reliable quantification of isophthalates in environmental matrices is critical for assessing environmental contamination and ensuring public safety. This guide provides an objective comparison of the most prevalent analytical methods for isophthalate determination, supported by experimental data, to assist in selecting the most suitable technique for specific analytical needs.
The two primary analytical techniques employed for the analysis of phthalates, including isophthalates, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.[1][2] The choice between these methods is influenced by factors such as the sample matrix, required sensitivity, and analytical throughput.[1] GC-MS is a widely adopted technique due to its high resolving power and the definitive identification provided by mass spectrometry.[1][3] Conversely, HPLC is an excellent alternative, particularly for complex matrices or for analytes that may be thermally unstable.[1]
Quantitative Performance: A Side-by-Side Comparison
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), recovery, and precision (expressed as relative standard deviation, RSD). The following table summarizes typical performance characteristics of GC-MS and HPLC methods for the analysis of phthalates, which are structurally similar to isophthalates. It is important to note that specific performance will vary depending on the instrument, column, and experimental conditions.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| GC-MS | Phthalate (B1215562) Esters | Water | 0.090-0.24 µg/mL | 0.27-0.72 µg/mL | 76-131% | <11% | [4] |
| GC-IT/MS | Phthalates & BPA | Water | 1-8 ng/mL | 5-14 ng/mL | - | - | [5] |
| HPLC-UV | 6 Phthalates | Soil | 0.01-0.04 mg/L | - | - | - | [6] |
| HPLC | Phthalate Esters | Soil | 1.24-3.15 µg/L | - | 84-115% | <8% | [7] |
| GC-MS | Phthalates | Sludge & Vegetables | 10 µg/kg | - | 90-110% | - | [8] |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for the analysis of isophthalates in environmental samples using GC-MS and HPLC.
GC-MS Analysis of this compound in Water Samples
This protocol is based on a dispersive liquid-liquid microextraction (DLLME) sample preparation method followed by GC-MS analysis.[4]
a) Sample Preparation (DLLME):
-
Take a 5 mL water sample in a glass tube.
-
Add 500 µL of a mixture of dispersant solvent (e.g., acetone) and extraction solvent (e.g., a green solvent like eucalyptol).
-
Vortex the mixture for 2 minutes to form a cloudy solution.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Collect the sedimented extraction solvent phase using a microsyringe.
b) GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 min, then ramped to 280°C at 10°C/min and held for 3 min.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound. A common fragment ion for many phthalates is m/z 149.[3][5]
HPLC Analysis of this compound in Soil Samples
This protocol utilizes microwave-assisted extraction (MAE) followed by HPLC-UV analysis.[7]
a) Sample Preparation (MAE):
-
Weigh 1 g of a homogenized soil sample into a microwave extraction vessel.
-
Add 10 mL of acetonitrile (B52724) as the extraction solvent.
-
Place the vessel in a microwave extraction system.
-
Heat to 100°C and hold for 10 minutes.
-
Allow the vessel to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
b) HPLC-UV Instrumental Conditions:
-
HPLC System: Agilent 1200 series or similar.
-
Column: Zorbax Eclipse C18 (4.6 x 150 mm, 5 µm) or similar.[6]
-
Mobile Phase: Gradient elution with acetonitrile and water.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 245 nm.[6]
-
Column Temperature: 30°C.
Visualizing the Workflow and Method Comparison
To better illustrate the logical relationships in method validation and the comparison between the primary analytical techniques, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of GC-MS and HPLC for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. Eucalyptol-based dispersive liquid-liquid microextraction in conjunction with GC-MS for phthalate esters determination in bottled water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers [mdpi.com]
- 6. HPLC Determination of 6 Phthalates in Soil and Evaluation of Its Biological Availability [qikan.cmes.org]
- 7. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to the Mechanical Properties of Isophthalate-Modified Polymers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of isophthalic acid into polymer structures presents a significant strategy for enhancing mechanical performance and durability. This guide offers an objective comparison of the mechanical properties of isophthalate-modified polymers against relevant alternatives, supported by experimental data. The information herein is intended to assist researchers and professionals in material selection and development.
Data Presentation: Mechanical Properties
The modification of polymers with isophthalic acid generally leads to an improvement in key mechanical properties. This compound-based polyester (B1180765) resins, for instance, exhibit superior strength and flexibility compared to their orthophthalic counterparts.[1] Similarly, modifying polyethylene (B3416737) terephthalate (B1205515) (PET) with isophthalic acid can alter its crystalline structure, impacting its mechanical behavior.[2][3]
Below is a summary of the typical mechanical properties of an this compound unsaturated polyester resin and standard Polyethylene Terephthalate (PET) for comparison.
| Property | This compound Unsaturated Polyester Resin | Polyethylene Terephthalate (PET) | Test Method |
| Tensile Strength | 60 - 80 MPa[4] | 55 - 75 MPa[3] | ISO 527 / ASTM D638 |
| Tensile Modulus | 2500 - 3800 MPa[4][5] | 2800 - 3100 MPa[3] | ISO 527 / ASTM D638 |
| Tensile Elongation at Break | 2.5 - 3.5%[4] | 50 - 150%[3] | ISO 527 / ASTM D638 |
| Flexural Strength | 70 - 120 MPa[4][5] | 18,000 psi (~124 MPa) | ISO 178 / ASTM D790 |
| Flexural Modulus | 2500 - 3500 MPa[4] | 490,000 psi (~3378 MPa) | ISO 178 / ASTM D790 |
| Notched Izod Impact Strength | Not specified | 3.6 kJ/m²[3] | ASTM D256 |
Note: The values for this compound resin are typical ranges from technical data sheets and may vary based on the specific formulation. The PET values are for standard, unmodified polymer. A direct comparison of a fiberglass-reinforced isophthalic polyester resin panel showed 10% higher flexural and 20% higher tensile properties than a comparable panel using orthophthalic polyester resin.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data table.
Tensile Properties (ASTM D638 / ISO 527)
The determination of tensile properties such as tensile strength, tensile modulus, and elongation at break is conducted following the guidelines of ASTM D638 or the equivalent ISO 527 standard.
-
Specimen Preparation: Test specimens are typically prepared in a "dog-bone" shape to ensure that the fracture occurs in the central narrow section. The dimensions of the specimen are standardized to ensure consistent results.
-
Apparatus: A universal testing machine (UTM) equipped with grips to securely hold the specimen is used. An extensometer is attached to the specimen to accurately measure the elongation during the test.
-
Procedure:
-
The dimensions (width and thickness) of the narrow section of the specimen are precisely measured.
-
The specimen is mounted securely in the grips of the UTM.
-
The UTM pulls the specimen at a constant rate of crosshead movement until the specimen fractures.
-
The force applied and the corresponding elongation are continuously recorded.
-
-
Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, tensile modulus (slope of the initial linear portion of the curve), and elongation at break are calculated.[6]
Flexural Properties (ASTM D790 / ISO 178)
Flexural strength and flexural modulus are determined using a three-point bending test as outlined in ASTM D790 or ISO 178. This test measures the material's ability to resist bending forces.
-
Specimen Preparation: A rectangular bar of a specified dimension is used as the test specimen.
-
Apparatus: A universal testing machine is configured with a three-point bend fixture, which consists of two supports for the specimen and a loading nose to apply force at the center.
-
Procedure:
-
The specimen is placed on the two supports.
-
The loading nose applies a load at the center of the specimen at a specified rate.
-
The load and the deflection of the specimen are recorded until the specimen breaks or reaches a specified strain.
-
-
Data Analysis: The flexural strength is calculated from the maximum load achieved, and the flexural modulus is determined from the slope of the stress-strain curve in the elastic region.
Izod Impact Strength (ASTM D256)
The Izod impact strength test is used to determine the impact resistance of a material. It measures the energy absorbed by a notched specimen when it is broken by a swinging pendulum.
-
Specimen Preparation: A rectangular bar with a V-notch of specific dimensions is prepared. The notch acts as a stress concentrator.
-
Apparatus: An Izod impact testing machine, which consists of a pendulum with a striking edge.
-
Procedure:
-
The notched specimen is clamped vertically in the machine with the notch facing the direction of the pendulum's strike.
-
The pendulum is released from a specified height, allowing it to swing down and strike the specimen.
-
The energy absorbed to fracture the specimen is determined by the height to which the pendulum swings after breaking the specimen.
-
-
Data Analysis: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen.
Visualizations
Molecular Structure and its Influence on Polymer Properties
The distinct placement of the carboxyl groups in isophthalic acid versus terephthalic acid introduces a "kink" in the polymer chain, which disrupts the packing and crystallinity, thereby influencing the mechanical properties.[3]
Caption: Isophthalic vs. Terephthalic Acid Structure and Polymer Chain
Experimental Workflow for Mechanical Testing of Polymers
The process of evaluating the mechanical properties of polymers follows a standardized workflow to ensure accuracy and comparability of results.
Caption: Workflow for Mechanical Property Testing
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid | MDPI [mdpi.com]
- 3. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 4. lrf.com.qa [lrf.com.qa]
- 5. tricelcomposites.co.uk [tricelcomposites.co.uk]
- 6. youtube.com [youtube.com]
A Comparative Guide to PET and Co-PET Resins Using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of Polyethylene Terephthalate (PET) and its copolyester (co-PET) variants, primarily focusing on PETG and PCTG, through the application of Differential Scanning Calorimetry (DSC). The experimental data and protocols detailed herein offer a comprehensive understanding of how the incorporation of comonomers alters the thermal behavior of PET, a crucial consideration in material selection for research, development, and pharmaceutical packaging applications.
Introduction to DSC Analysis of Polyesters
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For polymers like PET and its copolyesters, DSC can identify key thermal transitions that dictate their processing conditions and physical properties. These transitions include:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2]
-
Crystallization Temperature (Tc): The temperature at which a polymer's molecular chains organize into ordered crystalline structures, releasing heat in an exothermic process. This is often observed as "cold crystallization" (Tcc) upon heating an amorphous sample.
-
Melting Temperature (Tm): The temperature at which the crystalline structures within a polymer melt, absorbing heat in an endothermic process.[2]
The primary distinction between PET and co-PET resins lies in their crystallinity. PET is a semi-crystalline polymer, meaning it has both amorphous and crystalline regions.[3] Co-PETs, such as PETG (PET modified with glycol) and PCTG (poly(1,4-cyclohexylenedimethylene terephthalate) glycol-modified), incorporate comonomers like 1,4-cyclohexanedimethanol (B133615) (CHDM) into their polymer chains.[4] This addition disrupts the chain regularity, hindering crystallization and resulting in a more amorphous structure.[4][5] These differences are readily quantifiable using DSC.
Comparative Thermal Properties of PET and Co-PET Resins
The following table summarizes the typical thermal properties of PET, PETG, and PCTG as determined by DSC. It is important to note that these values can vary depending on the specific grade of the resin, its thermal history, and the experimental conditions.
| Property | PET (Semi-Crystalline) | PETG (Amorphous) | PCTG (Amorphous) |
| Glass Transition Temperature (Tg) | 67 - 81 °C[3] | ~80 °C[2] | ~78 °C[6] |
| Cold Crystallization Temperature (Tcc) | Present (e.g., ~120-140 °C) | Generally Absent | Absent[7] |
| Melting Temperature (Tm) | 245 - 265 °C[3] | Broad/Indistinct or Absent[5] | Absent[7] |
| % Crystallinity | Typically 30-40% | ~0% (Amorphous)[5] | ~0% (Amorphous)[7] |
Data compiled from multiple sources.[2][3][4][5][6][7]
As the data indicates, the introduction of the CHDM comonomer in PETG and PCTG effectively suppresses crystallization and, consequently, the melting peak observed in standard PET. While PET exhibits a distinct melting endotherm, PETG and PCTG show either no melting peak or a very broad, indistinct one, confirming their amorphous nature.[5][7]
Experimental Protocols
A detailed methodology for the comparative DSC analysis of PET and co-PET resins is provided below, based on the principles outlined in ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[2]
Objective: To determine and compare the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), and percent crystallinity of PET, PETG, and PCTG resins.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.
-
Standard aluminum DSC pans and lids.
-
Crimper for sealing DSC pans.
-
Microbalance (accurate to ±0.01 mg).
-
Nitrogen gas supply (high purity).
Sample Preparation:
-
Ensure all resin samples are thoroughly dried to prevent hydrolytic degradation during heating, which can affect the thermal transitions. A common drying procedure is 2-4 hours at 120-140°C under vacuum.
-
Accurately weigh 5-10 mg of the dried resin into a standard aluminum DSC pan.
-
Securely crimp the lid onto the pan to encapsulate the sample.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Experimental Procedure (Heat-Cool-Heat Cycle):
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
First Heating Scan:
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Heat the sample from 25°C to a temperature above the expected melting point of PET (e.g., 300°C) at a controlled rate (e.g., 10°C/min). This scan reveals the thermal history of the "as-received" material.
-
-
Controlled Cooling Scan:
-
Hold the sample at 300°C for a few minutes (e.g., 3-5 minutes) to erase its previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (25°C). This step allows for the observation of melt crystallization (Tc).
-
-
Second Heating Scan:
-
Heat the sample again from 25°C to 300°C at the same controlled rate (10°C/min). This scan provides data on the inherent thermal properties of the material after a controlled thermal history, which is ideal for comparison.
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Cold Crystallization Temperature (Tcc): Identified as the peak of the exothermic transition during the second heating scan.
-
Melting Temperature (Tm): Determined as the peak of the endothermic melting transition in the second heating scan.
-
Percent Crystallinity (%Xc): Calculated from the second heating scan using the following formula:
%Xc = [ (ΔHm - ΔHcc) / ΔHm° ] * 100
Where:
-
ΔHm is the measured enthalpy of melting.
-
ΔHcc is the measured enthalpy of cold crystallization.
-
ΔHm° is the theoretical enthalpy of melting for a 100% crystalline sample of the polymer (for PET, a commonly used value is 140 J/g).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical differentiation between PET and co-PET resins based on DSC data.
References
A Comparative Review of Isophthalate Synthesis Methodologies
Isophthalates, the diesters of isophthalic acid (benzene-1,3-dicarboxylic acid), are crucial monomers and intermediates in the chemical industry. They are integral to the production of high-performance polymers, including unsaturated polyester (B1180765) resins (UPR), polyethylene (B3416737) terephthalate (B1205515) (PET) copolymers for bottles, and coating resins. The arrangement of the two carboxyl groups at the meta-position on the benzene (B151609) ring imparts unique properties such as improved clarity, flexibility, and resistance to water and chemicals in the resulting polymers. This guide provides a comparative analysis of the principal methodologies for synthesizing isophthalates, tailored for researchers and professionals in chemical and drug development.
Comparative Performance of Synthesis Methodologies
The selection of a synthesis route for isophthalates depends heavily on the desired scale, purity requirements, and available starting materials. The primary industrial approach involves the high-yield oxidation of m-xylene (B151644) to isophthalic acid, which is then esterified. For laboratory and smaller-scale synthesis, direct esterification or conversion via the more reactive isophthaloyl dichloride are common and effective methods.
| Methodology | Starting Materials | Key Reagents / Catalysts | Reaction Conditions (Typical) | Yield (%) | Advantages | Disadvantages |
| Industrial Production: Oxidation + Esterification | m-Xylene, Alcohol (e.g., Ethanol), Oxygen/Air | Oxidation: Co-Mn-Br catalyst system, Acetic Acid (solvent). Esterification: H₂SO₄ or p-TsOH. | Oxidation: 175-225°C, 15-30 bar. Esterification: Reflux, 3.5-4 hours. | >95% (Oxidation)[1][2], High (Esterification)[3] | Utilizes inexpensive feedstock (m-xylene), highly efficient and scalable for bulk production. | Two-stage process, harsh reaction conditions (high T & P), corrosive catalyst system requires specialized equipment. |
| Direct Esterification (Fischer) | Isophthalic Acid, Alcohol (e.g., Ethanol) | H₂SO₄ or p-Toluenesulfonic acid (p-TsOH) | Reflux, 2-48 hours (depending on substrate and catalyst).[3][4] | 65% to >99%[4][5] | One-step process from isophthalic acid, simple procedure, high purity achievable. | Equilibrium-limited reaction (requires excess alcohol or water removal), can be slow. |
| Synthesis via Isophthaloyl Dichloride | Isophthalic Acid, Alcohol (e.g., Phenol) | Step 1: Thionyl chloride (SOCl₂) or Phosgene (COCl₂), DMF (catalyst). Step 2: Pyridine or Triethylamine (base). | Step 1: Reflux, 5-10 hours. Step 2: 0°C to Room Temp. | >98% (overall)[6] | High yields, not equilibrium-limited, acid chloride is highly reactive. | Two-step process, uses hazardous reagents (SOCl₂, phosgene), generates corrosive HCl gas. |
| Transesterification | Dimethyl Isophthalate, Allyl Alcohol | Sodium Methoxide (NaOCH₃) or Titanate catalysts. | Reflux or elevated temperatures. | High | Useful for synthesizing specialty esters from common ones like dimethyl this compound. | Equilibrium-limited, requires a pre-existing this compound ester. |
| Alternative: From Methyl Coumalate | Methyl Coumalate, Enol Ether, Methanol | p-Toluenesulfonic acid (p-TsOH) | Step 1: 75°C, 24h. Step 2: Reflux, 18h. | ~82% (overall for Dimethyl this compound)[7][8] | Novel route from bio-based precursors (malic acid), good atom economy. | Multi-step process, currently limited to lab scale, starting materials not widely available as bulk chemicals. |
Signaling Pathways and Experimental Workflows
Industrial Synthesis Pathway: m-Xylene to this compound
This pathway represents the dominant commercial route. It begins with the catalytic oxidation of m-xylene to form the isophthalic acid intermediate, which is then subjected to Fischer esterification to yield the final diester product.
Direct Esterification (Fischer Esterification)
This is a classic and straightforward method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst. The reaction is reversible and is typically driven to completion by using an excess of the alcohol, which often serves as the solvent.
Synthesis via Isophthaloyl Dichloride
For laboratory preparations where high reactivity and yield are desired, isophthalic acid is often first converted to the highly reactive isophthaloyl dichloride. This intermediate readily reacts with alcohols, even less reactive ones like phenols, to form the corresponding ester in a non-reversible reaction.
Logical Workflow: Industrial vs. Laboratory Synthesis
The choice between industrial and laboratory-scale synthesis methodologies is dictated by a trade-off between feedstock cost, scale, equipment requirements, and reagent hazards.
Experimental Protocols
Protocol 1: Industrial Method - Oxidation of m-Xylene to Isophthalic Acid (Amoco Process Principle)
This protocol describes the principles of the industrial liquid-phase catalytic oxidation of m-xylene.
-
Reactor Setup: A high-pressure reactor resistant to corrosion is charged with acetic acid as the solvent.[1]
-
Catalyst Addition: A catalyst system consisting of cobalt acetate, manganese acetate, and a bromine source (e.g., hydrobromic acid) is added to the solvent.[2][9]
-
Reaction Execution: m-Xylene is fed into the reactor. The reactor is pressurized with compressed air (15-30 bar) and heated to 175-225°C.[1][2] The exothermic reaction is maintained for a sufficient residence time to achieve high conversion.
-
Product Isolation: The reaction mixture, a slurry of crude isophthalic acid in acetic acid, is cooled. The solid isophthalic acid is recovered by centrifugation and drying.
-
Purification: The crude isophthalic acid is dissolved in hot water and subjected to catalytic hydrogenation (e.g., over a palladium catalyst) to reduce impurities before recrystallization, yielding purified isophthalic acid (PIA).[1]
-
Esterification: The PIA is then esterified using a standard Fischer esterification protocol (see Protocol 2).
Protocol 2: Direct Synthesis of Diethyl this compound (Fischer Esterification)
This protocol is adapted from a patented method for producing high-purity diethyl this compound.[3]
-
Charging Reactor: A reactor is charged with isophthalic acid and ethanol (B145695) in a mass ratio of approximately 1:2.5.
-
Catalyst Addition: While stirring, concentrated sulfuric acid (approximately 1.6% of the isophthalic acid mass) is slowly added as the catalyst.
-
Esterification Reaction: The mixture is heated to 140-150°C, raising the pressure to 0.4-0.5 MPa. The reaction is maintained under these conditions for approximately 3.5-4 hours.
-
Dealcoholization: The excess ethanol is removed by distillation at atmospheric pressure, maintaining a temperature of 130°C.
-
Workup and Neutralization: After cooling, the reaction mixture is neutralized with an aqueous solution of sodium carbonate. The organic layer is separated.
-
Purification: The crude diethyl this compound is purified by vacuum distillation to yield the final product with a purity exceeding 99.6%.[3]
Protocol 3: Laboratory Synthesis of Isophthaloyl Dichloride
This protocol is based on common laboratory procedures for converting carboxylic acids to acid chlorides.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), add isophthalic acid (1.0 eq), an inert solvent (e.g., chlorobenzene), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 2.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (e.g., 50-80°C) and maintain for 5-10 hours, or until gas evolution ceases and the solution becomes clear.
-
Purification: After cooling, the excess thionyl chloride and solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure. The remaining crude isophthaloyl dichloride is then purified by vacuum distillation to yield the final product. The subsequent esterification would involve reacting this product with an alcohol in the presence of a non-nucleophilic base like pyridine.
References
- 1. The AMOCO Commercial Process - 858 Words | 123 Help Me [123helpme.com]
- 2. p-Xylene Oxidation to Terephthalic Acid: New Trends | MDPI [mdpi.com]
- 3. CN102241591A - Method for producing high-purity diethyl m-phthalate - Google Patents [patents.google.com]
- 4. 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for Isophthalate
This document provides essential safety and logistical information for the proper disposal of isophthalate and its related waste products in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical safety goggles or eyeglasses, protective gloves, and lab coats, to prevent skin and eye contact.[1][2] In situations where dust may be generated, use a NIOSH-approved N95 or EN 143 P1 dust mask.[3]
-
Ventilation: Handle this compound waste in a well-ventilated area. The use of local exhaust ventilation is recommended to prevent the dispersion of dust.[3]
-
Handling Practices: Avoid generating dust during handling and disposal procedures.[2][3] Wash hands and face thoroughly after handling the material. Avoid contact with skin, eyes, and clothing.
-
Spill Management: In the event of a spill, prevent the substance from entering drains. Carefully sweep or vacuum the spilled material and place it into a suitable, closed, and labeled container for disposal.[2][3][4] If appropriate, moisten the material first to prevent dusting.[4]
This compound Waste Characterization and Segregation
Proper disposal begins with correct waste identification and segregation.
-
Waste Determination: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[1] While this compound is not generally classified as a dangerous good for transport, its disposal is subject to these regulations.
-
Segregation: this compound waste should be collected separately from other chemical waste streams.[5] Do not mix this compound with other wastes, especially solvents or reactive chemicals.[5] Keep it away from strong oxidizing agents and strong bases.[1][2]
Step-by-Step Disposal Procedure
The recommended procedure for disposing of this compound waste is to engage a licensed waste disposal service. Direct disposal into the sewer or regular trash is prohibited.[6]
-
Packaging:
-
Labeling:
-
Clearly label the waste container with "Waste Isophthalic Acid" and any other identifiers required by your institution or local regulations.
-
Ensure all components of the waste are listed if it is a mixture.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company to arrange for pickup and disposal.[3]
-
Provide them with accurate information about the waste material.
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed correctly.
-
Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., water).[7]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[8]
-
Final Disposal: Once cleaned, remove or completely deface the original label.[7] The container can then typically be disposed of as regular glass or plastic waste.[7] Containers that cannot be safely cleaned must be disposed of as hazardous waste.[7]
Quantitative Data: Aquatic Toxicity
While no specific concentration limits for disposal are provided in safety data sheets, the following aquatic toxicity data highlights the material's potential environmental impact. This information is for environmental hazard context, not for determining sewer disposal eligibility.
| Test Organism | Test Type | Endpoint | Value (mg/L) | Exposure Time | Test Guideline |
| Daphnia magna (Water flea) | Static | EC50 | > 952 | 48 hours | OECD Test Guideline 202 |
| Desmodesmus subspicatus (Green algae) | Static | ErC50 | > 1,000 | 96 hours | OECD Test Guideline 201 |
| Sludge Treatment | Respiration Inhibition | EC50 | 617.1 | 3 hours | OECD Test Guideline 209 |
Data sourced from a Safety Data Sheet for isophthalic acid.
Experimental Protocols
The reviewed literature and safety data sheets do not provide specific experimental protocols for the in-laboratory neutralization or treatment of this compound waste. The universally recommended procedure is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] Attempting to neutralize or treat the chemical waste without a validated protocol can be dangerous and is not recommended.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Laboratory Work: A Guide to Personal Protective Equipment for Handling Isophthalates
Essential safety protocols for researchers, scientists, and drug development professionals on the proper selection, use, and disposal of Personal Protective Equipment (PPE) when handling isophthalates.
Isophthalates, primarily in the form of isophthalic acid, are common reagents in polymer synthesis. While generally considered to have low acute toxicity, proper handling and the consistent use of appropriate personal protective equipment are paramount to ensure a safe laboratory environment and minimize exposure risks. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Adherence to the following procedural guidelines is critical for mitigating these risks.
Recommended Personal Protective Equipment
A thorough risk assessment should always precede the handling of any chemical. For isophthalates, the following PPE is recommended to prevent direct contact and inhalation.
| PPE Category | Recommended Equipment | Rationale & Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and potential splashes. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Nitrile, Neoprene, PVC, or natural rubber gloves.[2][3][4] | Provides a barrier against skin contact. For incidental contact, standard laboratory gloves are suitable. For more extensive handling or in case of a spill, consider more robust options. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5] |
| Body Protection | Laboratory coat or overalls.[2][4] | Prevents contamination of personal clothing.[4] For tasks with a higher potential for dust generation or splashes, a chemically resistant apron may be advisable.[2] |
| Respiratory Protection | NIOSH-approved particulate filter respirator (e.g., N95, P1, or P2).[1][2] | Generally not required with adequate ventilation, such as in a fume hood.[4] Recommended for emergency situations, spills, or when there is a potential for significant airborne dust exposure.[2][4][6] The specific type should be adapted to the airborne concentration of the substance.[1] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of isophthalates is crucial for laboratory safety.
Handling Protocol:
-
Preparation: Before beginning work, thoroughly review the Safety Data Sheet (SDS). Ensure that a properly functioning chemical fume hood or a well-ventilated area is used for all manipulations.[2]
-
PPE Donning: Put on the appropriate PPE as outlined in the table above, including gloves, a lab coat, and eye protection.
-
Weighing and Transfer: Conduct all weighing and transferring of solid isophthalates within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. Avoid generating dust.[2]
-
Post-Handling: Decontaminate all work surfaces after use. Properly dispose of all waste materials, including contaminated PPE, according to the disposal plan. Wash hands thoroughly with soap and water after removing gloves.[2]
Spill Response:
-
Minor Spills:
-
Ensure proper PPE is worn (gloves and safety glasses).[2]
-
Clean up spills immediately.[2]
-
Use dry clean-up procedures; avoid generating dust.[2] If appropriate, moisten the spilled substance first to prevent dusting.[1]
-
Sweep or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]
-
-
Major Spills:
Disposal Plan:
-
Contaminated Waste: All disposables, such as gloves, wipes, and weighing papers contaminated with isophthalates, should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal Protocol: Dispose of isophthalate waste as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific disposal procedures.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour isophthalates down the drain or dispose of them with regular trash.
Procedural Workflow for Handling Isophthalates
The following diagram illustrates the key steps and decision points for safely handling isophthalates in a laboratory setting.
Caption: Workflow for safe handling of isophthalates.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
